molecular formula C7H11NO3 B023105 Ethyl (S)-4-cyano-3-hydroxybutyrate CAS No. 312745-91-8

Ethyl (S)-4-cyano-3-hydroxybutyrate

Cat. No.: B023105
CAS No.: 312745-91-8
M. Wt: 157.17 g/mol
InChI Key: LOQFROBMBSKWQY-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (S)-4-cyano-3-hydroxybutyrate, also known as this compound, is a useful research compound. Its molecular formula is C7H11NO3 and its molecular weight is 157.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl (3S)-4-cyano-3-hydroxybutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-2-11-7(10)5-6(9)3-4-8/h6,9H,2-3,5H2,1H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOQFROBMBSKWQY-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(CC#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C[C@H](CC#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10427305
Record name Ethyl (S)-4-cyano-3-hydroxybutyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312745-91-8
Record name Ethyl (S)-4-cyano-3-hydroxybutyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Synthesis of (S)-4-cyano-3-hydroxybutyric acid ethyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-4-cyano-3-hydroxybutyric acid ethyl ester is a valuable chiral building block, notably serving as a key intermediate in the synthesis of various pharmaceuticals. This technical guide provides an in-depth overview of the primary synthesis mechanisms, complete with experimental protocols, quantitative data, and process visualizations to support research and development efforts.

Core Synthesis Pathways

The synthesis of (S)-4-cyano-3-hydroxybutyric acid ethyl ester can be broadly categorized into two main approaches: enzymatic and chemical synthesis. Enzymatic methods are often favored for their high stereoselectivity, while chemical routes offer versatility in starting materials and scalability.

Enzymatic Asymmetric Reduction of Ethyl 4-cyano-3-oxobutanoate

This is one of the most direct and efficient methods for obtaining the (S)-enantiomer. The mechanism involves the stereoselective reduction of the ketone group in ethyl 4-cyano-3-oxobutanoate catalyzed by a carbonyl reductase enzyme, often from a microbial source.

Mechanism:

The enzymatic reduction utilizes a hydride transfer from a cofactor, typically NADPH or NADH, to the carbonyl carbon of the substrate. The enzyme's chiral active site directs the hydride to one face of the ketone, leading to the formation of the desired (S)-alcohol with high enantiomeric excess.

Experimental Protocol: Biocatalytic Reduction using Klebsiella pneumoniae [1]

  • Cultivation of Microorganism: Klebsiella pneumoniae Phe-E4 is cultivated in a suitable nutrient broth to obtain a sufficient cell mass.

  • Reaction Setup: In a reaction vessel, whole cells of Klebsiella pneumoniae are suspended in a buffer solution.

  • Substrate Addition: Ethyl 4-cyano-3-oxobutanoate is added to the cell suspension to a final concentration of 10 mM.[1]

  • Reaction Conditions: The reaction mixture is incubated with agitation at a controlled temperature and pH to ensure optimal enzyme activity.

  • Monitoring and Work-up: The reaction progress is monitored by a suitable analytical technique such as HPLC or GC. Once the starting material is consumed, the cells are removed by centrifugation.

  • Extraction and Purification: The product is extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried, and the solvent is evaporated under reduced pressure. The crude product can be further purified by column chromatography.

Quantitative Data:

CatalystSubstrate ConcentrationYield (%)Enantiomeric Excess (ee) (%)Reference
Klebsiella pneumoniae Phe-E410 mM83.195.4[1]

Process Workflow:

enzymatic_reduction start Cultivate Klebsiella pneumoniae react Suspend cells in buffer and add ethyl 4-cyano-3-oxobutanoate start->react incubate Incubate with agitation react->incubate monitor Monitor reaction progress incubate->monitor workup Centrifuge to remove cells monitor->workup extract Extract with organic solvent workup->extract purify Purify by column chromatography extract->purify end (S)-4-cyano-3-hydroxybutyric acid ethyl ester purify->end chemo_enzymatic start Ethyl 4-chloro-3-oxobutanoate step1 (S)-4-chloro-3-hydroxybutyric acid ethyl ester start->step1 Ketoreductase, Cofactor end (S)-4-cyano-3-hydroxybutyric acid ethyl ester step1->end Halohydrin dehalogenase, NaCN ring_opening start (S)-epoxybutyric acid ethyl ester product (S)-4-cyano-3-hydroxybutyric acid ethyl ester start->product reagent Sodium Cyanide (aq) reagent->product malic_acid_route start L-(-)-Malic Acid step1 Diester start->step1 Esterification step2 Diol Monoester step1->step2 Selective Reduction step3 Bromo Ester step2->step3 Bromization end (S)-4-cyano-3-hydroxybutyric acid ethyl ester step3->end Cyanation

References

An In-depth Technical Guide to the Chemical Properties of Ethyl (S)-4-cyano-3-hydroxybutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of Ethyl (S)-4-cyano-3-hydroxybutyrate. This chiral molecule is a valuable building block in the asymmetric synthesis of various pharmaceutical compounds. This document summarizes its physical and chemical characteristics, offers detailed experimental protocols, and presents visual workflows for its synthesis.

Core Chemical Properties

This compound is a chiral ester containing both a hydroxyl and a nitrile functional group. These features make it a versatile intermediate in organic synthesis.

Physical and Chemical Data

The following table summarizes the key physical and chemical properties of this compound and its corresponding (R)-enantiomer for comparative purposes.

PropertyThis compoundEthyl (R)-4-cyano-3-hydroxybutyrateReference
Molecular Formula C₇H₁₁NO₃C₇H₁₁NO₃[1][2]
Molecular Weight 157.17 g/mol 157.17 g/mol [1][2]
CAS Number 312745-91-8141942-85-0[1][2]
Appearance Clear, colorless to pale yellow liquidColorless to pale yellow liquid[3]
Boiling Point 270 °C (lit.)270 °C (lit.)
Density 1.114 g/cm³1.114 g/mL at 25 °C (lit.)
Refractive Index 1.4480n20/D 1.448 (lit.)
Solubility Not miscible or difficult to mix with water. Soluble in chloroform and methanol (slightly).Sparingly soluble in water.
Storage Temperature 2-8°C2-8°C
Spectroscopic Data

¹H NMR (DMSO-d₆, 500 MHz):

  • δ 5.60 (d, 1H, J=5.58 Hz, -OH)

  • δ 4.12 (m, 1H, -CH(OH)-)

  • δ 4.07 (q, 2H, J=7.1 Hz, -OCH₂CH₃)

  • δ 2.66 (m, 2H, -CH₂CN)

  • δ 2.47 (m, 2H, -CH₂COO-)

  • δ 1.18 (t, 3H, J=7.0 Hz, -OCH₂CH₃)[3]

¹³C NMR (DMSO-d₆, 125 MHz):

  • δ 170.21 (C=O)

  • δ 118.60 (C≡N)

  • δ 63.40 (-CH(OH)-)

  • δ 59.98 (-OCH₂CH₃)

  • δ 41.10 (-CH₂COO-)

  • δ 25.14 (-CH₂CN)

  • δ 14.02 (-OCH₂CH₃)[3]

FTIR (Neat):

  • ~3400 cm⁻¹ (broad): O-H stretch of the hydroxyl group.

  • ~2980 cm⁻¹: C-H stretch of alkyl groups.

  • ~2250 cm⁻¹: C≡N stretch of the nitrile group.

  • ~1730 cm⁻¹: C=O stretch of the ester group.

  • ~1180 cm⁻¹: C-O stretch of the ester group.

Mass Spectrometry (EI):

  • The molecular ion peak [M]⁺ at m/z = 157 is expected.

  • Common fragmentation patterns for esters would involve the loss of the ethoxy group (-OCH₂CH₃, m/z = 45) or the ethyl group (-CH₂CH₃, m/z = 29).

Experimental Protocols

Detailed experimental protocols for the synthesis of the (S)-enantiomer are not as prevalent as for the pharmaceutically significant (R)-enantiomer. The following protocols are based on established methods for the synthesis of chiral 4-cyano-3-hydroxybutyrates and may be adapted for the specific synthesis of the (S)-enantiomer.

Enzymatic Synthesis of this compound

This method utilizes the enantioselective reduction of a ketoester using a specific microbial strain.

Materials:

  • Ethyl 4-cyano-3-oxobutanoate

  • Klebsiella pneumoniae Phe-E4 strain

  • Culture medium (e.g., LB broth)

  • Buffer solution (e.g., phosphate buffer, pH 7.0)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Incubator shaker

  • Centrifuge

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Cultivation of Microorganism: Inoculate a sterile culture medium with the Klebsiella pneumoniae Phe-E4 strain. Incubate at an appropriate temperature (e.g., 30°C) with shaking until a sufficient cell density is reached.

  • Cell Harvesting: Harvest the cells by centrifugation. Wash the cell pellet with a suitable buffer solution to remove residual medium.

  • Enzymatic Reduction: Resuspend the washed cells in a buffer solution. Add the substrate, Ethyl 4-cyano-3-oxobutanoate, to a final concentration of 10 mM.

  • Reaction: Incubate the reaction mixture with gentle shaking at a controlled temperature. Monitor the progress of the reaction by a suitable analytical method such as HPLC or GC.

  • Workup: Once the reaction is complete, remove the cells by centrifugation.

  • Extraction: Extract the supernatant with ethyl acetate. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure (S)-enantiomer.

Chemical Synthesis via Asymmetric Reduction (Adapted from (R)-enantiomer synthesis)

This protocol describes a general approach for the asymmetric reduction of a ketoester, which can be adapted using a chiral reducing agent or catalyst that favors the formation of the (S)-enantiomer.

Materials:

  • Ethyl 4-cyano-3-oxobutanoate

  • A suitable chiral reducing agent or catalyst system (e.g., a borane reagent with a chiral oxazaborolidine catalyst, or asymmetric hydrogenation with a chiral catalyst)

  • Anhydrous solvent (e.g., THF, methanol)

  • Quenching solution (e.g., dilute HCl, saturated ammonium chloride)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine

  • Anhydrous magnesium sulfate

  • Standard inert atmosphere glassware (Schlenk line or glovebox)

Procedure:

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the chiral catalyst in the anhydrous solvent.

  • Addition of Reducing Agent: Add the reducing agent to the catalyst solution and stir for the recommended time at the specified temperature to form the active chiral reducing complex.

  • Substrate Addition: Cool the reaction mixture to the appropriate temperature (e.g., -78°C or as specified for the chosen catalyst system). Slowly add a solution of Ethyl 4-cyano-3-oxobutanoate in the same anhydrous solvent.

  • Reaction Monitoring: Stir the reaction mixture at the specified temperature and monitor its progress by TLC or HPLC.

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of the appropriate quenching solution at a low temperature.

  • Workup and Extraction: Allow the mixture to warm to room temperature. Extract the product with an organic solvent. Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the enantiomerically enriched this compound.

Visualizations

The following diagrams illustrate the key synthetic workflows for this compound.

Enzymatic_Synthesis Substrate Ethyl 4-cyano-3-oxobutanoate Reaction Enzymatic Reduction Substrate->Reaction Biocatalyst Klebsiella pneumoniae Phe-E4 Biocatalyst->Reaction Crude_Product Crude this compound Reaction->Crude_Product Purification Column Chromatography Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Enzymatic synthesis workflow.

Chemical_Synthesis Substrate Ethyl 4-cyano-3-oxobutanoate Reaction Asymmetric Reduction Substrate->Reaction Catalyst Chiral Catalyst + Reducing Agent Catalyst->Reaction Workup Quenching & Extraction Reaction->Workup Crude_Product Crude Product Workup->Crude_Product Purification Column Chromatography Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Chemical synthesis workflow.

Applications in Drug Development

This compound, as a chiral building block, is of significant interest to the pharmaceutical industry. While its enantiomer, the (R)-form, is a well-known key intermediate in the synthesis of the cholesterol-lowering drug atorvastatin, the (S)-enantiomer serves as a valuable synthon for accessing other stereochemically defined molecules. Its utility lies in its bifunctional nature, allowing for sequential or orthogonal modifications of the hydroxyl, nitrile, and ester groups to construct complex molecular architectures.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is advisable to wear personal protective equipment, including safety goggles, gloves, and a lab coat.

Hazard Statements:

  • May be harmful if swallowed, in contact with skin, or if inhaled.

  • Causes skin and serious eye irritation.

  • May cause respiratory irritation.

Precautionary Statements:

  • Avoid breathing dust/fume/gas/mist/vapors/spray.

  • Wash skin thoroughly after handling.

  • Use only outdoors or in a well-ventilated area.

  • Wear protective gloves/protective clothing/eye protection/face protection.

  • Store in a well-ventilated place. Keep container tightly closed.

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

References

Spectroscopic Profile of Ethyl (S)-4-cyano-3-hydroxybutyrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl (S)-4-cyano-3-hydroxybutyrate, a key chiral intermediate in the synthesis of various pharmaceuticals. Due to the limited availability of published experimental spectra for the (S)-enantiomer, this guide presents a combination of available data for the closely related (R)-enantiomer, predicted values, and general experimental protocols. This information is intended to serve as a valuable resource for researchers in quality control, process development, and synthetic chemistry.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~4.2m-H-3
~4.1q7.1-OCH₂CH₃
~2.7dd16.9, 4.2H-4a
~2.6dd16.9, 6.7H-4b
~2.5m-H-2
~1.2t7.1-OCH₂CH₃

Data adapted from a patent describing the synthesis of (R)-ethyl 4-cyano-3-hydroxybutyric acid, where the NMR was run on a 500 MHz instrument.

Table 2: ¹³C NMR Spectroscopic Data

Note: As with the ¹H NMR data, the following values are for the methyl ester of the (R)-enantiomer and are provided for reference. The chemical shifts for the (S)-enantiomer are expected to be identical.

Chemical Shift (δ) ppmAssignment
~171C=O (Ester)
~118CN (Nitrile)
~68C-3 (CH-OH)
~61-OCH₂CH₃
~41C-2 (CH₂)
~25C-4 (CH₂)
~14-OCH₂CH₃
Table 3: IR Spectroscopic Data

Note: The following data is based on the FTIR spectrum of Ethyl (R)-(-)-4-cyano-3-hydroxybutyrate available on SpectraBase. The IR spectrum of the (S)-enantiomer is expected to be identical.

Wavenumber (cm⁻¹)Assignment
~3450 (broad)O-H stretch
~2980C-H stretch (aliphatic)
~2250C≡N stretch (nitrile)
~1730C=O stretch (ester)
~1180C-O stretch
Table 4: Mass Spectrometry Data
ParameterValue
Molecular FormulaC₇H₁₁NO₃
Molecular Weight157.17 g/mol
Exact Mass [M+H]⁺158.0817

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation and purity assessment.

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, 500 MHz or higher) is recommended for detailed analysis.

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.

  • Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration (0 ppm).

¹H NMR Acquisition Parameters (Example):

  • Pulse Program: A standard single-pulse experiment (e.g., zg30).

  • Number of Scans: 16-64, depending on the sample concentration.

  • Relaxation Delay: 1-5 seconds.

  • Acquisition Time: 2-4 seconds.

  • Spectral Width: A range that covers all expected proton signals (e.g., 0-12 ppm).

¹³C NMR Acquisition Parameters (Example):

  • Pulse Program: A proton-decoupled experiment (e.g., zgpg30).

  • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • Relaxation Delay: 2-5 seconds.

  • Acquisition Time: 1-2 seconds.

  • Spectral Width: A range that covers all expected carbon signals (e.g., 0-200 ppm).

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the TMS reference signal.

  • Integrate the signals in the ¹H NMR spectrum to determine proton ratios.

  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FTIR spectrometer equipped with a suitable sampling accessory (e.g., ATR, salt plates).

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Acquire a background spectrum of the clean, empty ATR crystal.

  • Place a small drop of neat this compound directly onto the ATR crystal.

  • Lower the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Spectral Range: Typically 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans are usually sufficient.

Data Processing:

  • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the absorbance or transmittance spectrum.

  • Identify the characteristic absorption bands and assign them to the corresponding functional groups (e.g., O-H, C=O, C≡N).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI) and mass analyzer (e.g., Quadrupole, Time-of-Flight - TOF).

Sample Preparation:

  • Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • The solution may be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

Data Acquisition (ESI-MS Example):

  • Ionization Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.

  • Mass Range: Scan a mass range that includes the expected molecular ion (e.g., m/z 50-300).

  • Capillary Voltage: Optimize for maximum ion signal (e.g., 3-4 kV).

  • Nebulizing Gas Flow and Temperature: Optimize to ensure efficient desolvation.

Data Processing:

  • Analyze the resulting mass spectrum to identify the peak corresponding to the molecular ion.

  • If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to gain further structural information.

Workflow and Pathway Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship of the techniques.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample This compound Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Neat_Sample Neat Liquid Sample Sample->Neat_Sample Dilution Dilution in Volatile Solvent Sample->Dilution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR FTIR Spectroscopy Neat_Sample->IR MS Mass Spectrometry Dilution->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Absorption Bands (Wavenumbers) IR->IR_Data MS_Data Mass-to-Charge Ratio (m/z) MS->MS_Data Structure Molecular Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow of Spectroscopic Analysis.

Logical_Relationship Logical Relationship of Spectroscopic Techniques cluster_properties Molecular Properties cluster_techniques Analytical Techniques Compound This compound Connectivity Atom Connectivity (Carbon-Hydrogen Framework) Compound->Connectivity Functional_Groups Functional Groups (-OH, -CN, -COOR) Compound->Functional_Groups Molecular_Weight Molecular Weight Compound->Molecular_Weight NMR NMR (¹H, ¹³C) Connectivity->NMR provides info on IR FTIR Functional_Groups->IR provides info on MS Mass Spec Molecular_Weight->MS provides info on

Caption: Relationship of Techniques to Properties.

A Technical Guide to the Chiral Synthesis of Ethyl (S)-4-cyano-3-hydroxybutyrate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Ethyl (S)-4-cyano-3-hydroxybutyrate is a critical chiral building block in the pharmaceutical industry, most notably as a key intermediate in the synthesis of cholesterol-lowering agents such as Atorvastatin. Its stereochemical purity is paramount for the efficacy and safety of the final active pharmaceutical ingredient (API). This technical guide provides an in-depth overview of the primary synthetic strategies for producing this valuable synthon with high enantioselectivity. The focus is on enzymatic reduction, a prevalent and highly efficient method, detailing various biocatalysts, reaction conditions, and performance metrics. This document serves as a comprehensive resource for researchers, chemists, and process development professionals engaged in pharmaceutical synthesis.

Introduction

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug development. Chiral molecules often exhibit different pharmacological activities, with one enantiomer providing the desired therapeutic effect while the other may be inactive or even harmful. This compound (CAS: 312745-91-8) is a high-value chiral intermediate whose defined (S)-chirality is essential for constructing the side chain of several statin drugs.[1][2] The most direct and widely adopted approach to its synthesis is the asymmetric reduction of the prochiral ketone, ethyl 4-cyano-3-oxobutanoate.[3][4] Biocatalysis, utilizing whole-cell systems or isolated enzymes, has emerged as a powerful "green chemistry" tool for this transformation, offering high yields and exceptional enantioselectivity under mild reaction conditions.[5]

Primary Synthetic Strategy: Asymmetric Ketone Reduction

The core transformation involves the stereoselective reduction of the ketone group in ethyl 4-cyano-3-oxobutanoate to a hydroxyl group, yielding the desired (S)-enantiomer. This process must be highly controlled to prevent the formation of the unwanted (R)-enantiomer.

Biocatalytic (Enzymatic) Reduction

Enzymatic reduction is the most prominent method for synthesizing this compound due to its high efficiency, selectivity, and environmentally benign nature. Carbonyl reductases (KREDs) are particularly effective for this transformation. These enzymes, often used within whole-cell systems to ensure cofactor regeneration, can deliver the product with excellent yield and optical purity.

A variety of microorganisms have been identified that can perform this stereoselective reduction. The selection of the microbial strain is crucial as some organisms preferentially produce the (S)-enantiomer while others yield the (R)-enantiomer.

dot

G start Ethyl 4-cyano-3-oxobutanoate product This compound start->product Asymmetric Bioreduction catalyst Biocatalyst (e.g., Klebsiella pneumoniae) + Cofactor (NADPH) catalyst->product catalysis

Caption: Asymmetric reduction of ethyl 4-cyano-3-oxobutanoate.

Quantitative Data for Biocatalytic Reduction

The following table summarizes the performance of different whole-cell biocatalysts in the synthesis of Ethyl (S)- and (R)-4-cyano-3-hydroxybutyrate.

Biocatalyst StrainTarget EnantiomerSubstrate Conc. (mM)Yield (%)Enantiomeric Excess (e.e. %)Reference
Klebsiella pneumoniae Phe-E4(S)1083.195.4[3][4]
Bacillus pumilus Phe-C3(R)2089.898.5[3][4]

Alternative Two-Step Biocatalytic Route

An alternative and widely documented industrial approach involves a two-step sequence starting from ethyl 4-chloro-3-oxobutanoate (COBE).

  • Asymmetric Reduction: COBE is first reduced to ethyl (S)-4-chloro-3-hydroxybutanoate ((S)-CHBE). This step is also frequently accomplished using biocatalysts.

  • Cyanation: The resulting chlorohydrin ((S)-CHBE) is then converted to the target molecule via nucleophilic substitution with a cyanide salt.

dot

G COBE Ethyl 4-chloro-3-oxobutanoate (COBE) SCHBE Ethyl (S)-4-chloro-3-hydroxybutanoate ((S)-CHBE) COBE->SCHBE Step 1: Asymmetric Reduction FinalProduct This compound SCHBE->FinalProduct Step 2: Cyanation Catalyst1 Ketoreductase (e.g., from Aureobasidium pullulans) Catalyst1->SCHBE Reagent2 Sodium Cyanide (NaCN) Reagent2->FinalProduct G culture 1. Cell Culture & Harvest (e.g., K. pneumoniae growth) reaction 2. Bioreduction Reaction (Cells, Substrate, Buffer, Co-substrate) culture->reaction workup 3. Reaction Work-up (Centrifugation, Celite filtration) reaction->workup extraction 4. Product Extraction (e.g., Ethyl Acetate) workup->extraction purify 5. Purification (Column Chromatography) extraction->purify analyze 6. Analysis (NMR, Chiral HPLC for e.e.) purify->analyze final_product Pure this compound analyze->final_product

References

Biocatalytic Synthesis of Ethyl (S)-4-cyano-3-hydroxybutyrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the biocatalytic synthesis of Ethyl (S)-4-cyano-3-hydroxybutyrate, a key chiral intermediate in the synthesis of various pharmaceuticals. The focus is on the use of reductases, employing both whole-cell and isolated enzyme systems. This document details experimental methodologies, presents quantitative data for comparative analysis, and visualizes key processes to support research and development in this area.

Introduction

This compound is a valuable chiral building block, notably utilized in the synthesis of cholesterol-lowering drugs like atorvastatin. The stereoselective synthesis of the (S)-enantiomer is crucial, and biocatalysis has emerged as a green and efficient alternative to traditional chemical methods. Ketoreductases (KREDs) are particularly effective for the asymmetric reduction of the prochiral substrate, ethyl 4-cyano-3-oxobutanoate, to the desired (S)-alcohol. This guide explores various biocatalytic strategies, including direct synthesis and two-step processes via a chloro-intermediate, highlighting the enzymes, reaction conditions, and outcomes.

Biocatalytic Approaches

Two primary biocatalytic routes are commonly employed for the synthesis of this compound:

  • Direct Asymmetric Reduction: This approach involves the direct enzymatic reduction of ethyl 4-cyano-3-oxobutanoate to this compound.

  • Two-Step Synthesis via Chloro-intermediate: This method first involves the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to ethyl (S)-4-chloro-3-hydroxybutanoate, which is then converted to the target cyano compound in a subsequent step.

Data Presentation: Performance of Various Biocatalysts

The following tables summarize quantitative data from various studies on the biocatalytic synthesis of this compound and its chloro-precursor.

Table 1: Direct Biocatalytic Synthesis of this compound

Biocatalyst (Reductase Source)SubstrateSubstrate Conc. (mM)Yield (%)Enantiomeric Excess (ee, %)Reference
Klebsiella pneumoniae Phe-E4 (whole cells)Ethyl 4-cyano-3-oxobutanoate1083.195.4[1]

Table 2: Biocatalytic Synthesis of Ethyl (S)-4-chloro-3-hydroxybutanoate (Precursor)

Biocatalyst (Reductase Source)SubstrateSubstrate Conc. (mM)Yield (%)Enantiomeric Excess (ee, %)Cofactor RegenerationReference
Candida magnoliae (carbonyl reductase S1) in E. coliEthyl 4-chloro-3-oxobutanoateup to 1250>99100Glucose Dehydrogenase (GDH)[2]
Chryseobacterium sp. CA49 (carbonyl reductase ChKRED20 mutant)Ethyl 4-chloro-3-oxobutanoate~1800 (300 g/L)95 (isolated)>99.5Not specified[3]
E. coli CCZU-K14 (expressing Candida magnoliae reductase)Ethyl 4-chloro-3-oxobutanoate3000>99>99.9Not specified (likely intracellular)
Acetoacetyl-CoA reductases from Ralstonia eutropha and Zoogloea ramigera in E. coliEthyl 4-chloroacetoacetateNot specifiedNot specified>99NADPH[3]

Experimental Protocols

This section provides detailed methodologies for key experiments.

General Whole-Cell Biocatalysis Protocol

This protocol is a generalized procedure that can be adapted for specific reductase-expressing microorganisms like Klebsiella pneumoniae.

1. Microorganism Cultivation:

  • Prepare a suitable liquid medium for the selected microorganism (e.g., Luria-Bertani broth for recombinant E. coli or a specific medium for Klebsiella pneumoniae).
  • Inoculate the medium with a fresh colony of the microorganism.
  • Incubate the culture at the optimal temperature and shaking speed (e.g., 37°C and 200 rpm) until it reaches the mid-exponential growth phase (OD600 of 0.5-0.6).[4]
  • If using a recombinant strain with an inducible promoter, add the inducer (e.g., IPTG) and continue the incubation for a specified period to allow for enzyme expression.

2. Preparation of Whole-Cell Biocatalyst:

  • Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).
  • Wash the cell pellet twice with a suitable buffer (e.g., phosphate buffer, pH 7.0) to remove residual medium components.
  • Resuspend the cell pellet in the reaction buffer to a desired cell concentration (e.g., measured as wet cell weight or optical density).

3. Biocatalytic Reduction:

  • In a reaction vessel, combine the whole-cell suspension, the substrate (ethyl 4-cyano-3-oxobutanoate), and a co-substrate for cofactor regeneration if required (e.g., glucose).
  • Maintain the reaction at a constant temperature and pH with gentle agitation. The optimal pH is often around 7.0.[5]
  • Monitor the reaction progress by periodically taking samples and analyzing them by GC or HPLC.

4. Product Extraction and Analysis:

  • Once the reaction is complete, centrifuge the mixture to separate the cells.
  • Extract the supernatant with an organic solvent such as ethyl acetate.
  • Dry the organic phase over anhydrous sodium sulfate and concentrate it under reduced pressure.
  • Analyze the crude product for conversion and enantiomeric excess using chiral GC or HPLC.

Analytical Method: Chiral Gas Chromatography (GC)
  • Column: A chiral capillary column (e.g., Chirasil-DEX CB).

  • Carrier Gas: Hydrogen or Helium.

  • Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: Increase to 150°C at a rate of 5°C/minute.

    • Hold: Maintain at 150°C for 5 minutes.

  • Injector and Detector Temperature: 250°C.

  • Retention Times: The (R) and (S)-enantiomers will have distinct retention times, which should be determined using authentic standards.

Visualizations

Experimental Workflow

experimental_workflow cluster_upstream Upstream Processing cluster_bioreaction Biocatalytic Reaction cluster_downstream Downstream Processing Culture Microorganism Cultivation Harvest Cell Harvesting & Washing Culture->Harvest Centrifugation Bioreaction Whole-Cell Bioreduction Harvest->Bioreaction Biocatalyst Extraction Product Extraction Bioreaction->Extraction Reaction Mixture Product Ethyl (S)-4-cyano- 3-hydroxybutyrate Bioreaction->Product Analysis GC/HPLC Analysis Extraction->Analysis Substrate Ethyl 4-cyano- 3-oxobutanoate Substrate->Bioreaction

Caption: General workflow for the whole-cell biocatalytic synthesis.

Cofactor Regeneration System

cofactor_regeneration Substrate Ethyl 4-cyano-3-oxobutanoate KRED Ketoreductase Substrate->KRED Product This compound KRED->Product NADP NADP+ KRED->NADP Glucose Glucose GDH Glucose Dehydrogenase Glucose->GDH Gluconolactone 6-Phospho- glucono-δ-lactone GDH->Gluconolactone NADPH NADPH GDH->NADPH NADPH->KRED H+ NADP->GDH NADP->NADPH Regeneration metabolic_pathway cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway (Oxidative Phase) G6P Glucose-6-P F6P Fructose-6-P G6P->F6P PGL 6-P-glucono- δ-lactone G6P->PGL NADPH_gen1 NADPH G6P->NADPH_gen1 G6PDH G3P Glyceraldehyde-3-P F6P->G3P Pyruvate Pyruvate G3P->Pyruvate PG 6-P-gluconate PGL->PG Ru5P Ribulose-5-P PG->Ru5P NADPH_gen2 NADPH PG->NADPH_gen2 6PGDH Bioreduction Ketone Reduction NADPH_gen1->Bioreduction NADPH_gen2->Bioreduction NADP NADP+ NADP->G6P NADP->PG

References

Enantioselective Synthesis of Ethyl (S)-4-cyano-3-hydroxybutyrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the enantioselective synthesis of Ethyl (S)-4-cyano-3-hydroxybutyrate, a crucial chiral building block in the pharmaceutical industry. The document details a key biocatalytic method, presenting quantitative data, experimental protocols, and workflow visualizations to support research and development efforts in this area.

Introduction

This compound is a valuable chiral intermediate, primarily utilized in the synthesis of various pharmaceuticals. Its stereochemistry is critical for the biological activity of the final active pharmaceutical ingredient. Enantioselective synthesis, particularly through biocatalysis, offers a green and efficient route to produce this compound with high optical purity, avoiding the need for chiral resolution of racemic mixtures. This guide focuses on the enzymatic reduction of ethyl 4-cyano-3-oxobutanoate to its corresponding (S)-alcohol, a well-documented and effective strategy.

Biocatalytic Synthesis via Ketoreductase

The asymmetric reduction of the prochiral ketone, ethyl 4-cyano-3-oxobutanoate, is a prominent method for producing this compound. This transformation is efficiently catalyzed by ketoreductases (KREDs), which exhibit high enantioselectivity. Whole-cell biocatalysis is often preferred for its cost-effectiveness, as it circumvents the need for enzyme purification and cofactor regeneration.

Quantitative Data Summary

The following table summarizes the key quantitative data for the enantioselective synthesis of this compound using the whole-cell biocatalyst Klebsiella pneumoniae Phe-E4. This data is extracted from the publication "Enzymatic Synthesis of both Enantiomers of Ethyl 4-Cyano-3-Hydroxybutanoate".

BiocatalystSubstrateSubstrate Conc.Yield (%)e.e. (%)Reference
Klebsiella pneumoniae Phe-E4Ethyl 4-cyano-3-oxobutanoate10 mM83.195.4[1]

Experimental Protocols

This section outlines the detailed methodologies for the key experiments involved in the synthesis of this compound.

Preparation of Starting Material: Ethyl 4-cyano-3-oxobutanoate

The precursor, ethyl 4-cyano-3-oxobutanoate, can be synthesized from ethyl 4-chloro-3-oxobutanoate.

Procedure:

  • Dissolve ethyl 4-chloro-3-oxobutanoate in a suitable organic solvent such as ethanol.

  • Add sodium cyanide to the solution.

  • Stir the reaction mixture at room temperature until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC or GC).

  • After completion, remove the solvent under reduced pressure.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude ethyl 4-cyano-3-oxobutanoate.

  • Purify the crude product, if necessary, by column chromatography.

Biocatalytic Reduction Using Klebsiella pneumoniae Phe-E4

The following is a generalized protocol for the whole-cell biocatalytic reduction. The specific details regarding media composition, cultivation parameters, and reaction conditions would be found in the full text of "Enzymatic Synthesis of both Enantiomers of Ethyl 4-Cyano-3-Hydroxybutanoate".

3.2.1. Cultivation of Klebsiella pneumoniae Phe-E4

  • Inoculation: Inoculate a single colony of Klebsiella pneumoniae Phe-E4 from an agar plate into a sterile culture medium. A common rich medium for Klebsiella pneumoniae is Luria-Bertani (LB) broth.

  • Incubation: Incubate the culture at an appropriate temperature (typically 30-37°C) with shaking (around 200 rpm) to ensure adequate aeration.

  • Growth Monitoring: Monitor the cell growth by measuring the optical density at 600 nm (OD600).

  • Harvesting: Harvest the cells in the late exponential or early stationary phase by centrifugation.

  • Washing: Wash the cell pellet with a suitable buffer (e.g., phosphate buffer) to remove residual medium components.

3.2.2. Whole-Cell Biotransformation

  • Reaction Setup: Resuspend the washed Klebsiella pneumoniae Phe-E4 cells in a reaction buffer (e.g., phosphate buffer, pH 7.0).

  • Substrate Addition: Add ethyl 4-cyano-3-oxobutanoate to the cell suspension to the desired final concentration (e.g., 10 mM). A co-solvent like DMSO may be used to improve substrate solubility.

  • Reaction Conditions: Incubate the reaction mixture at a controlled temperature with agitation. A source of reducing equivalents (e.g., glucose) is typically added to facilitate the regeneration of intracellular cofactors (NADH or NADPH).

  • Reaction Monitoring: Monitor the progress of the reaction by periodically taking samples and analyzing the conversion of the substrate and the formation of the product by GC or HPLC.

  • Reaction Termination: Once the desired conversion is reached, terminate the reaction by separating the cells from the reaction mixture through centrifugation or filtration.

3.2.3. Product Extraction and Purification

  • Extraction: Extract the supernatant containing the product with a water-immiscible organic solvent, such as ethyl acetate. Repeat the extraction multiple times to ensure complete recovery.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (e.g., Na2SO4 or MgSO4), and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by silica gel column chromatography or distillation to achieve high purity.

Analytical Method: Chiral Gas Chromatography (GC)

The enantiomeric excess (e.e.) of the product is determined by chiral gas chromatography.

  • Column: A chiral capillary column, such as a cyclodextrin-based column (e.g., Beta DEX™ or Gamma DEX™), is used.

  • Sample Preparation: The purified product is dissolved in a suitable solvent (e.g., ethyl acetate) for injection. Derivatization may be required for certain columns to improve resolution.

  • GC Conditions:

    • Injector Temperature: Typically set around 250°C.

    • Detector (FID) Temperature: Typically set around 250°C.

    • Oven Temperature Program: A temperature gradient is programmed to achieve optimal separation of the enantiomers. For example, starting at a lower temperature and ramping up to a higher temperature.

    • Carrier Gas: Helium or hydrogen is commonly used as the carrier gas.

  • Analysis: The retention times of the (S) and (R) enantiomers will be different, allowing for their quantification and the calculation of the enantiomeric excess.

Visualization of Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the key processes in the enantioselective synthesis of this compound.

Synthesis_Workflow cluster_start Starting Material Synthesis cluster_biocat Biocatalytic Reduction Ethyl 4-chloro-3-oxobutanoate Ethyl 4-chloro-3-oxobutanoate Reaction1 Cyanation Ethyl 4-chloro-3-oxobutanoate->Reaction1 NaCN NaCN NaCN->Reaction1 Ethyl 4-cyano-3-oxobutanoate Ethyl 4-cyano-3-oxobutanoate Reaction1->Ethyl 4-cyano-3-oxobutanoate Substrate Ethyl 4-cyano-3-oxobutanoate Reaction2 Asymmetric Reduction Substrate->Reaction2 Biocatalyst Klebsiella pneumoniae Phe-E4 (Whole Cells) Biocatalyst->Reaction2 Product This compound Reaction2->Product Downstream_Processing Reaction_Mixture Reaction Mixture (Cells + Supernatant) Centrifugation Centrifugation/ Filtration Reaction_Mixture->Centrifugation Supernatant Supernatant (Product-rich) Centrifugation->Supernatant Cell_Pellet Cell Pellet (Biocatalyst) Centrifugation->Cell_Pellet Extraction Solvent Extraction (e.g., Ethyl Acetate) Supernatant->Extraction Organic_Phase Organic Phase (Product) Extraction->Organic_Phase Aqueous_Phase Aqueous Phase (Waste) Extraction->Aqueous_Phase Drying_Concentration Drying & Concentration Organic_Phase->Drying_Concentration Crude_Product Crude Product Drying_Concentration->Crude_Product Purification Purification (e.g., Chromatography) Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product Cofactor_Regeneration cluster_main Main Reaction cluster_regen Cofactor Regeneration Substrate Ethyl 4-cyano-3-oxobutanoate Product This compound Substrate->Product KRED KRED Ketoreductase NADPH NADPH NADP NADP+ NADPH->NADP KRED NADP->NADPH GDH Glucose Glucose Gluconolactone 6-Phospho-D-glucono-1,5-lactone Glucose->Gluconolactone GDH GDH Glucose Dehydrogenase

References

Starting materials for Ethyl (S)-4-cyano-3-hydroxybutyrate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary starting materials and synthetic routes for the production of Ethyl (S)-4-cyano-3-hydroxybutyrate, a valuable chiral building block in the pharmaceutical industry. This document details both chemoenzymatic and purely enzymatic pathways, presenting quantitative data, experimental protocols, and logical workflow diagrams to facilitate understanding and replication.

Introduction

This compound is a key chiral intermediate used in the synthesis of various active pharmaceutical ingredients (APIs). Its stereochemistry is crucial for the biological activity of the final drug molecule. This guide focuses on the most common and efficient methods for its stereoselective synthesis.

Synthetic Pathways and Starting Materials

The synthesis of this compound can be broadly categorized into two main strategies:

  • Direct Asymmetric Synthesis: This approach involves the direct enzymatic reduction of a prochiral keto-nitrile precursor.

  • Two-Step Chemoenzymatic Synthesis: This widely-used method involves the asymmetric reduction of a halo-ketoester followed by a cyanation step.

The selection of the starting material is intrinsically linked to the chosen synthetic pathway.

Direct Asymmetric Synthesis from Ethyl 4-cyano-3-oxobutanoate

A highly efficient and direct route to this compound is the asymmetric reduction of ethyl 4-cyano-3-oxobutanoate. This method utilizes a whole-cell biocatalyst that expresses a carbonyl reductase with high stereoselectivity for the (S)-enantiomer.

Starting Material
  • Ethyl 4-cyano-3-oxobutanoate

Experimental Protocol: Enzymatic Reduction with Klebsiella pneumoniae

This protocol is based on the findings of Jin and Zhang in "Enzymatic Synthesis of both Enantiomers of Ethyl 4-Cyano-3-Hydroxybutanoate".[1]

a) Catalyst Preparation:

  • A culture of Klebsiella pneumoniae Phe-E4 is grown in a suitable nutrient-rich medium until a desired cell density is reached.

  • The cells are harvested by centrifugation and washed with a buffer solution (e.g., phosphate buffer, pH 7.0) to remove residual medium components.

  • The resulting cell paste can be used directly as a whole-cell biocatalyst.

b) Asymmetric Reduction Reaction:

  • In a temperature-controlled reactor, the whole-cell biocatalyst is suspended in a buffer solution.

  • A co-substrate for cofactor regeneration, such as glucose or isopropanol, is added.

  • The substrate, ethyl 4-cyano-3-oxobutanoate, is added to the reaction mixture. The initial concentration is a critical parameter to optimize.[1]

  • The reaction is gently agitated at a controlled temperature and pH.

  • The progress of the reaction is monitored by a suitable analytical technique, such as chiral HPLC or GC, until maximum conversion is achieved.

c) Product Isolation and Purification:

  • Once the reaction is complete, the biomass is removed by centrifugation or filtration.

  • The aqueous phase is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄) and the solvent is removed under reduced pressure.

  • The crude product can be further purified by column chromatography or distillation to yield highly pure this compound.

Quantitative Data
Starting MaterialBiocatalystSubstrate Conc.Yield (%)Enantiomeric Excess (ee, %)Reference
Ethyl 4-cyano-3-oxobutanoateKlebsiella pneumoniae Phe-E410 mM83.195.4[1]

Synthesis Workflow

G cluster_0 Direct Asymmetric Synthesis Ethyl 4-cyano-3-oxobutanoate Ethyl 4-cyano-3-oxobutanoate This compound This compound Ethyl 4-cyano-3-oxobutanoate->this compound Asymmetric Reduction Whole-cell biocatalyst\n(Klebsiella pneumoniae) Whole-cell biocatalyst (Klebsiella pneumoniae) Whole-cell biocatalyst\n(Klebsiella pneumoniae)->this compound Cofactor Regeneration System\n(e.g., Glucose) Cofactor Regeneration System (e.g., Glucose) Cofactor Regeneration System\n(e.g., Glucose)->this compound

Caption: Direct enzymatic synthesis of this compound.

Two-Step Chemoenzymatic Synthesis

This widely documented approach begins with the asymmetric reduction of a prochiral halo-ketoester to a chiral halo-alcohol, which is then subjected to cyanation.

Step 1: Asymmetric Reduction of Ethyl 4-chloro-3-oxobutanoate

The first step is the biocatalytic reduction of ethyl 4-chloro-3-oxobutanoate to yield Ethyl (S)-4-chloro-3-hydroxybutanoate. A variety of microorganisms and isolated enzymes can be employed for this transformation.

a) Starting Material:

  • Ethyl 4-chloro-3-oxobutanoate

b) Experimental Protocol: Asymmetric Reduction using Recombinant E. coli

This protocol is a generalized procedure based on common practices in whole-cell biocatalysis.

  • Catalyst: Recombinant E. coli cells expressing a carbonyl reductase or an alcohol dehydrogenase with (S)-selectivity. Often, a second enzyme, such as glucose dehydrogenase, is co-expressed for cofactor (NADPH/NADH) regeneration.

  • Reaction Setup:

    • In a buffered aqueous solution (e.g., phosphate buffer, pH 6.5-7.5), suspend the recombinant E. coli cells.

    • Add a co-substrate for cofactor regeneration (e.g., glucose, isopropanol).

    • Add the substrate, ethyl 4-chloro-3-oxobutanoate. Due to its potential instability and inhibitory effects in aqueous media, it can be added portion-wise or in a two-phase system with an organic solvent (e.g., n-butyl acetate).

    • The reaction is maintained at a controlled temperature (e.g., 30°C) with agitation.

    • The pH is monitored and adjusted as necessary.

  • Work-up and Isolation:

    • After the reaction, the mixture is centrifuged to remove the cells.

    • The supernatant is extracted with an organic solvent (e.g., ethyl acetate).

    • The combined organic layers are dried and concentrated under reduced pressure to give the crude Ethyl (S)-4-chloro-3-hydroxybutanoate.

c) Quantitative Data for Asymmetric Reduction

Starting MaterialBiocatalystYield (%)Enantiomeric Excess (ee, %)Reference
Ethyl 4-chloro-3-oxobutanoateRecombinant E. coli expressing acetoacetyl-CoA reductase from R. eutropha and glucose dehydrogenase from B. subtilis-99.8
Ethyl 4-chloro-3-oxobutanoateAureobasidium pullulans94.8 (molar conversion)97.9
Ethyl 4-chloro-3-oxobutanoateRecombinant E. coli expressing CmCR>99.0>99.9
Step 2: Cyanation of Ethyl (S)-4-chloro-3-hydroxybutanoate

The conversion of Ethyl (S)-4-chloro-3-hydroxybutanoate to the final product is a critical step where the stereochemistry must be carefully considered.

a) Enzymatic Cyanation using Halohydrin Dehalogenase (HHDH)

This enzymatic method is known to be highly efficient. However, it is important to note that this reaction proceeds with an inversion of stereochemical designation according to the Cahn-Ingold-Prelog priority rules. The substitution of the chlorine atom with a cyano group, which has a higher priority, results in the formation of Ethyl (R)-4-cyano-3-hydroxybutyrate .

  • Experimental Protocol:

    • The reaction is typically carried out in an aqueous buffer at a controlled pH (e.g., 7.0).

    • Ethyl (S)-4-chloro-3-hydroxybutanoate is used as the substrate.

    • A source of cyanide, such as sodium cyanide, is added.

    • The halohydrin dehalogenase enzyme (either as a purified enzyme or in whole cells) is introduced to catalyze the reaction.

    • The reaction proceeds via an epoxide intermediate.

    • Upon completion, the product is extracted with an organic solvent and purified.

b) Implications for (S)-Enantiomer Synthesis

Due to the stereochemical outcome of the HHDH-catalyzed cyanation, this route is not suitable for the synthesis of this compound. The direct asymmetric synthesis described in Section 3 is the preferred method for obtaining the (S)-enantiomer.

Synthesis Workflow for the Two-Step Process

G cluster_1 Two-Step Chemoenzymatic Synthesis Ethyl 4-chloro-3-oxobutanoate Ethyl 4-chloro-3-oxobutanoate Ethyl (S)-4-chloro-3-hydroxybutanoate Ethyl (S)-4-chloro-3-hydroxybutanoate Ethyl 4-chloro-3-oxobutanoate->Ethyl (S)-4-chloro-3-hydroxybutanoate Asymmetric Reduction Recombinant E. coli\n(S)-selective reductase Recombinant E. coli (S)-selective reductase Recombinant E. coli\n(S)-selective reductase->Ethyl (S)-4-chloro-3-hydroxybutanoate Ethyl (R)-4-cyano-3-hydroxybutyrate Ethyl (R)-4-cyano-3-hydroxybutyrate Ethyl (S)-4-chloro-3-hydroxybutanoate->Ethyl (R)-4-cyano-3-hydroxybutyrate Enzymatic Cyanation Halohydrin Dehalogenase\n+ NaCN Halohydrin Dehalogenase + NaCN Halohydrin Dehalogenase\n+ NaCN->Ethyl (R)-4-cyano-3-hydroxybutyrate

Caption: Two-step synthesis leading to the (R)-enantiomer.

Conclusion

For the stereoselective synthesis of This compound , the most direct and effective method identified is the asymmetric reduction of ethyl 4-cyano-3-oxobutanoate using a whole-cell biocatalyst such as Klebsiella pneumoniae.

The more commonly described two-step chemoenzymatic route, starting from ethyl 4-chloro-3-oxobutanoate , while efficient for producing the chiral intermediate Ethyl (S)-4-chloro-3-hydroxybutanoate, typically yields the (R)-enantiomer of the final product upon enzymatic cyanation due to a change in Cahn-Ingold-Prelog priorities. Researchers and drug development professionals seeking to synthesize the (S)-enantiomer should therefore focus on the direct enzymatic reduction of the corresponding keto-nitrile. The choice of starting material is thus dictated by the desired stereochemical outcome and the selected synthetic strategy.

References

An In-depth Technical Guide on the Physical and Chemical Stability of Ethyl (S)-4-cyano-3-hydroxybutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the known physical and chemical properties of Ethyl (S)-4-cyano-3-hydroxybutyrate and outlines a generalized framework for assessing its stability based on established scientific principles and regulatory guidelines. It is important to note that detailed, quantitative stability studies and validated stability-indicating analytical methods specifically for this compound are not extensively available in the public domain. Therefore, the experimental protocols and potential degradation pathways described herein are based on general knowledge of similar chemical entities and should be adapted and validated through rigorous experimental work.

Introduction

This compound is a chiral molecule of significant interest in the pharmaceutical industry, primarily serving as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its stereochemical purity is often critical for the efficacy and safety of the final drug product. Understanding the physical and chemical stability of this intermediate is paramount for ensuring the quality, consistency, and shelf-life of starting materials and for the development of robust manufacturing processes.

This guide summarizes the available information on the stability of this compound and provides a comprehensive set of recommended experimental protocols for conducting forced degradation studies to elucidate its intrinsic stability profile.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Appearance Colorless to pale yellow liquid[1]
Molecular Formula C₇H₁₁NO₃[2][3][]
Molecular Weight 157.17 g/mol [2][3][]
Boiling Point 270 °C (literature)
Density 1.114 g/mL at 25 °C (literature)
Refractive Index n20/D 1.448 (literature)
Solubility Sparingly soluble in water. Soluble in chloroform, DMSO, and methanol.[1][]
Storage Recommended at 2°C to 8°C in a tightly sealed container under an inert atmosphere, protected from moisture, heat, and light.[1]

Chemical Stability Profile

General information suggests that this compound is stable under standard ambient conditions but exhibits sensitivity to certain environmental factors.[1]

  • Sensitivity to pH: The molecule is reported to be sensitive to strong acids and bases.[1] Hydrolysis of the ester functional group is a probable degradation pathway under both acidic and basic conditions. The nitrile group may also be susceptible to hydrolysis, particularly under strong acidic or basic conditions, to form a carboxylic acid or an amide intermediate.

  • Oxidative Sensitivity: The secondary alcohol group in the molecule is a potential site for oxidation, which could lead to the formation of a ketone. The molecule is stated to be sensitive to oxidizing agents.[1]

  • Thermal Stability: While a boiling point is reported, prolonged exposure to high temperatures may lead to degradation. The specific degradation pathways and products under thermal stress have not been detailed in the available literature.

  • Photostability: As with many organic molecules, exposure to light, particularly UV radiation, could potentially lead to degradation. No specific photostability studies have been found in the public literature.

Proposed Forced Degradation Studies: Experimental Protocols

To thoroughly investigate the stability of this compound, a series of forced degradation studies should be conducted as per the International Council for Harmonisation (ICH) guidelines (Q1A). The goal is to induce degradation to a limited extent (typically 5-20%) to identify potential degradation products and pathways.

General Analytical Methodology

A stability-indicating analytical method is crucial for separating the parent compound from its degradation products. A High-Performance Liquid Chromatography (HPLC) method with UV detection is generally suitable. Given the chiral nature of the molecule, a chiral HPLC method may be necessary to resolve the (S)-enantiomer from any potential enantiomeric impurities or degradants.

Proposed HPLC Method Parameters (to be developed and validated):

ParameterRecommended Starting Conditions
Column Chiral stationary phase (e.g., polysaccharide-based)
Mobile Phase A mixture of a non-polar organic solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), with a possible acidic or basic modifier.
Flow Rate 0.5 - 1.5 mL/min
Column Temperature 25 - 40 °C
Detection Wavelength Based on the UV spectrum of this compound (a low wavelength like 210 nm is often a good starting point for such compounds).
Injection Volume 10 - 20 µL
Diluent Mobile phase or a solvent in which the compound is stable.
Hydrolytic Degradation
  • Acidic Hydrolysis:

    • Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

    • Add an equal volume of 0.1 M hydrochloric acid.

    • Store the solution at a controlled temperature (e.g., 60 °C).

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 12, 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide.

    • Dilute to a suitable concentration with the mobile phase and analyze by HPLC.

  • Basic Hydrolysis:

    • Prepare a solution of this compound as described for acidic hydrolysis.

    • Add an equal volume of 0.1 M sodium hydroxide.

    • Store the solution at a controlled temperature (e.g., room temperature or 40 °C, as basic hydrolysis is often faster).

    • Withdraw and neutralize aliquots with 0.1 M hydrochloric acid at specified time points.

    • Dilute and analyze by HPLC.

  • Neutral Hydrolysis:

    • Dissolve this compound in water (if solubility allows) or a mixture of water and a co-solvent.

    • Store the solution at a controlled elevated temperature (e.g., 60 °C).

    • Withdraw aliquots at specified time points, dilute, and analyze by HPLC.

Oxidative Degradation
  • Prepare a solution of this compound in a suitable solvent.

  • Add a solution of hydrogen peroxide (e.g., 3% v/v).

  • Store the solution at room temperature, protected from light.

  • Withdraw aliquots at specified time points.

  • Quench the reaction if necessary (e.g., by adding a reducing agent like sodium bisulfite, ensuring it does not interfere with the analysis).

  • Dilute and analyze by HPLC.

Thermal Degradation
  • Place a sample of neat this compound in a controlled temperature oven (e.g., 80 °C).

  • If the compound is a solid at room temperature, it can be exposed as a solid powder. As it is a liquid, it can be exposed in a sealed vial.

  • At specified time points, withdraw a sample, dissolve it in a suitable solvent, dilute to a known concentration, and analyze by HPLC.

Photolytic Degradation
  • Prepare a solution of this compound in a suitable solvent.

  • Expose the solution to a calibrated light source that provides both UV and visible light, as specified in ICH guideline Q1B (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

  • A control sample should be stored under the same conditions but protected from light (e.g., wrapped in aluminum foil).

  • At a specified time point, withdraw samples from both the exposed and control solutions, dilute, and analyze by HPLC.

Potential Degradation Pathways

Based on the functional groups present in this compound, several degradation pathways can be postulated. These hypotheses should be confirmed by characterization of the degradation products using techniques such as LC-MS, GC-MS, and NMR.

G cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_thermal Thermal Degradation cluster_photolytic Photolytic Degradation Parent This compound Acid_Product (S)-4-cyano-3-hydroxybutanoic acid Parent->Acid_Product Ester Hydrolysis (Acidic/Basic) Amide_Product Ethyl (S)-4-carbamoyl-3-hydroxybutyrate Parent->Amide_Product Nitrile Hydrolysis (Acidic/Basic) Parent_Ox This compound Ketone_Product Ethyl 4-cyano-3-oxobutanoate Parent_Ox->Ketone_Product Oxidation of Secondary Alcohol Parent_Th This compound Dehydration_Product Ethyl (E/Z)-4-cyano-2-butenoate Parent_Th->Dehydration_Product Dehydration Parent_Ph This compound Radical_Products Radical-mediated fragmentation products Parent_Ph->Radical_Products Photolysis

Caption: Postulated Degradation Pathways for this compound.

Data Presentation

The quantitative results from the forced degradation studies should be summarized in a clear and concise table to allow for easy comparison of the stability of this compound under different stress conditions.

Table 2: Summary of Forced Degradation Studies (Illustrative Template)

Stress ConditionReagent/ConditionDurationTemperature (°C)% Degradation of ParentNo. of Degradation ProductsMajor Degradation Product(s) (Retention Time)
Acid Hydrolysis 0.1 M HCl24 h60Data to be generatedData to be generatedData to be generated
Base Hydrolysis 0.1 M NaOH8 h40Data to be generatedData to be generatedData to be generated
Neutral Hydrolysis Water24 h60Data to be generatedData to be generatedData to be generated
Oxidation 3% H₂O₂24 hRTData to be generatedData to be generatedData to be generated
Thermal -48 h80Data to be generatedData to be generatedData to be generated
Photolytic ICH Q1B-RTData to be generatedData to be generatedData to be generated

Conclusion

While general handling and storage guidelines for this compound are available, a comprehensive understanding of its stability profile requires the execution of systematic forced degradation studies. The experimental framework provided in this guide serves as a starting point for researchers and drug development professionals to design and conduct studies that will generate the necessary data to ensure the quality and robustness of processes involving this key chiral intermediate. The identification and characterization of potential degradation products are essential for developing appropriate control strategies and ensuring the safety and efficacy of the final pharmaceutical products. Further research is warranted to populate the data gaps and provide a more complete stability profile for this compound.

References

A Technical Guide to Ethyl (S)-4-cyano-3-hydroxybutyrate for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Ethyl (S)-4-cyano-3-hydroxybutyrate, a key chiral intermediate in the synthesis of various pharmaceuticals. This document outlines its chemical identity, physical and chemical properties, a detailed experimental protocol for its synthesis, and relevant safety information.

Chemical Identity and Synonyms

This compound is a chiral organic compound valued for its specific stereochemistry, making it a crucial building block in the asymmetric synthesis of complex molecules.

CAS Number: 312745-91-8[1][2][3][4]

Synonyms: This compound is known by several other names in the scientific literature and commercial listings:

Synonym
ETHYL (S)-4-CYANO-3-HYDROXYBUTANOATE
(S)-ETHYL-4-CYANO-3-HYDROXYBUTYRATE
(S)-4-CYANO-3-HYDROXYBUTANOATE ETHYL
ETHYL (S)-(+)-4-CYANO-3-HYDROXYBUTYRATE
(3S)-4-Cyano-3-hydroxy-butanoic Acid Ethyl Ester
(S)-3-hydroxy-4-cyanobutyric acid ethyl ester
BUTANOIC ACID 4-CYANO-3-HYDROXY-ETHYL ESTER,(S)
ethyl (3S)-4-cyano-3-hydroxybutanoate
s-ethyl 4-cyano-3-hydroxybutanoate
ethyl 3s-4-cyano-3-hydroxybutanoate
s-ethyl-4-cyano-3-hydroxybutyrate
ethyl s-(+)-4-cyano-3-hydroxybutyrate
butanoic acid, 4-cyano-3-hydroxy-, ethyl ester, 3s
4-cyano-3-hydroxy-butyric acid ethyl ester

Physicochemical Properties

The following table summarizes the key quantitative data for this compound.

PropertyValueReference(s)
Molecular Formula C₇H₁₁NO₃[1][2][3]
Molecular Weight 157.17 g/mol [1][2][3]
Appearance Oil or Clear Pale Beige Liquid[2]
Boiling Point 270 °C[2][3][4]
Density 1.114 g/cm³[1][2][4]
Refractive Index 1.4480[2][4]
Flash Point >110 °C[2][3][4]
Solubility Slightly soluble in Chloroform and Methanol. Not miscible or difficult to mix with water.[2][3][4]
Storage Temperature 2-8°C[2]

Experimental Protocol: Chemoenzymatic Synthesis

The synthesis of enantiomerically pure this compound is often achieved through a chemoenzymatic approach. This method leverages the high selectivity of enzymes to establish the desired stereocenter. A common and efficient route involves the asymmetric reduction of a prochiral ketone followed by a cyanation reaction.

Two-Step Chemoenzymatic Synthesis Pathway

The overall synthetic pathway can be visualized as a two-step process starting from ethyl 4-chloro-3-oxobutanoate.

G cluster_0 Step 1: Asymmetric Reduction cluster_1 Step 2: Cyanation Ethyl_4_chloro_3_oxobutanoate Ethyl 4-chloro-3-oxobutanoate Ethyl_S_4_chloro_3_hydroxybutanoate Ethyl (S)-4-chloro-3-hydroxybutanoate Ethyl_4_chloro_3_oxobutanoate->Ethyl_S_4_chloro_3_hydroxybutanoate Ketoreductase (KRED) NADPH (cofactor) Cofactor Regeneration System (e.g., GDH/glucose) Ethyl_S_4_chloro_3_hydroxybutanoate_2 Ethyl (S)-4-chloro-3-hydroxybutanoate Ethyl_S_4_cyano_3_hydroxybutyrate This compound Ethyl_S_4_chloro_3_hydroxybutanoate_2->Ethyl_S_4_cyano_3_hydroxybutyrate Halohydrin Dehalogenase (HHDH) Sodium Cyanide (NaCN) pH 6-8

Caption: Chemoenzymatic synthesis of this compound.

Detailed Methodology

This protocol is a representative procedure based on established chemoenzymatic methods.[2][5] Researchers should optimize conditions based on their specific enzyme preparations and equipment.

Step 1: Asymmetric Reduction of Ethyl 4-chloro-3-oxobutanoate

  • Reaction Setup:

    • In a temperature-controlled bioreactor, prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.0-9.0).

    • Add the substrate, ethyl 4-chloro-3-oxobutanoate. Toluene may be used as a co-solvent to aid in substrate dispersion.

    • Introduce the recombinant ketoreductase enzyme.

    • Add the cofactor (NADPH) and a cofactor regeneration system. A common system is glucose and glucose dehydrogenase (GDH). Isopropanol can also serve as a hydrogen donor.

  • Reaction Conditions:

    • Maintain the reaction temperature between 25-45°C.

    • Stir the mixture to ensure adequate mixing.

    • Monitor the progress of the reaction by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) until the conversion of the starting material is greater than 99%.

  • Work-up and Isolation:

    • Once the reaction is complete, separate the aqueous and organic layers if a co-solvent was used.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield crude Ethyl (S)-4-chloro-3-hydroxybutanoate. This intermediate is often used in the next step without further purification.

Step 2: Cyanation of Ethyl (S)-4-chloro-3-hydroxybutanoate

  • Reaction Setup:

    • In a separate reaction vessel, dissolve the crude Ethyl (S)-4-chloro-3-hydroxybutanoate in an aqueous buffer (pH 6-8).

    • Add the recombinant halohydrin dehalogenase enzyme.

    • Slowly add a solution of sodium cyanide (NaCN) while monitoring and maintaining the pH of the reaction mixture.

  • Reaction Conditions:

    • Maintain the reaction temperature between 40-60°C.

    • Continuously stir the reaction mixture.

    • Monitor the reaction progress by GC to confirm the conversion of the chloro-intermediate.

  • Work-up and Purification:

    • Upon completion (conversion >98%), cool the reaction mixture.

    • Adjust the pH to 2-3 with a suitable acid (e.g., sulfuric acid).

    • Extract the product with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the crude product by vacuum distillation or column chromatography to yield pure this compound.

Applications in Drug Development

This compound is a valuable chiral building block, primarily utilized as a key intermediate in the synthesis of cholesterol-lowering drugs of the statin class. Its specific stereochemistry is crucial for the biological activity of the final active pharmaceutical ingredient (API). It is also used in the synthesis of other pharmaceutically relevant molecules.

Safety Information

Hazard Statements:

  • H319: Causes serious eye irritation.

Precautionary Statements:

  • P264: Wash hands thoroughly after handling.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P337+P313: If eye irritation persists: Get medical advice/attention.

Note: Researchers should always consult the most recent Safety Data Sheet (SDS) for this compound before handling and perform a thorough risk assessment for all experimental procedures. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

References

Methodological & Application

Application Notes and Protocols: Ethyl (S)-4-cyano-3-hydroxybutyrate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Ethyl (S)-4-cyano-3-hydroxybutyrate and its enantiomer, ethyl (R)-4-cyano-3-hydroxybutyrate, are pivotal chiral building blocks in medicinal chemistry. Their significance lies in their utility as versatile precursors for the asymmetric synthesis of a range of pharmaceuticals. The inherent chirality and reactive functional groups—nitrile, hydroxyl, and ester—make these molecules highly valuable for constructing complex molecular architectures with precise stereochemistry, a critical factor for drug efficacy and safety.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key active pharmaceutical ingredients (APIs).

Key Applications in Drug Synthesis

This compound and its (R)-enantiomer are instrumental in the synthesis of several commercially significant drugs.

  • Statins (e.g., Atorvastatin): The (R)-enantiomer, ethyl (R)-4-cyano-3-hydroxybutyrate, is a crucial intermediate in the synthesis of Atorvastatin (Lipitor), a widely prescribed medication for lowering cholesterol.[2][3][4][5] Atorvastatin is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway of cholesterol biosynthesis.[3][4]

  • L-carnitine: This chiral molecule is a precursor for the synthesis of L-carnitine, a compound essential for fatty acid metabolism.[5][6]

  • (R)-4-amino-3-hydroxybutanoic acid (GABOB): It also serves as a starting material for (R)-GABOB.[5][6]

  • Other Chiral Compounds: Its versatile nature allows for its use in the development of other enantiomerically pure compounds for various therapeutic areas.[1][2]

Synthesis of Ethyl (S)- and (R)-4-cyano-3-hydroxybutyrate

Both chemical and enzymatic methods are employed for the synthesis of optically pure ethyl 4-cyano-3-hydroxybutyrate. Enzymatic routes are often preferred due to their high stereoselectivity and milder reaction conditions.[5]

2.1. Enzymatic Synthesis Data

The following table summarizes quantitative data from various enzymatic synthesis protocols for both (R) and (S) enantiomers.

EnantiomerStarting MaterialBiocatalystSubstrate Conc. (mM)Yield (%)Enantiomeric Excess (ee, %)Reference
(R)-Ethyl 4-cyano-3-hydroxybutanoate Ethyl 4-cyano-3-oxobutanoateBacillus pumilus Phe-C3 (whole cells)2089.898.5[7]
(S)-Ethyl 4-cyano-3-hydroxybutyrate Ethyl 4-cyano-3-oxobutanoateKlebsiella pneumoniae Phe-E4 (whole cells)1083.195.4[7]
(R)-Ethyl 4-cyano-3-hydroxybutanoate (S)-4-chloro-ethyl 3-hydroxybutanoate and Sodium CyanideHalohydrin dehalogenase HHEC-67.1399[8]
(R)-Ethyl 4-cyano-3-hydroxybutanoate (S)-4-chloro-ethyl 3-hydroxybutanoate and Sodium CyanideImmobilized halohydrin dehalogenase->9199[9]

2.2. Experimental Protocol: Enzymatic Synthesis of Ethyl (R)-4-cyano-3-hydroxybutanoate

This protocol is adapted from a method utilizing a halohydrin dehalogenase.[8]

Materials:

  • (S)-4-chloro-ethyl 3-hydroxybutanoate (Substrate)

  • Sodium cyanide (NaCN)

  • Recombinant halohydrin dehalogenase (HHEC)

  • Aqueous buffer (pH 7.0-8.0)

  • Ethyl acetate

  • Sulfuric acid

Procedure:

  • Prepare a reaction mixture containing the substrate, (S)-4-chloro-ethyl 3-hydroxybutanoate, in an aqueous buffer (pH 7.0-8.0).

  • Slowly add a solution of sodium cyanide to the reaction mixture. The molar ratio of sodium cyanide to the substrate is a critical parameter and should be optimized.

  • Add the recombinant halohydrin dehalogenase to the mixture.

  • Maintain the reaction temperature between 40-60°C and the pH at approximately 7.0.

  • Monitor the progress of the reaction using Gas Chromatography (GC).

  • Once the conversion rate exceeds 98%, stop the reaction by adjusting the pH to 2-3 with sulfuric acid.

  • Extract the product, (R)-4-cyano-3-hydroxybutyrate, from the aqueous phase using ethyl acetate.

  • Combine the organic phases and remove the solvent by rotary evaporation to obtain the crude product.

  • Purify the product further by recrystallization to achieve high chemical and optical purity.[9]

Workflow for Enzymatic Synthesis of (R)-Ethyl 4-cyano-3-hydroxybutyrate:

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_product Final Product Substrate (S)-4-chloro-ethyl 3-hydroxybutanoate Reaction Enzymatic Reaction Substrate->Reaction NaCN Sodium Cyanide NaCN->Reaction Enzyme Halohydrin Dehalogenase Enzyme->Reaction Conditions pH 7.0-8.0 40-60°C Conditions->Reaction Extraction Extraction with Ethyl Acetate Reaction->Extraction Purification Purification Extraction->Purification Product (R)-Ethyl 4-cyano-3-hydroxybutyrate Purification->Product

Caption: Enzymatic synthesis of (R)-Ethyl 4-cyano-3-hydroxybutyrate.

Application in Atorvastatin Synthesis

Ethyl (R)-4-cyano-3-hydroxybutyrate is a cornerstone in the multi-step synthesis of Atorvastatin.[2] The synthesis involves the construction of the pyrrole core and the chiral side chain, for which this intermediate provides the necessary stereochemistry.

Logical Relationship in Atorvastatin Synthesis:

G A Ethyl (R)-4-cyano-3-hydroxybutyrate B Chiral Side Chain Intermediate A->B Provides Stereochemistry D Atorvastatin B->D C Paal-Knorr Pyrrole Synthesis C->D

Caption: Role of the chiral building block in Atorvastatin synthesis.

Signaling Pathway of Atorvastatin

Atorvastatin, synthesized from ethyl (R)-4-cyano-3-hydroxybutyrate, functions by inhibiting the HMG-CoA reductase enzyme. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a rate-limiting step in cholesterol biosynthesis.[3][4] By blocking this step, Atorvastatin reduces the endogenous production of cholesterol.

HMG-CoA Reductase Pathway and Atorvastatin Inhibition:

G cluster_pathway Cholesterol Biosynthesis Pathway Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA Reductase HMG-CoA Reductase_node HMG-CoA Reductase Isoprenoids Isoprenoids Mevalonate->Isoprenoids Squalene Squalene Isoprenoids->Squalene Cholesterol Cholesterol Squalene->Cholesterol Atorvastatin Atorvastatin Atorvastatin->HMG-CoA Reductase_node Inhibits

Caption: Atorvastatin's inhibition of the HMG-CoA reductase pathway.

Application in L-carnitine Synthesis

This compound can be converted to L-carnitine. One synthetic route involves the transformation of the cyano group and subsequent quaternization of the amino group.

Experimental Protocol: Synthesis of L-carnitine Precursor from Ethyl (S)-4-bromo-3-hydroxybutyrate

A related precursor, ethyl (S)-4-bromo-3-hydroxybutyrate, can be synthesized and then converted to L-carnitine. The cyano ester is a key intermediate in some routes to L-carnitine.[6] A general protocol for the final step is outlined below, based on the reaction of a 4-substituted-3-hydroxybutyrate with trimethylamine.[10]

Materials:

  • Ethyl (R)-4-chloro-3-hydroxybutyrate (as an example precursor)

  • Aqueous trimethylamine (45%)

  • Methylene chloride

Procedure:

  • In a suitable reactor, combine ethyl (R)-4-chloro-3-hydroxybutyrate with a 45% aqueous solution of trimethylamine.

  • Heat the reaction mixture to 80°C and maintain this temperature for several hours (e.g., 2-15 hours), monitoring the reaction progress.[10]

  • After completion, cool the mixture and remove the excess trimethylamine.

  • Extract the aqueous solution with methylene chloride to remove impurities.

  • The resulting aqueous solution contains L-carnitine, which can be further purified.

Disclaimer: These protocols are for informational purposes and should be adapted and optimized for specific laboratory conditions. Appropriate safety precautions must be taken when handling all chemicals.

References

Application Notes and Protocols for the Synthesis of Statin Side Chains from Ethyl (S)-4-cyano-3-hydroxybutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Statins are a class of lipid-lowering medications that are widely used to reduce the risk of cardiovascular disease. A key structural feature of many synthetic statins, such as atorvastatin and rosuvastatin, is a chiral 3,5-dihydroxyheptanoate side chain. A common and efficient strategy for the synthesis of this side chain utilizes Ethyl (R)-4-cyano-3-hydroxybutyrate as a key chiral building block. This document provides detailed application notes and experimental protocols for the synthesis of this crucial intermediate starting from the readily available, but stereochemically incorrect, Ethyl (S)-4-cyano-3-hydroxybutyrate. The protocols described herein focus on a robust stereochemical inversion of the C3 hydroxyl group via a Mitsunobu reaction, followed by subsequent chemical transformations to afford versatile precursors for the synthesis of various statin side chains.

Introduction

The synthesis of enantiomerically pure pharmaceuticals is a cornerstone of modern drug development. For statins, the precise stereochemistry of the dihydroxyheptanoate side chain is critical for their inhibitory activity on HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. While Ethyl (R)-4-cyano-3-hydroxybutyrate is the desired enantiomer for the synthesis of the side chains of major statins like atorvastatin and rosuvastatin, the (S)-enantiomer is also commercially available and can serve as a cost-effective starting material.

This document outlines a synthetic strategy that begins with the stereochemical inversion of this compound to its corresponding (R)-enantiomer. This is achieved through a Mitsunobu reaction, a powerful tool in organic synthesis for the inversion of secondary alcohols. Following the successful inversion, this guide provides protocols for the elaboration of the resulting (R)-enantiomer into key precursors for both atorvastatin and rosuvastatin side chains.

HMG-CoA Reductase Signaling Pathway and Statin's Mechanism of Action

Statins exert their therapeutic effect by competitively inhibiting HMG-CoA reductase, a key enzyme in the mevalonate pathway, which is responsible for cholesterol biosynthesis. By blocking this enzyme, statins reduce the endogenous production of cholesterol in the liver. This leads to an upregulation of LDL receptors on hepatocytes, which in turn increases the clearance of low-density lipoprotein (LDL) cholesterol from the bloodstream.

HMG_CoA_Reductase_Pathway Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA HMG-CoA synthase Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA reductase Isoprenoids Isoprenoids Mevalonate->Isoprenoids Cholesterol Cholesterol Isoprenoids->Cholesterol Statins Statins HMG-CoA reductase HMG-CoA reductase Statins->HMG-CoA reductase Inhibition Statin_Side_Chain_Synthesis cluster_0 Synthesis of (R)-Enantiomer cluster_1 Atorvastatin Side Chain cluster_2 Rosuvastatin Side Chain S_Enantiomer This compound Mitsunobu Mitsunobu Reaction (Stereochemical Inversion) S_Enantiomer->Mitsunobu R_Enantiomer Ethyl (R)-4-cyano-3-hydroxybutyrate Mitsunobu->R_Enantiomer Nitrile_Reduction Nitrile Reduction Atorvastatin_Precursor Atorvastatin Amino-Ester Precursor Nitrile_Reduction->Atorvastatin_Precursor R_Enantiomer_A->Nitrile_Reduction Ester_Reduction Ester Reduction (DIBAL-H) Rosuvastatin_Precursor Rosuvastatin Aldehyde Precursor Ester_Reduction->Rosuvastatin_Precursor R_Enantiomer_R->Ester_Reduction

Application Notes and Protocols for Whole-Cell Biocatalysis in the Production of Ethyl (S)-4-cyano-3-hydroxybutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocols for the production of Ethyl (S)-4-cyano-3-hydroxybutyrate, a valuable chiral intermediate in the synthesis of various pharmaceuticals. The protocols herein focus on a whole-cell biocatalysis approach, which offers a green and efficient alternative to traditional chemical synthesis.

Introduction

This compound is a key building block in the asymmetric synthesis of several active pharmaceutical ingredients. Whole-cell biocatalysis has emerged as a powerful technology for the production of such chiral compounds, offering high enantioselectivity and mild reaction conditions. This approach utilizes genetically engineered microorganisms, typically Escherichia coli, to express the necessary enzymes for the desired biotransformation. The use of whole cells circumvents the need for costly and time-consuming enzyme purification and allows for the efficient regeneration of essential cofactors.

The synthesis of this compound via whole-cell biocatalysis is typically achieved through a two-step enzymatic cascade. The first step involves the asymmetric reduction of a prochiral ketoester, such as ethyl 4-chloro-3-oxobutanoate, to the corresponding chiral alcohol, ethyl (R)-4-chloro-3-hydroxybutanoate. This reaction is catalyzed by a carbonyl reductase. The second step involves the conversion of the chloro-substituent to a cyano group, catalyzed by a halohydrin dehalogenase, to yield the final product. It is important to note that due to the Cahn-Ingold-Prelog priority rules, the stereochemical descriptor changes from (R) to (S) during the cyanation step, while the absolute configuration of the chiral center is retained.

Biocatalytic Pathway

The overall biocatalytic pathway for the production of this compound is depicted below. It involves two key enzymatic steps and a cofactor regeneration system.

Biocatalytic_Pathway cluster_reduction Step 1: Asymmetric Reduction cluster_cyanation Step 2: Cyanation cluster_cofactor Cofactor Regeneration Ethyl 4-chloro-3-oxobutanoate Ethyl 4-chloro-3-oxobutanoate E_coli_CR Recombinant E. coli (Carbonyl Reductase) Ethyl 4-chloro-3-oxobutanoate->E_coli_CR Substrate Ethyl (R)-4-chloro-3-hydroxybutanoate Ethyl (R)-4-chloro-3-hydroxybutanoate E_coli_HHDH Recombinant E. coli (Halohydrin Dehalogenase) Ethyl (R)-4-chloro-3-hydroxybutanoate->E_coli_HHDH Substrate + NaCN E_coli_CR->Ethyl (R)-4-chloro-3-hydroxybutanoate Product NADP+ NADP+ E_coli_CR->NADP+ This compound This compound E_coli_HHDH->this compound Product Glucose Glucose GDH Glucose Dehydrogenase Glucose->GDH Gluconolactone Gluconolactone GDH->Gluconolactone NADPH NADPH GDH->NADPH NADP+->GDH NADPH->E_coli_CR

Caption: Biocatalytic pathway for this compound production.

Experimental Protocols

The following protocols provide a step-by-step guide for the production of this compound using a whole-cell biocatalyst approach.

Protocol 1: Preparation of the Whole-Cell Biocatalyst (Recombinant E. coli)

This protocol describes the cultivation of E. coli co-expressing a carbonyl reductase and glucose dehydrogenase for the asymmetric reduction step. A similar protocol can be used for expressing the halohydrin dehalogenase.

1. Materials:

  • E. coli BL21(DE3) strain harboring the expression plasmid for carbonyl reductase and glucose dehydrogenase.

  • Luria-Bertani (LB) medium: 10 g/L tryptone, 5 g/L yeast extract, 10 g/L NaCl.

  • Terrific Broth (TB) medium: 12 g/L tryptone, 24 g/L yeast extract, 4 mL/L glycerol, 2.31 g/L KH2PO4, 12.54 g/L K2HPO4.

  • Appropriate antibiotic (e.g., kanamycin, 50 µg/mL).

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) stock solution (1 M).

  • Phosphate buffer (100 mM, pH 7.0).

2. Procedure:

  • Inoculate a single colony of the recombinant E. coli into 5 mL of LB medium containing the appropriate antibiotic.

  • Incubate the culture overnight at 37°C with shaking at 200 rpm.

  • Inoculate 1 L of TB medium (in a 2.5 L flask) with the overnight culture to an initial OD600 of ~0.1.

  • Incubate the culture at 37°C with shaking at 200 rpm until the OD600 reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM.

  • Continue the cultivation at a lower temperature, typically 18-25°C, for 12-16 hours to enhance the production of soluble protein.

  • Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

  • Wash the cell pellet twice with 100 mM phosphate buffer (pH 7.0).

  • The resulting wet cell paste can be used directly for the biotransformation or stored at -80°C until use.

Protocol 2: Asymmetric Reduction of Ethyl 4-chloro-3-oxobutanoate

This protocol details the whole-cell biocatalytic reduction to produce the chiral intermediate, ethyl (R)-4-chloro-3-hydroxybutanoate.

1. Materials:

  • Recombinant E. coli whole-cell biocatalyst from Protocol 1.

  • Ethyl 4-chloro-3-oxobutanoate (substrate).

  • Glucose (for cofactor regeneration).

  • Phosphate buffer (100 mM, pH 6.5-7.5).

  • Organic co-solvent (e.g., n-butyl acetate), optional.

2. Procedure:

  • Prepare the reaction mixture in a suitable vessel. For a 100 mL reaction, combine:

    • 50 mL of 100 mM phosphate buffer (pH 7.0).

    • 5-10 g of wet E. coli cells.

    • 1.5-2.0 molar equivalents of glucose relative to the substrate.

  • Pre-incubate the mixture at 30°C with shaking for 30 minutes to activate the cells.

  • Add ethyl 4-chloro-3-oxobutanoate to a final concentration of 50-200 mM. The substrate can be added neat or dissolved in a minimal amount of a water-miscible solvent. For higher substrate concentrations, a biphasic system with an organic solvent like n-butyl acetate can be employed to reduce substrate and product inhibition.

  • Incubate the reaction at 30°C with shaking (e.g., 200 rpm).

  • Monitor the reaction progress by periodically taking samples and analyzing them by gas chromatography (GC) or high-performance liquid chromatography (HPLC) for substrate consumption and product formation.

  • Once the reaction is complete (typically within 12-24 hours), proceed to cell removal by centrifugation. The supernatant containing the product can be used for the next step or for product purification.

Protocol 3: Halohydrin Dehalogenase-Catalyzed Cyanation

This protocol describes the conversion of ethyl (R)-4-chloro-3-hydroxybutanoate to this compound. Caution: This reaction involves sodium cyanide, which is highly toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

1. Materials:

  • Supernatant from Protocol 2 containing ethyl (R)-4-chloro-3-hydroxybutanoate or purified ethyl (R)-4-chloro-3-hydroxybutanoate.

  • Recombinant E. coli whole cells expressing halohydrin dehalogenase.

  • Sodium cyanide (NaCN).

  • Phosphate buffer (100 mM, pH 7.0-8.0).

  • Ethyl acetate for extraction.

2. Procedure:

  • To the reaction mixture containing ethyl (R)-4-chloro-3-hydroxybutanoate (e.g., 100 mM), add the whole-cell biocatalyst expressing halohydrin dehalogenase (5-10 g wet cells per 100 mL).

  • Slowly add a solution of sodium cyanide to the reaction mixture, maintaining the pH between 7.0 and 7.5. The molar ratio of NaCN to the substrate is typically 1.5-2.5:1.[1]

  • Incubate the reaction at a controlled temperature, typically 30-40°C, with gentle stirring.

  • Monitor the reaction by GC or HPLC until the conversion of the starting material is complete (typically 10-20 hours).

  • After the reaction, remove the cells by centrifugation.

  • Extract the supernatant with an equal volume of ethyl acetate three times.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Protocol 4: Purification of this compound

This protocol outlines a general procedure for the purification of the final product.

1. Materials:

  • Crude product from Protocol 3.

  • Silica gel for column chromatography.

  • Solvent system for chromatography (e.g., hexane/ethyl acetate gradient).

2. Procedure:

  • Dissolve the crude product in a minimal amount of the chromatography eluent.

  • Load the sample onto a silica gel column pre-equilibrated with the starting eluent (e.g., 90:10 hexane/ethyl acetate).

  • Elute the product using a gradient of increasing ethyl acetate concentration.

  • Collect fractions and analyze by thin-layer chromatography (TLC) or HPLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

  • Characterize the final product by NMR and mass spectrometry and determine the enantiomeric excess by chiral HPLC.

Data Presentation

The following tables summarize quantitative data from various studies on the whole-cell biocatalytic production of chiral hydroxybutanoates, which are precursors to or the target cyano-compound.

Table 1: Asymmetric Reduction of Ethyl 4-chloro-3-oxobutanoate

BiocatalystSubstrate Conc. (mM)Reaction Time (h)Conversion (%)Product e.e. (%)Reference
Recombinant E. coli (Carbonyl Reductase + GDH)208 (fed-batch)24>99>99 (S)[2]
Aureobasidium pullulans100894.897.9 (S)[3]
Recombinant E. coli (Carbonyl Reductase)100012~90>99 (R)[4]
Lactobacillus kefir1200149799.5 (S)[5]

Table 2: Halohydrin Dehalogenase-Catalyzed Cyanation

BiocatalystSubstrate Conc. (g/L)Reaction Time (h)Conversion (%)Yield (%)Reference
Recombinant Halohydrin Dehalogenase200149585[6]
Immobilized Halohydrin DehalogenaseN/AN/A>99>91[1]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the whole-cell biocatalytic production of this compound.

Workflow cluster_prep Biocatalyst Preparation cluster_reaction Biocatalytic Reactions cluster_downstream Downstream Processing Inoculation Inoculation Cultivation Cultivation Inoculation->Cultivation Induction Induction Cultivation->Induction Harvesting Harvesting Induction->Harvesting Asymmetric_Reduction Asymmetric Reduction (Step 1) Harvesting->Asymmetric_Reduction Cyanation Cyanation (Step 2) Asymmetric_Reduction->Cyanation Extraction Extraction Cyanation->Extraction Purification Column Chromatography Extraction->Purification Analysis QC/Analysis Purification->Analysis

Caption: Overall experimental workflow for the production process.

Logical Relationship of Key Parameters

The success of the whole-cell biocatalysis is dependent on the interplay of several key parameters. The following diagram illustrates these relationships.

Parameters Product_Yield Product_Yield Enzyme_Activity Enzyme_Activity Enzyme_Activity->Product_Yield Cell_Density Cell_Density Cell_Density->Product_Yield Substrate_Loading Substrate_Loading Substrate_Loading->Product_Yield Cofactor_Regeneration Cofactor_Regeneration Cofactor_Regeneration->Enzyme_Activity Reaction_Conditions Reaction Conditions (pH, Temp, Time) Reaction_Conditions->Product_Yield Reaction_Conditions->Enzyme_Activity

Caption: Key parameters influencing the final product yield.

References

Application Notes and Protocols for the Immobilized Enzyme Catalysis of Ethyl (S)-4-cyano-3-hydroxybutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of Ethyl (S)-4-cyano-3-hydroxybutyrate (S-CHBE), a key chiral intermediate in the synthesis of various pharmaceuticals. The protocols focus on the use of immobilized carbonyl reductase (KRED) for the asymmetric reduction of ethyl 4-cyano-3-oxobutanoate (COBE). This method offers high enantioselectivity, excellent yields, and improved process sustainability through enzyme immobilization and recycling. Various immobilization techniques are discussed, and quantitative data from multiple studies are presented to facilitate comparison and optimization.

Introduction

Chiral β-hydroxy nitriles are crucial building blocks in the pharmaceutical industry, with this compound being a prominent precursor for several blockbuster drugs.[1] Traditional chemical synthesis of such chiral molecules often involves multiple steps, harsh reaction conditions, and the use of expensive and toxic reagents. Biocatalysis, utilizing enzymes such as carbonyl reductases (KREDs), presents a green and efficient alternative for the synthesis of enantiomerically pure compounds.[2]

The asymmetric reduction of a prochiral ketone, ethyl 4-cyano-3-oxobutanoate, by a stereoselective KRED yields the desired (S)-enantiomer of CHBE with high purity.[3] However, the practical application of free enzymes in industrial processes is often hampered by their instability, difficulty in recovery, and reuse. Enzyme immobilization addresses these challenges by confining the enzyme to a solid support, which enhances its stability, simplifies product separation, and allows for repeated use of the biocatalyst.[4]

This application note details protocols for the immobilization of KREDs and their application in the synthesis of S-CHBE. It also provides a summary of performance data from various immobilization strategies to guide researchers in selecting and optimizing their biocatalytic process.

Enzymatic Reaction Pathway

The core of this biocatalytic process is the asymmetric reduction of the ketone group in ethyl 4-cyano-3-oxobutanoate to a hydroxyl group, yielding the chiral center in this compound. This reaction is catalyzed by a ketoreductase (KRED) and requires a cofactor, typically NADPH, which is oxidized to NADP+ during the reaction. To make the process economically viable, the NADPH is continuously regenerated using a secondary enzyme system, such as glucose dehydrogenase (GDH) which oxidizes glucose to gluconolactone.

Enzymatic_Pathway cluster_main Asymmetric Reduction cluster_cofactor Cofactor Regeneration COBE Ethyl 4-cyano-3-oxobutanoate (COBE) SCHBE This compound (S-CHBE) COBE->SCHBE KRED KRED Carbonyl Reductase (KRED) NADP NADP+ KRED->NADP NADPH NADPH NADPH->KRED NADPH->NADP NADP->NADPH GDH Glucose Dehydrogenase (GDH) Glucose Glucose Gluconolactone Gluconolactone Glucose->Gluconolactone GDH GDH->NADP

Figure 1: Enzymatic synthesis of S-CHBE with cofactor regeneration.

Experimental Protocols

Protocol 1: Co-immobilization of KRED and GDH by Entrapment in Polyvinyl Alcohol (PVA) Gel

This protocol describes the co-immobilization of a ketoreductase and a glucose dehydrogenase within a polyvinyl alcohol (PVA) matrix, a gentle entrapment method suitable for preserving enzyme activity.[1][5]

Materials:

  • Ketoreductase (KRED) solution (e.g., from Hansenula polymorpha)

  • Glucose Dehydrogenase (GDH) solution (e.g., from Bacillus megaterium)

  • Polyvinyl alcohol (PVA), 10% (w/v) solution

  • Boric acid solution, saturated

  • Potassium phosphate buffer (0.1 M, pH 6.5)

  • Deionized water

Procedure:

  • Enzyme Preparation: Prepare solutions of KRED and GDH in 0.1 M potassium phosphate buffer (pH 6.5). The optimal ratio of the enzymes should be determined empirically, but a starting point can be a weight ratio of 25:1 (KRED:GDH).[5]

  • Mixing: In a cooled beaker, mix the KRED and GDH solutions with the 10% PVA solution. Gently stir to ensure a homogenous mixture.

  • Particle Formation: Add the enzyme-PVA mixture dropwise into a gently stirring saturated boric acid solution. This will cause the formation of gel particles as boric acid acts as a cross-linking agent for PVA.

  • Curing: Allow the particles to cure in the boric acid solution for at least 1 hour at 4°C.

  • Washing: Decant the boric acid solution and wash the immobilized enzyme particles thoroughly with 0.1 M potassium phosphate buffer (pH 6.5) to remove any residual boric acid and unbound enzyme.

  • Storage: The co-immobilized enzyme particles can be stored in the phosphate buffer at 4°C for short-term use. For long-term storage, storing at -80°C without any buffer has been shown to be effective.[1][5]

Protocol 2: Immobilization of His-tagged KRED via Metal Affinity

This protocol is suitable for recombinant KREDs that have been engineered with a polyhistidine-tag (His-tag). The immobilization is based on the affinity of the His-tag to chelated metal ions on the support surface, which often results in a high degree of enzyme orientation and activity.[6][7]

Materials:

  • His-tagged KRED solution

  • Affinity chromatography support (e.g., Chromalite MIDA/Ni or Ni-NTA agarose)

  • Binding buffer (e.g., 50 mM phosphate buffer with 300 mM NaCl, pH 8.0)

  • Washing buffer (Binding buffer with a low concentration of imidazole, e.g., 20 mM)

  • Deionized water

Procedure:

  • Support Preparation: Equilibrate the affinity support with the binding buffer according to the manufacturer's instructions.

  • Immobilization: Add the His-tagged KRED solution to the equilibrated support. Gently agitate the suspension for 2 hours at room temperature to allow for binding.

  • Washing: Remove the supernatant and wash the support with the washing buffer to remove any non-specifically bound proteins.

  • Final Wash: Wash the support with the binding buffer (without imidazole) to remove any remaining imidazole.

  • Storage: The immobilized KRED can be stored in a suitable buffer at 4°C.

Protocol 3: Asymmetric Reduction of COBE using Immobilized KRED

This protocol outlines the batch reaction for the synthesis of S-CHBE using the immobilized KRED-GDH biocatalyst.

Materials:

  • Immobilized KRED-GDH (from Protocol 3.1 or a combination of individually immobilized enzymes)

  • Ethyl 4-cyano-3-oxobutanoate (COBE)

  • Glucose

  • NADP+

  • Potassium phosphate buffer (0.1 M, pH 6.5)

  • Organic solvent (e.g., n-butyl acetate, if using a two-phase system)

  • Ethyl acetate for extraction

  • Sodium sulfate (anhydrous) for drying

Procedure:

  • Reaction Setup: In a temperature-controlled reactor vessel, prepare the reaction mixture containing:

    • 0.1 M potassium phosphate buffer (pH 6.5)

    • 35 mM Ethyl 4-cyano-3-oxobutanoate (COBE)

    • 100 mM Glucose

    • 1 mM NADP+

  • Enzyme Addition: Add the immobilized KRED-GDH particles to the reaction mixture (e.g., 20% w/v).[5]

  • Reaction: Stir the reaction mixture at a controlled temperature (e.g., 30°C). Monitor the progress of the reaction by taking samples periodically and analyzing them by GC or HPLC.

  • Product Isolation (for a single-phase aqueous system):

    • Once the reaction is complete, separate the immobilized enzyme by filtration or centrifugation.

    • Saturate the aqueous phase with NaCl.

    • Extract the product, S-CHBE, with ethyl acetate.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Enzyme Recycling: The recovered immobilized enzyme can be washed with buffer and reused for subsequent batches.

Data Presentation

The performance of immobilized KREDs can vary significantly depending on the enzyme, support material, and immobilization method. The following tables summarize key quantitative data from various studies.

Table 1: Comparison of Immobilization Methods for Ketoreductases

Immobilization MethodSupport MaterialEnzyme(s)Key AdvantagesRef.
EntrapmentPolyvinyl alcohol (PVA) gelKRED & GDHHigh stability (reusable for 18+ cycles), gentle method[1]
Affinity Binding (His-tag)Chromalite MIDA/NiKREDHigh specific activity (up to 4x higher than other methods), fast immobilization[6][7]
Covalent BindingEpoxy methacrylate resinKREDStrong enzyme attachment, reduced leaching[6]
AdsorptionSilicaCarbonyl ReductaseSimple procedure[8]

Table 2: Performance of Immobilized KREDs in Chiral Alcohol Synthesis

Enzyme SystemSubstrateSubstrate Conc.Reaction TimeConversionEnantiomeric Excess (ee)ReusabilityRef.
Co-immobilized KRED/GDH in PVAEthyl-2-methylacetoacetate35 mMNot specified>95%Not specified18 cycles (~80% activity retained)[1][5]
His-tagged KRED on Chromalite MIDA/NiProchiral ketoneNot specifiedNot specifiedNot specifiedNot specified10 cycles (aqueous), 5 cycles (organic)[6][7]
Thermostabilized KRED mutantEthyl 4-chloro-3-oxobutanoate300 g/L1 hourComplete>99.5% (S)Not specified[3]
Aldehyde reductase (whole cells) in a two-phase systemEthyl 4-chloro-3-oxobutanoatePeriodical additionNot specified91.1%91% (R)Not specified[9]

Experimental Workflow and Logical Relationships

The overall process, from enzyme immobilization to the final product, can be visualized as a multi-step workflow. The choice of the specific path may depend on the availability of a His-tagged enzyme and the desired scale of the reaction.

Experimental_Workflow cluster_prep Biocatalyst Preparation cluster_immo_methods Immobilization Methods cluster_reaction Biocatalytic Reaction cluster_downstream Downstream Processing KRED_source KRED Source (e.g., whole cells, purified enzyme) Immobilization Immobilization KRED_source->Immobilization Immobilized_KRED Immobilized KRED Immobilization->Immobilized_KRED Entrapment Entrapment Affinity Affinity Binding Covalent Covalent Binding Biocatalysis Asymmetric Reduction Immobilized_KRED->Biocatalysis Add Catalyst Reaction_setup Reaction Setup (Substrate, Cofactors, Buffer) Reaction_setup->Biocatalysis Product_mixture Product Mixture Biocatalysis->Product_mixture Separation Catalyst-Product Separation Product_mixture->Separation Separation->Immobilized_KRED Recycle Catalyst Purification Product Purification (Extraction, Chromatography) Separation->Purification Final_product This compound Purification->Final_product

Figure 2: General workflow for S-CHBE synthesis using immobilized KRED.

Conclusion

The use of immobilized carbonyl reductases offers a robust and efficient platform for the synthesis of this compound. The choice of immobilization technique significantly impacts the performance of the biocatalyst, with methods like affinity binding and entrapment showing excellent results in terms of activity and stability. The provided protocols and data serve as a valuable resource for researchers and drug development professionals to implement and optimize this green and sustainable manufacturing process. Further developments in protein engineering and bioprocess optimization are expected to enhance the industrial applicability of this technology.

References

Application Notes and Protocols for the Synthesis of Ethyl (R)-4-cyano-3-hydroxybutyrate using Halohydrin Dehalogenase

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Halohydrin dehalogenases (HHDHs) are versatile biocatalysts that facilitate the synthesis of enantiomerically pure compounds, making them highly valuable in the pharmaceutical and fine chemical industries.[1] These enzymes catalyze the reversible dehalogenation of vicinal haloalcohols to form epoxides.[2][3][4] A key feature of HHDHs is their ability to utilize various nucleophiles, such as cyanide (CN⁻), azide (N₃⁻), and nitrite (NO₂⁻), to open the epoxide ring, leading to the formation of new carbon-carbon, carbon-nitrogen, or carbon-oxygen bonds.[2][5][6]

One of the most significant industrial applications of HHDHs is in the synthesis of Ethyl (R)-4-cyano-3-hydroxybutyrate, a crucial chiral intermediate for the production of the cholesterol-lowering drug, atorvastatin (Lipitor).[2][7] The enzymatic process typically starts with Ethyl (S)-4-chloro-3-hydroxybutyrate. The HHDH catalyzes an intramolecular nucleophilic displacement to form an epoxide intermediate, which is subsequently opened by a cyanide ion. This reaction sequence results in an inversion of stereochemistry at the chiral center, yielding the (R)-enantiomer of the final product.[8]

These application notes provide a comprehensive overview and detailed protocols for the synthesis of Ethyl (R)-4-cyano-3-hydroxybutyrate using halohydrin dehalogenase, targeting researchers, scientists, and professionals in drug development.

Reaction Pathway

The enzymatic synthesis involves a two-step, one-pot reaction catalyzed by halohydrin dehalogenase.

Reaction_Pathway cluster_catalysis Ethyl (S)-4-chloro-3-hydroxybutyrate Ethyl (S)-4-chloro-3-hydroxybutyrate Epoxide_Intermediate Ethyl (S)-3,4-epoxybutanoate Ethyl (S)-4-chloro-3-hydroxybutyrate->Epoxide_Intermediate -Cl⁻ Product Ethyl (R)-4-cyano-3-hydroxybutyrate Epoxide_Intermediate->Product HHDH Halohydrin Dehalogenase HHDH->Ethyl (S)-4-chloro-3-hydroxybutyrate CN CN⁻ CN->Epoxide_Intermediate

Caption: Enzymatic conversion of Ethyl (S)-4-chloro-3-hydroxybutyrate to Ethyl (R)-4-cyano-3-hydroxybutyrate.

Data Presentation

The following tables summarize the quantitative data from various studies on the synthesis of Ethyl (R)-4-cyano-3-hydroxybutyrate using different halohydrin dehalogenases.

Table 1: Performance of Different Halohydrin Dehalogenases

EnzymeSource OrganismSubstrate Concentration (g/L)Reaction Time (h)Conversion (%)Yield (%)Enantiomeric Excess (ee) (%)Reference
HHDH-PLParvibaculum lavamentivorans DS-1200149585>99[9][10]
HheCAgrobacterium radiobacter AD1Not specifiedNot specified>9867.1399[11]
Immobilized HHDHNot specifiedNot specifiedNot specified>989199[12]
Recombinant HHDHEscherichia coli150-200Not specified98-100Not specified>99[13]

Table 2: Optimized Reaction Conditions

ParameterOptimal Value/RangeReference
pH6.5 - 8.0[12][13]
Temperature40 - 60 °C[12][13]
Molar Ratio (NaCN:Substrate)1.5:1 to 2.8:1[11][13]
Enzyme Loading (w/w of substrate)0.5% (recombinant) to 1:10-1:40 (immobilized)[12][13]

Experimental Protocols

Protocol 1: Whole-Cell Biocatalytic Synthesis

This protocol is based on the use of whole E. coli cells expressing a recombinant halohydrin dehalogenase.

1. Enzyme Preparation (Recombinant Expression):

  • Transform E. coli BL21(DE3) cells with a suitable expression vector containing the gene for the desired halohydrin dehalogenase (e.g., HHDH-PL).

  • Culture the transformed cells in Luria-Bertani (LB) medium containing the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM.

  • Continue the culture at a lower temperature (e.g., 16-25°C) for 12-16 hours to allow for proper protein folding.

  • Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C) and wash with a suitable buffer (e.g., phosphate buffer, pH 7.5). The cell paste can be used directly or lyophilized for storage.

2. Biocatalytic Synthesis:

  • Prepare a reaction mixture in a suitable reactor vessel containing an aqueous buffer (e.g., phosphate buffer, pH 7.0-7.5).

  • Add Ethyl (S)-4-chloro-3-hydroxybutyrate to the desired final concentration (e.g., 200 g/L).[9]

  • Add the prepared whole cells (e.g., 40 g/L lyophilized cells).[9]

  • Slowly add a solution of sodium cyanide (NaCN) while maintaining the pH of the reaction mixture between 7.0 and 7.5.[11] The molar ratio of NaCN to the substrate should be in the range of 1.5:1 to 2.5:1.[13]

  • Maintain the reaction temperature at 40-60°C with constant stirring.[12][13]

  • Monitor the progress of the reaction by taking samples periodically and analyzing them using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Once the substrate conversion is complete (typically >98%), stop the reaction.

3. Product Isolation and Purification:

  • Adjust the pH of the reaction mixture to 2-3 using an acid (e.g., H₂SO₄) to quench the reaction and protonate any remaining cyanide.

  • Extract the product, Ethyl (R)-4-cyano-3-hydroxybutyrate, from the aqueous phase using an organic solvent such as ethyl acetate.[12]

  • Combine the organic phases and remove the solvent under reduced pressure (e.g., using a rotary evaporator).

  • The crude product can be further purified by recrystallization or column chromatography to obtain the final product with high purity.[12]

Protocol 2: Synthesis using Immobilized Halohydrin Dehalogenase

This protocol offers the advantage of enzyme reusability and simplified product purification.

1. Enzyme Immobilization:

  • Prepare a solution of the purified halohydrin dehalogenase.

  • Add an adsorption resin to the enzyme solution and allow the enzyme to adsorb onto the support.

  • Introduce a bifunctional cross-linking agent (e.g., glutaraldehyde) to crosslink the enzyme molecules on the support, enhancing stability.

  • Separate the immobilized enzyme from the solution by filtration and wash thoroughly to remove any unbound enzyme and cross-linker.

2. Biocatalytic Synthesis:

  • In a reactor, suspend the immobilized HHDH in an aqueous buffer (pH 6.5-8.0).[12]

  • Add Ethyl (S)-4-chloro-3-hydroxybutyrate as the substrate. The weight ratio of the immobilized enzyme to the substrate can be in the range of 1:10 to 1:40.[12]

  • Add a cyanide salt (e.g., NaCN or KCN) to the reaction mixture.

  • Maintain the reaction temperature at 40-60°C, with 50°C being optimal in some cases.[12]

  • Monitor the reaction progress as described in Protocol 1.

3. Product Isolation and Enzyme Recovery:

  • After the reaction is complete, remove the immobilized enzyme by filtration. The enzyme can be washed and stored for reuse.

  • Treat the filtrate to remove excess cyanide (e.g., by desorption under vacuum).[12]

  • Extract the product with ethyl acetate and purify as described in Protocol 1. A yield of over 91% with an e.e. value of 99% has been reported using this method.[12]

Visualizations

Experimental Workflow for Whole-Cell Catalysis

Experimental_Workflow cluster_prep Enzyme Preparation cluster_synthesis Biocatalytic Synthesis cluster_purification Product Isolation Transformation E. coli Transformation Culture Cell Culture & Induction Transformation->Culture Harvest Cell Harvesting & Washing Culture->Harvest Reaction_Setup Reaction Setup (Substrate, Buffer, Cells) Harvest->Reaction_Setup pH_Control pH Control with NaCN addition Reaction_Setup->pH_Control Incubation Incubation (40-60°C) pH_Control->Incubation Monitoring Reaction Monitoring (GC/HPLC) Incubation->Monitoring Quenching Reaction Quenching (pH 2-3) Monitoring->Quenching Extraction Solvent Extraction Quenching->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Purification Recrystallization/ Chromatography Evaporation->Purification Final_Product Final_Product Purification->Final_Product Ethyl (R)-4-cyano-3-hydroxybutyrate

Caption: Workflow for the whole-cell biocatalytic synthesis of Ethyl (R)-4-cyano-3-hydroxybutyrate.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl (S)-4-cyano-3-hydroxybutyrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and enantioselectivity of Ethyl (S)-4-cyano-3-hydroxybutyrate synthesis.

Troubleshooting Guide

Low product yield and enantiomeric excess are common challenges encountered during the synthesis of this compound. This guide addresses specific issues and provides potential solutions.

Issue Potential Cause Recommended Solution
Low Yield Sub-optimal reaction conditions: Temperature, pH, or reaction time may not be ideal for the specific enzyme or catalyst being used.Systematically optimize reaction parameters. For enzymatic reactions, conduct small-scale experiments to determine the optimal pH (typically between 6.0 and 8.0) and temperature (often in the range of 25-40°C). Monitor the reaction progress over time to identify the optimal reaction duration.
Enzyme/Catalyst inactivation: The enzyme or catalyst may be denatured or inhibited by reaction components or conditions.Ensure the enzyme is handled and stored correctly. For enzymatic reactions, consider using immobilized enzymes to improve stability and reusability. In chemical synthesis, ensure the catalyst is not poisoned by impurities in the starting materials or solvents.
Poor substrate quality: The starting material, ethyl 4-cyano-3-oxobutanoate, may contain impurities that interfere with the reaction.Use high-purity starting materials. If necessary, purify the substrate before use.
Product degradation: The product may be unstable under the reaction or work-up conditions.Analyze the reaction mixture for byproducts to identify potential degradation pathways. Modify the work-up procedure to minimize product loss, for example, by using milder extraction and purification techniques.
Low Enantiomeric Excess (ee) Incorrect enzyme/catalyst: The chosen enzyme or catalyst may not have the desired stereoselectivity for the (S)-enantiomer.Screen different enzymes or catalysts. For enzymatic synthesis, microorganisms like Klebsiella pneumoniae have been reported to produce the (S)-enantiomer with high enantioselectivity.[1]
Presence of competing enzymes: In whole-cell biocatalysis, other enzymes in the microorganism may produce the undesired (R)-enantiomer.Consider using a purified enzyme or a genetically engineered microorganism that overexpresses the desired reductase and lacks competing enzymes.
Racemization of the product: The chiral center of the product may racemize under the reaction or work-up conditions.Optimize the reaction pH and temperature to minimize racemization. Use a milder work-up procedure and avoid harsh acidic or basic conditions.
Incomplete Conversion Insufficient enzyme/catalyst loading: The amount of enzyme or catalyst may be too low for the amount of substrate.Increase the enzyme or catalyst loading. However, be mindful of the cost implications.
Cofactor limitation (for enzymatic reactions): The regeneration of the cofactor (e.g., NADPH) may be the rate-limiting step.For enzymatic reactions requiring a cofactor, ensure an efficient cofactor regeneration system is in place. This can involve using a co-substrate like isopropanol or glucose/glucose dehydrogenase.
Substrate or product inhibition: High concentrations of the substrate or product can inhibit the enzyme's activity.Implement a substrate feeding strategy to maintain a low but constant substrate concentration. Consider in-situ product removal to alleviate product inhibition.

Frequently Asked Questions (FAQs)

Q1: What is a reliable method for the synthesis of this compound?

A1: Enzymatic reduction of ethyl 4-cyano-3-oxobutanoate is a highly effective method. Specifically, the use of the microorganism Klebsiella pneumoniae has been shown to produce this compound with a yield of 83.1% and an enantiomeric excess (ee) of 95.4%.[1] This biocatalytic approach offers high stereoselectivity under mild reaction conditions.

Q2: How can I improve the enantioselectivity of the enzymatic reduction?

A2: To improve enantioselectivity, consider the following:

  • Enzyme Selection: The choice of enzyme is critical. Different microorganisms or purified enzymes will exhibit different selectivities. Screening various reductases is recommended.

  • Reaction Conditions: Optimize the pH, temperature, and solvent system. These parameters can significantly influence the enzyme's conformation and, consequently, its stereoselectivity.

  • Whole Cells vs. Purified Enzymes: While whole-cell biocatalysts are often more cost-effective, they may contain competing enzymes that produce the undesired enantiomer. Using a purified enzyme can lead to higher enantiomeric excess.

  • Immobilization: Immobilizing the enzyme can sometimes enhance its stability and selectivity.

Q3: What are common byproducts in this synthesis, and how can they be minimized?

A3: A common byproduct is the corresponding (R)-enantiomer. Its formation can be minimized by using a highly stereoselective enzyme and optimizing reaction conditions. Other potential byproducts can arise from the degradation of the starting material or product. Maintaining a neutral pH and moderate temperatures can help reduce the formation of these impurities.

Q4: What is a suitable method for purifying the final product?

A4: After the reaction, the product is typically extracted from the aqueous phase using an organic solvent like ethyl acetate. The combined organic extracts are then dried and the solvent is removed under reduced pressure. For higher purity, column chromatography on silica gel is a common and effective purification method.

Q5: How does the concentration of the starting material affect the reaction?

A5: The concentration of the starting material, ethyl 4-cyano-3-oxobutanoate, can have a significant impact on the reaction. High substrate concentrations can lead to substrate inhibition, where the enzyme's active site becomes saturated, reducing the reaction rate. It is often beneficial to perform the reaction at a lower substrate concentration or to use a fed-batch approach where the substrate is added gradually over time.

Experimental Protocols

Enzymatic Synthesis of this compound using Klebsiella pneumoniae

This protocol is a general guideline based on reported methods for the enzymatic reduction of β-keto esters. Optimization will be required for specific laboratory conditions and equipment.

1. Microorganism and Culture Conditions:

  • Microorganism: Klebsiella pneumoniae (a specific strain known for (S)-selective reduction of β-keto esters should be used).

  • Culture Medium: A suitable growth medium for Klebsiella pneumoniae, typically containing a carbon source (e.g., glucose), a nitrogen source (e.g., yeast extract, peptone), and essential minerals.

  • Cultivation: Inoculate the sterile medium with a fresh culture of Klebsiella pneumoniae. Incubate at the optimal temperature (e.g., 30°C) with shaking for a specified period (e.g., 24-48 hours) to reach the desired cell density.

2. Enzyme Preparation (Whole-Cell Biocatalyst):

  • Harvest the cells by centrifugation.

  • Wash the cell pellet with a suitable buffer (e.g., phosphate buffer, pH 7.0).

  • The washed cells can be used directly as a whole-cell biocatalyst or can be permeabilized to improve substrate and product transport across the cell membrane.

3. Enzymatic Reduction Reaction:

  • In a reaction vessel, prepare a buffered solution (e.g., phosphate buffer, pH 7.0).

  • Add the whole-cell biocatalyst (a predetermined amount based on cell weight or activity).

  • Add the substrate, ethyl 4-cyano-3-oxobutanoate, to the desired concentration (e.g., 10 mM).[1]

  • If required, add a cofactor regeneration system (e.g., glucose and glucose dehydrogenase for NADPH regeneration).

  • Incubate the reaction mixture at the optimal temperature (e.g., 30°C) with gentle agitation.

  • Monitor the reaction progress by periodically taking samples and analyzing them by a suitable method (e.g., chiral HPLC or GC) to determine the conversion and enantiomeric excess.

4. Product Isolation and Purification:

  • Once the reaction has reached the desired conversion, stop the reaction by removing the biocatalyst (e.g., by centrifugation).

  • Extract the aqueous reaction mixture with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄), and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • If necessary, purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Different Synthesis Methods for this compound

MethodCatalyst/EnzymeYield (%)Enantiomeric Excess (ee, %)Key AdvantagesKey Disadvantages
Enzymatic ReductionKlebsiella pneumoniae83.1[1]95.4[1]High enantioselectivity, mild reaction conditions.Requires specific microbial strain and culture facilities.
Chemical ReductionChiral Ruthenium CatalystsVariableHigh (up to >99%)Broad applicability, high enantioselectivity.Requires expensive and potentially toxic heavy metal catalysts.

Visualizations

Experimental_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_purification Purification Culture 1. Cultivation of Klebsiella pneumoniae Harvest 2. Cell Harvesting and Washing Culture->Harvest Enzymatic_Reduction 3. Enzymatic Reduction of Ethyl 4-cyano-3-oxobutanoate Harvest->Enzymatic_Reduction Extraction 4. Product Extraction Enzymatic_Reduction->Extraction Purification 5. Column Chromatography Extraction->Purification Final_Product This compound Purification->Final_Product

Caption: Experimental workflow for the enzymatic synthesis of this compound.

Troubleshooting_Logic Start Low Yield or ee Check_Conditions Check Reaction Conditions (pH, Temp, Time) Start->Check_Conditions Check_Enzyme Evaluate Enzyme/Catalyst (Activity, Selectivity) Start->Check_Enzyme Check_Substrate Analyze Substrate Purity Start->Check_Substrate Optimize_Conditions Optimize Conditions Check_Conditions->Optimize_Conditions Screen_Enzymes Screen Different Enzymes Check_Enzyme->Screen_Enzymes Purify_Substrate Purify Substrate Check_Substrate->Purify_Substrate Improved_Result Improved Result Optimize_Conditions->Improved_Result Screen_Enzymes->Improved_Result Purify_Substrate->Improved_Result

Caption: Logical troubleshooting flow for improving synthesis yield and enantioselectivity.

References

Optimizing pH and temperature for enzymatic synthesis of Ethyl (S)-4-cyano-3-hydroxybutyrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the enzymatic synthesis of Ethyl (S)-4-cyano-3-hydroxybutyrate, a key chiral intermediate. This guide focuses on troubleshooting and frequently asked questions related to the optimization of reaction pH and temperature.

Frequently Asked Questions (FAQs)

Q1: What is the most common enzymatic route for synthesizing this compound?

A1: The most prevalent enzymatic method is the asymmetric reduction of the prochiral ketone, ethyl 4-cyano-3-oxobutanoate, using a ketoreductase (KRED). This reaction requires a cofactor, typically NADPH or NADH, which is often regenerated in situ using a secondary enzyme system like glucose dehydrogenase (GDH) with glucose or an alcohol dehydrogenase with a secondary alcohol like isopropanol.[1]

Q2: What are the typical optimal pH and temperature ranges for ketoreductases in this synthesis?

A2: Generally, most ketoreductases exhibit optimal activity in a pH range of 6.0 to 8.0. The optimal temperature can vary more widely, but many KREDs function well between 25°C and 40°C.[1] It is crucial to determine the specific optimum for the particular enzyme being used, as activity can decrease sharply outside of this range.

Q3: Why is cofactor regeneration important in this enzymatic synthesis?

A3: The cofactor (NADPH or NADH) is a stoichiometric reactant in the reduction of ethyl 4-cyano-3-oxobutanoate. These cofactors are expensive, making their use in stoichiometric amounts economically unfeasible for large-scale synthesis. An in-situ regeneration system, where a cheaper substrate (e.g., glucose, isopropanol) is used to regenerate the reduced cofactor, is essential for a cost-effective process.

Q4: Can the substrate, ethyl 4-cyano-3-oxobutanoate, cause issues during the reaction?

A4: Yes, β-keto esters like ethyl 4-cyano-3-oxobutanoate can be unstable in aqueous solutions, particularly at non-neutral pH and elevated temperatures. Substrate inhibition of the ketoreductase can also occur at high concentrations. Gradual feeding of the substrate is a common strategy to mitigate these issues.

Troubleshooting Guide

Issue 1: Low Conversion/Yield

Q: My reaction shows low conversion of ethyl 4-cyano-3-oxobutanoate. What are the potential causes and how can I troubleshoot this?

A: Low conversion can be due to several factors. Follow this troubleshooting workflow:

Troubleshooting Workflow for Low Conversion

LowConversion Start Low Conversion Observed CheckEnzyme 1. Verify Enzyme Activity Start->CheckEnzyme CheckCofactor 2. Check Cofactor Regeneration CheckEnzyme->CheckCofactor Enzyme is active InactiveEnzyme Replace enzyme, check storage. CheckEnzyme->InactiveEnzyme Enzyme is inactive CheckConditions 3. Optimize Reaction Conditions CheckCofactor->CheckConditions Cofactor system is functional CofactorIssue Verify regeneration enzyme activity and co-substrate concentration. CheckCofactor->CofactorIssue Regeneration is failing CheckSubstrate 4. Investigate Substrate Issues CheckConditions->CheckSubstrate Conditions are optimal Optimize Screen pH (6-8) and Temperature (25-40°C). CheckConditions->Optimize Sub-optimal conditions Solution Improved Conversion CheckSubstrate->Solution Substrate is stable and not inhibitory SubstrateIssue Use fed-batch substrate addition, consider a two-phase system. CheckSubstrate->SubstrateIssue Substrate is unstable or inhibitory Optimize->Solution SubstrateIssue->Solution

Caption: Troubleshooting logic for low conversion in ketoreductase reactions.

Issue 2: Low Enantiomeric Excess (e.e.)

Q: The conversion is good, but the enantiomeric excess (e.e.) of my this compound is below the desired level (>99%). What can I do?

A: Low enantioselectivity is a common challenge. The following factors can influence the stereochemical outcome of the reaction:

Troubleshooting Workflow for Low Enantioselectivity

LowEnantioselectivity Start Low Enantiomeric Excess (e.e.) CheckTemp 1. Optimize Temperature Start->CheckTemp CheckpH 2. Optimize pH CheckTemp->CheckpH Temperature optimized OptimizeTemp Screen a range of temperatures (e.g., 20°C to 40°C). Lower temperatures often improve e.e. CheckTemp->OptimizeTemp Temperature not optimized CheckCoSolvent 3. Evaluate Co-solvent Effects CheckpH->CheckCoSolvent pH optimized OptimizepH Fine-tune pH within the optimal range (e.g., 6.5, 7.0, 7.5). CheckpH->OptimizepH pH not optimized CheckEnzymeChoice 4. Consider a Different Enzyme CheckCoSolvent->CheckEnzymeChoice Co-solvent evaluated OptimizeCoSolvent Test different co-solvents (e.g., DMSO, isopropanol) or reduce co-solvent percentage. CheckCoSolvent->OptimizeCoSolvent Co-solvent not evaluated Solution Improved Enantioselectivity CheckEnzymeChoice->Solution Different enzyme improves e.e. ScreenEnzymes Screen a panel of different ketoreductases. CheckEnzymeChoice->ScreenEnzymes Current enzyme not selective enough OptimizeTemp->Solution OptimizepH->Solution OptimizeCoSolvent->Solution pHOptimization cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis PrepBuffers Prepare a series of buffers (e.g., phosphate, Tris-HCl) at different pH values (e.g., 5.0, 6.0, 7.0, 8.0, 9.0). SetupReactions Set up parallel reactions, each with a different pH buffer. PrepBuffers->SetupReactions PrepSolutions Prepare stock solutions of: - Ethyl 4-cyano-3-oxobutanoate - NADPH/NADH - Cofactor regeneration system  (e.g., glucose & GDH) AddComponents To each reaction, add: - Buffer - Cofactor & regeneration system - Ketoreductase PrepSolutions->AddComponents SetupReactions->AddComponents Initiate Initiate reactions by adding the substrate. AddComponents->Initiate Incubate Incubate at a constant temperature with stirring. Initiate->Incubate Sample Take samples at defined time points. Incubate->Sample Quench Quench the reaction (e.g., with ethyl acetate). Sample->Quench Analyze Analyze samples by chiral GC or HPLC to determine conversion and e.e. Quench->Analyze DetermineOptimum Determine the pH that gives the best combination of conversion and e.e. Analyze->DetermineOptimum TempOptimization Prep Prepare a master mix of all reaction components (buffer at optimal pH, substrate, cofactor, regeneration system, and enzyme). Aliquots Aliquot the master mix into separate reaction vessels. Prep->Aliquots Incubate Incubate each vessel at a different temperature (e.g., 20, 25, 30, 35, 40°C) with stirring. Aliquots->Incubate Sample Take samples from each vessel at defined time points. Incubate->Sample Analyze Quench and analyze samples by chiral GC or HPLC for conversion and e.e. Sample->Analyze DetermineOptimum Identify the optimal temperature for high conversion and e.e. Analyze->DetermineOptimum

References

Challenges in the chemical synthesis of Ethyl (S)-4-cyano-3-hydroxybutyrate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for challenges encountered during the chemical and enzymatic synthesis of Ethyl (S)-4-cyano-3-hydroxybutyrate.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The main synthetic strategies involve either chemical or enzymatic methods. Enzymatic routes are often preferred for their high stereoselectivity. Common approaches include:

  • Asymmetric reduction of ethyl 4-cyano-3-oxobutanoate: This is a popular method that employs a ketoreductase (KRED) enzyme to stereoselectively reduce the ketone group.

  • Cyanation of (S)-ethyl 4-chloro-3-hydroxybutyrate: This chemo-enzymatic route often utilizes a halohydrin dehalogenase to catalyze the substitution of chlorine with a cyano group.[1][2]

  • Hydrolysis of 3-hydroxyglutaronitrile: This method uses a nitrilase enzyme for the desymmetrization of a prochiral dinitrile.[3]

  • Multi-step chemical synthesis: These routes can start from various chiral precursors like L-malic acid or (S)-epichlorohydrin, but may involve more steps and potentially lower overall yields.[1]

Q2: What are the critical parameters to control during the enzymatic synthesis?

A2: For successful enzymatic synthesis, it is crucial to control the following parameters:

  • pH: Enzymes have optimal pH ranges for activity and stability. For instance, the cyanation of (S)-ethyl 4-chloro-3-hydroxybutyrate using halohydrin dehalogenase is typically performed at a pH between 6.5 and 8.0.[1]

  • Temperature: Enzyme activity is highly dependent on temperature. The aforementioned halohydrin dehalogenase reaction is often conducted between 40-60°C.[1]

  • Substrate Concentration: High substrate concentrations can sometimes lead to substrate inhibition, affecting the enzyme's catalytic efficiency.

  • Enzyme Loading: The amount of enzyme used will directly impact the reaction rate.

  • Cofactor Regeneration: For reductase-catalyzed reactions, an efficient cofactor regeneration system (e.g., using glucose dehydrogenase and glucose) is essential for driving the reaction to completion.

Troubleshooting Guide

Low Yield

Problem: The final yield of this compound is lower than expected.

Potential Cause Troubleshooting Steps
Incomplete Reaction - Monitor the reaction progress using techniques like GC or HPLC to ensure it has gone to completion.[2] - If using an enzymatic method, check the activity of the enzyme. Consider adding a second batch of the enzyme if the reaction stalls.[4] - For reductase-catalyzed reactions, ensure the cofactor regeneration system is active.
Product Degradation - Avoid extreme pH and high temperatures during workup and purification. - Minimize the time the product is in solution, especially in acidic or basic conditions.
Sub-optimal Reaction Conditions - Re-optimize the pH, temperature, and substrate concentration for your specific enzyme or catalyst. - For enzymatic reactions, ensure the buffer system is appropriate and at the correct concentration.
Losses During Extraction and Purification - Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate) to ensure complete recovery from the aqueous phase.[1] - Optimize purification methods. If using column chromatography, select the appropriate stationary and mobile phases to avoid product loss. For distillation, ensure the vacuum and temperature are optimized to prevent degradation.
Side Reactions - In chemical synthesis, unwanted side reactions can consume starting materials or the product. Analyze the crude reaction mixture to identify major byproducts and adjust reaction conditions to minimize their formation.
Low Enantioselectivity (ee%)

Problem: The enantiomeric excess (ee%) of the (S)-enantiomer is below the desired level.

Potential Cause Troubleshooting Steps
Sub-optimal Enzyme or Catalyst - Screen different enzymes or catalysts. For example, various ketoreductases exhibit different selectivities. - Ensure the chiral catalyst used in a chemical synthesis is of high optical purity.
Racemization of Product - The product may racemize under certain pH or temperature conditions. Ensure that the workup and purification steps are performed under mild conditions.
Incorrect Reaction Temperature - Enantioselectivity can be temperature-dependent. Try running the reaction at a lower temperature, which often improves enantioselectivity, though it may slow down the reaction rate.
Presence of Inhibitors - Impurities in the starting material or solvent can sometimes inhibit the enzyme or catalyst, leading to lower selectivity. Use high-purity reagents and solvents.

Quantitative Data Summary

The following tables summarize typical yields and enantiomeric excess values reported for different synthetic routes.

Table 1: Enzymatic Synthesis of this compound

EnzymeStarting MaterialYield (%)ee% (S)Reference
Klebsiella pneumoniae Phe-E4Ethyl 4-cyano-3-oxobutanoate83.195.4[5]
Immobilized Halohydrin Dehalogenase(S)-ethyl 4-chloro-3-hydroxybutyrate>9199[1]
Nitrilase3-hydroxyglutaronitrile-99[3]

Table 2: Chemo-enzymatic Synthesis using Halohydrin Dehalogenase

CatalystSubstrateMolar Ratio (NaCN:Substrate)Yield (%)Purity (%)ee%Reference
HHEC(S)-4-chloro-ethyl 3-hydroxybutanoate2.8267.139899[4]

Experimental Protocols

Protocol 1: Enzymatic Synthesis using Immobilized Halohydrin Dehalogenase

This protocol is adapted from a patented procedure for the synthesis of (R)-4-cyano-3-hydroxybutyrate, which can be conceptually applied for the (S)-enantiomer with the appropriate starting material.[1]

Materials:

  • (S)-4-chloro-3-hydroxybutyrate

  • Sodium cyanide (NaCN) solution (30 wt%)

  • Dilute sulfuric acid (30 wt%)

  • Immobilized halohydrin dehalogenase

  • Ethyl acetate

  • Water

Procedure:

  • In a reaction vessel, combine water and a 30 wt% sodium cyanide solution.

  • Slowly adjust the pH to 8.0 using a 30 wt% dilute sulfuric acid solution.

  • Add (S)-4-chloro-3-hydroxybutyrate to the reaction mixture.

  • Adjust the pH to 7.0 ± 0.2 with the 30 wt% sodium cyanide solution.

  • Gradually heat the mixture to 50°C.

  • Add the immobilized halohydrin dehalogenase.

  • Maintain the pH at 7.0 ± 0.2 by the controlled addition of the sodium cyanide solution.

  • Monitor the reaction progress by GC. If the reaction slows, a second portion of the enzyme can be added.

  • Once the substrate is consumed (e.g., <1% remaining), terminate the reaction.

  • Cool the reaction mixture and filter to recover the immobilized enzyme.

  • Extract the filtrate with ethyl acetate (3 times).

  • Combine the organic layers and remove the solvent under reduced pressure to obtain the crude product.

  • The crude product can be further purified by recrystallization or distillation.

Visualizations

Experimental Workflow: Enzymatic Synthesis

cluster_prep Reaction Setup cluster_reaction Enzymatic Reaction cluster_workup Workup and Purification start Combine Water and NaCN Solution ph_adjust1 Adjust pH to 8.0 with H2SO4 start->ph_adjust1 add_substrate Add (S)-ethyl 4-chloro-3-hydroxybutyrate ph_adjust1->add_substrate ph_adjust2 Adjust pH to 7.0 with NaCN add_substrate->ph_adjust2 heat Heat to 50°C ph_adjust2->heat add_enzyme Add Immobilized Halohydrin Dehalogenase heat->add_enzyme maintain_ph Maintain pH at 7.0 add_enzyme->maintain_ph monitor Monitor Reaction by GC maintain_ph->monitor terminate Terminate Reaction monitor->terminate Substrate <1% filter_enzyme Filter to Recover Enzyme terminate->filter_enzyme extract Extract with Ethyl Acetate filter_enzyme->extract concentrate Concentrate Organic Phase extract->concentrate purify Purify Product concentrate->purify end_product This compound purify->end_product

Caption: Workflow for the enzymatic synthesis of this compound.

Logical Relationship: Troubleshooting Low Yield

cluster_causes Potential Causes cluster_solutions Troubleshooting Steps low_yield Low Yield incomplete_rxn Incomplete Reaction low_yield->incomplete_rxn degradation Product Degradation low_yield->degradation suboptimal_cond Sub-optimal Conditions low_yield->suboptimal_cond loss_workup Loss During Workup low_yield->loss_workup monitor_rxn Monitor Progress (GC/HPLC) incomplete_rxn->monitor_rxn check_enzyme Check Enzyme Activity incomplete_rxn->check_enzyme mild_conditions Use Mild Workup Conditions degradation->mild_conditions optimize_params Optimize pH & Temperature suboptimal_cond->optimize_params optimize_extraction Optimize Extraction/Purification loss_workup->optimize_extraction

Caption: Troubleshooting guide for low yield in the synthesis.

References

Technical Support Center: Enhancing Enantioselectivity in Ethyl (S)-4-cyano-3-hydroxybutyrate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of Ethyl (S)-4-cyano-3-hydroxybutyrate. The focus is on enhancing enantioselectivity and addressing common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound with high enantioselectivity?

A1: The most common and effective methods involve the asymmetric reduction of a precursor, ethyl 4-cyano-3-oxobutanoate.[1] This is typically achieved through biocatalytic methods using enzymes like ketoreductases, often found in whole-cell systems such as Klebsiella pneumoniae or with isolated enzymes.[2] Chemical methods using chiral metal-catalyzed hydrogenation are also employed.[1]

Q2: I am experiencing low enantiomeric excess (e.e.). What are the likely causes?

A2: Low enantioselectivity can stem from several factors. If using an enzymatic method, the choice of biocatalyst is critical, as different enzymes exhibit varying stereoselectivities.[3] Reaction conditions such as pH, temperature, and substrate concentration also play a significant role. For instance, suboptimal pH can lead to decreased enzyme activity and selectivity. High substrate concentrations can sometimes lead to substrate inhibition or the formation of byproducts, affecting the enantiomeric purity of the product.

Q3: Can the choice of solvent impact the enantioselectivity of the reaction?

A3: Yes, the solvent system can have a profound effect on enzyme-catalyzed reactions. In some cases, aqueous systems can lead to substrate instability or product inhibition. The use of an organic solvent-water diphasic system, such as n-butyl acetate-water, has been shown to overcome these limitations and improve reaction efficiency.[4] Ionic liquids have also been explored as eco-friendly co-solvents to enhance the solubility of substrates and improve catalytic efficiency.[5][6]

Q4: How can I improve the overall yield of my synthesis?

A4: Improving the yield involves optimizing several parameters. Ensure complete conversion of the starting material by monitoring the reaction progress using techniques like GC or HPLC.[7] For enzymatic reactions, cofactor regeneration is crucial for driving the reaction to completion. Using a coupled-enzyme system, for example with glucose dehydrogenase to regenerate NADPH, is a common strategy.[4] Downstream processing, including extraction and purification steps, should also be optimized to minimize product loss. Recrystallization of the final product can also help in improving both yield and enantiomeric purity.[8]

Q5: What is the role of pH in the enzymatic synthesis of this compound?

A5: pH is a critical parameter in enzyme-catalyzed reactions as it affects the ionization state of the enzyme's active site and the substrate, which in turn influences enzyme activity and stability. For the synthesis of Ethyl (R)-4-cyano-3-hydroxybutyrate using halohydrin dehalogenase, for example, the reaction is typically carried out in an aqueous phase at a pH between 6 and 8.[7] It is essential to maintain the optimal pH for the specific enzyme being used to ensure high catalytic activity and enantioselectivity.

Troubleshooting Guides

Low Enantiomeric Excess (e.e.)
Potential Cause Recommended Solution
Suboptimal Enzyme Choice Screen different commercially available ketoreductases or microbial strains known for high (S)-selectivity. For example, Klebsiella pneumomiae has been shown to produce the (S)-enantiomer with high e.e.[2]
Incorrect Reaction Temperature Optimize the reaction temperature. While a higher temperature may increase the reaction rate, it can negatively impact enantioselectivity. Perform a temperature screening study (e.g., 25°C, 30°C, 37°C) to find the optimal balance.[8]
Non-optimal pH The pH of the reaction medium is crucial for enzyme activity and selectivity. Calibrate your pH meter and adjust the buffer accordingly. The optimal pH can vary depending on the enzyme used, but a range of pH 6-8 is common for many enzymatic reductions.[7]
High Substrate Concentration High concentrations of the starting material, ethyl 4-cyano-3-oxobutanoate, can lead to substrate inhibition or the formation of racemic byproducts. Try lowering the initial substrate concentration or use a fed-batch approach.
Inadequate Cofactor Regeneration Inefficient regeneration of the cofactor (e.g., NADPH) can stall the reaction and affect enantioselectivity. Ensure your cofactor regeneration system (e.g., glucose/glucose dehydrogenase) is working efficiently.
Low Reaction Conversion/Yield
Potential Cause Recommended Solution
Enzyme Inactivation The enzyme may be inactivated by the substrate, product, or reaction conditions. Consider using a biphasic system (e.g., water/n-butyl acetate) to reduce the concentration of inhibitory compounds in the aqueous phase.[4] Immobilization of the enzyme can also improve its stability.[9]
Insufficient Cofactor The amount of cofactor (NADPH or NADH) may be limiting. Increase the concentration of the cofactor and ensure the regeneration system is robust.
Poor Substrate Solubility The substrate, ethyl 4-cyano-3-oxobutanoate, may have limited solubility in the aqueous buffer. The use of co-solvents like isopropanol or ionic liquids can improve solubility.[5][7]
Suboptimal Reaction Time The reaction may not have reached completion. Monitor the reaction progress over a longer period using GC or HPLC to determine the optimal reaction time.
Product Degradation The product, this compound, may be unstable under the reaction or workup conditions. Ensure prompt extraction and purification of the product after the reaction is complete.

Experimental Protocols

General Protocol for Enzymatic Reduction of Ethyl 4-cyano-3-oxobutanoate

This protocol is a general guideline and should be optimized for your specific enzyme and experimental setup.

  • Preparation of the Reaction Mixture:

    • In a temperature-controlled reactor, prepare a buffer solution (e.g., 100 mM phosphate buffer) at the optimal pH for your chosen enzyme (typically pH 6.0-8.0).

    • Add the cofactor (e.g., NADPH) and the cofactor regeneration system (e.g., glucose and glucose dehydrogenase).

    • Add the substrate, ethyl 4-cyano-3-oxobutanoate, to the desired concentration (e.g., 10-20 mM).[2] For higher concentrations, a fed-batch strategy or a biphasic system may be necessary.

  • Enzyme Addition and Reaction:

    • Add the biocatalyst (whole cells or isolated enzyme) to the reaction mixture.

    • Maintain the reaction at the optimal temperature with gentle agitation.

    • Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by a suitable chromatographic method (e.g., chiral HPLC or GC) to determine substrate conversion and enantiomeric excess.

  • Workup and Product Isolation:

    • Once the reaction has reached the desired conversion, terminate the reaction (e.g., by adding a water-immiscible organic solvent like ethyl acetate).

    • Separate the organic layer containing the product.

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

    • Purify the crude product by column chromatography or distillation to obtain pure this compound.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_workup Product Isolation A Prepare Buffer B Add Cofactor & Regeneration System A->B C Add Substrate B->C D Add Biocatalyst C->D E Incubate & Monitor D->E F Reaction Quench & Extraction E->F G Purification F->G H Final Product G->H troubleshooting_enantioselectivity Start Low Enantioselectivity? Enzyme Is the biocatalyst optimal? Start->Enzyme Yes Conditions Are reaction conditions optimized? Enzyme->Conditions Yes Sol_Enzyme Screen different enzymes/ strains. Enzyme->Sol_Enzyme No Substrate Is substrate concentration appropriate? Conditions->Substrate Yes Sol_Conditions Optimize pH and temperature. Conditions->Sol_Conditions No Sol_Substrate Lower substrate concentration/ use fed-batch. Substrate->Sol_Substrate No Success High Enantioselectivity Substrate->Success Yes Sol_Enzyme->Conditions Sol_Conditions->Substrate Sol_Substrate->Success

References

Troubleshooting low conversion rates in biocatalytic reduction

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Biocatalytic Reduction

Welcome to the Technical Support Center for Biocatalytic Reduction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues leading to low conversion rates in biocatalytic reduction experiments, with a focus on ketoreductase (KRED) catalyzed reactions. The following troubleshooting guides and frequently asked questions (FAQs) provide direct, actionable advice to enhance the efficiency of your experiments.

Troubleshooting Guide: Low Conversion Rates

Low conversion rates in biocatalytic reductions can be attributed to a variety of factors. A systematic approach to troubleshooting is essential for identifying and resolving the underlying issue.[1] This guide will walk you through the most common causes and their solutions.

Logical Workflow for Troubleshooting

The following diagram illustrates a step-by-step process for diagnosing the cause of low conversion in your biocatalytic reduction.

TroubleshootingWorkflow cluster_solutions Troubleshooting Steps & Solutions Start Start: Low Conversion Rate Check_Conditions 1. Verify Reaction Conditions (pH, Temperature, Mixing) Start->Check_Conditions Check_Enzyme 2. Assess Enzyme Performance (Activity, Stability, Concentration) Check_Conditions->Check_Enzyme Conditions Optimal Sol_Conditions Adjust pH, temperature, or agitation. Screen different buffers/co-solvents. Check_Conditions->Sol_Conditions Check_Substrate_Product 3. Evaluate Substrate & Product Effects (Solubility, Inhibition) Check_Enzyme->Check_Substrate_Product Enzyme Active & Stable Sol_Enzyme Increase enzyme loading. Use fresh enzyme. Perform stability studies. Check_Enzyme->Sol_Enzyme Check_Cofactor 4. Analyze Cofactor System (Concentration, Regeneration) Check_Substrate_Product->Check_Cofactor No Solubility/Inhibition Issues Sol_Substrate_Product Increase co-solvent for solubility. Perform inhibition studies. Consider in-situ product removal. Check_Substrate_Product->Sol_Substrate_Product Resolution Resolution: Optimized Conversion Check_Cofactor->Resolution Cofactor System Functional Sol_Cofactor Increase cofactor and/or regeneration enzyme concentration. Use fresh cofactor. Check_Cofactor->Sol_Cofactor

Caption: A logical workflow for troubleshooting low conversion rates in biocatalytic reactions.

Frequently Asked Questions (FAQs)

Category 1: Reaction Conditions

Q1: My biocatalytic reaction shows a low conversion rate. What are the most common causes related to reaction conditions?

A1: The most common issues include suboptimal pH and temperature, and inadequate mixing.[1] Enzymes have a narrow optimal range for these parameters, and deviations can significantly reduce activity.

Q2: How do I determine the optimal pH and temperature for my ketoreductase (KRED)?

A2: To determine the optimal pH, you should screen a range of buffers with varying pH values. For temperature optimization, incubate the reaction at different temperatures and measure the initial reaction rates.[1] The conditions yielding the highest activity are considered optimal. Refer to Protocol 1 and Protocol 2 for detailed methodologies.

Data Presentation: Optimal Conditions for Commercial KREDs

Enzyme TypeOptimal pHOptimal Temperature (°C)Compatible Co-solvents
Codex® KREDs (most variants)5.0 - 8.0Up to 4010-50% Isopropanol (IPA), 5% THF, 5% DMSO[2]
KREDs from Saccharomyces cerevisiae6.5 - 7.0Not SpecifiedNot Specified[3]
KRED424, KRED432, KRED4337.055Not Specified[4]

Q3: Could the choice of buffer or co-solvent be affecting my conversion rate?

A3: Yes. The buffer components can influence enzyme activity. It is advisable to screen different buffer systems. Co-solvents are often necessary to solubilize hydrophobic substrates but can also impact enzyme stability and activity.[5] It is crucial to find a balance where the substrate is soluble, and the enzyme retains high activity.

Data Presentation: Effect of Co-solvents on KRED Activity

KRED fromCo-solvent (v/v)Relative Activity (%)
Bacillus sp. (AKR3-2-9)10% Methanol~90
10% Ethanol~85
10% Isopropanol~110
10% Acetonitrile~80
10% DMSO~95

Data adapted from a study on an aldo-keto reductase from Bacillus sp.[6]

Category 2: Enzyme and Substrate/Product Issues

Q4: I have optimized the reaction conditions, but the conversion is still low. What should I check next?

A4: The issue could be related to the enzyme itself or interactions with the substrate or product. Potential problems include low enzyme concentration or stability, as well as substrate or product inhibition.[1]

Q5: How can I determine if my enzyme is stable under the reaction conditions?

A5: Enzyme stability can be assessed by incubating the enzyme under the reaction conditions (optimal pH, temperature, co-solvent) and measuring its activity at different time points. A significant loss of activity over time indicates instability. See Protocol 3 for a detailed enzyme stability assay.

Q6: What are substrate and product inhibition, and how can I identify them?

A6:

  • Substrate Inhibition: Occurs when high concentrations of the substrate bind to the enzyme in a non-productive manner, reducing the reaction rate.

  • Product Inhibition: The product of the reaction binds to the enzyme, inhibiting its activity. This is a common issue as the product concentration increases over time.

To identify these issues, you can perform kinetic studies by measuring the initial reaction rate at varying substrate concentrations (for substrate inhibition) or by adding the product at the beginning of the reaction and observing its effect on the initial rate (for product inhibition). Refer to Protocol 4 for a detailed methodology.

Data Presentation: Example Inhibition Constants for KREDs

EnzymeSubstrate/ProductInhibition TypeKi / Kp Value (mM)
AmpKR22-methyl-3-oxopentanoyl-pantetheineSubstrateK_m_ = 5.38
AmpKR2 mutant2-methyl-3-oxopentanoyl-pantetheineSubstrateK_m_ = 8.16

Note: In this case, K_m_ values are provided, which can be indicative of binding affinity. Lower K_m_ suggests tighter binding.[7] More specific Ki and Kp values are often proprietary or not widely published.

Category 3: Cofactor Regeneration

Q7: My KRED requires a nicotinamide cofactor (NADH or NADPH). How can I ensure the cofactor is not the limiting factor?

A7: Cofactors are expensive and are therefore used in catalytic amounts with a regeneration system.[8] Low conversion can occur if this regeneration is inefficient. Common regeneration systems include using a co-substrate like isopropanol with the KRED itself (if it has alcohol dehydrogenase activity) or a coupled enzyme system, such as glucose/glucose dehydrogenase (GDH).[9]

Q8: How can I troubleshoot my cofactor regeneration system?

A8:

  • Increase Concentrations: Try increasing the concentration of the cofactor, the regeneration enzyme (e.g., GDH), and the co-substrate (e.g., glucose or isopropanol).

  • Check Component Activity: Ensure that the regeneration enzyme (if used) is active and that the cofactor has not degraded.

  • pH maintenance: The oxidation of the co-substrate in the regeneration system can lead to a drop in pH, which can inhibit the reaction. It is important to monitor and control the pH.

Experimental Workflow: Cofactor Regeneration System

CofactorRegeneration cluster_regeneration Cofactor Regeneration Cycle Ketone Ketone (Substrate) KRED Ketoreductase (KRED) Ketone->KRED Chiral_Alcohol Chiral Alcohol (Product) KRED->Chiral_Alcohol NADP NADP+ (Oxidized Cofactor) KRED->NADP NADPH NADPH (Reduced Cofactor) NADPH->KRED NADP->NADPH Reduction Isopropanol Isopropanol (Co-substrate) Acetone Acetone (By-product) Isopropanol->Acetone Oxidation by KRED or ADH GDH Glucose Dehydrogenase (GDH) Glucose Glucose (Co-substrate) Gluconolactone Gluconolactone (By-product) Glucose->Gluconolactone Oxidation by GDH

Caption: Common cofactor regeneration systems for KRED-catalyzed reductions.

Experimental Protocols

Protocol 1: Determination of Optimal pH

Objective: To determine the pH at which the KRED exhibits maximum activity.

Materials:

  • Purified KRED or cell lysate

  • Substrate solution

  • NADPH/NADH solution

  • A series of buffers covering a pH range (e.g., citrate for pH 4-6, phosphate for pH 6-8, Tris-HCl for pH 8-9)

  • Microplate reader or spectrophotometer

Methodology:

  • Prepare reaction mixtures in a 96-well plate or cuvettes. Each well/cuvette should contain the buffer at a specific pH, the substrate, and the cofactor.

  • Initiate the reaction by adding the enzyme solution.

  • Monitor the decrease in absorbance at 340 nm (due to NADPH/NADH oxidation) over time.

  • Calculate the initial reaction rate for each pH value from the linear portion of the absorbance vs. time plot.

  • Plot the relative activity (%) against pH to determine the optimum.

Protocol 2: Determination of Optimal Temperature

Objective: To determine the temperature at which the KRED exhibits maximum activity.

Materials:

  • Purified KRED or cell lysate

  • Substrate solution

  • NADPH/NADH solution

  • Optimal pH buffer

  • Water baths or incubators set at various temperatures

Methodology:

  • Prepare reaction mixtures containing the enzyme, substrate, and cofactor in the optimal pH buffer.

  • Incubate the reaction mixtures at a range of temperatures (e.g., 25°C, 30°C, 37°C, 45°C, 55°C).[1]

  • Measure the initial reaction rates at each temperature as described in Protocol 1.

  • Plot the relative activity (%) against temperature to identify the optimum.

Protocol 3: Enzyme Stability Assay

Objective: To evaluate the stability of the KRED under reaction conditions over time.

Materials:

  • Purified KRED or cell lysate

  • Optimal pH buffer

  • Incubator set at the optimal temperature

Methodology:

  • Incubate the enzyme solution in the optimal pH buffer at the optimal temperature.

  • At various time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the enzyme solution.[1]

  • Assay the activity of the withdrawn aliquot under standard conditions (as in Protocol 1 or 2).

  • Plot the residual enzyme activity (%) against the incubation time to determine the enzyme's stability.

Protocol 4: Substrate and Product Inhibition Assay

Objective: To determine if the reaction is inhibited by high concentrations of substrate or by the product.

Methodology for Substrate Inhibition:

  • Set up a series of reactions with a fixed enzyme concentration and varying substrate concentrations (from low to high).

  • Measure the initial reaction rate for each substrate concentration.

  • Plot the initial reaction rate against the substrate concentration. A decrease in reaction rate at high substrate concentrations is indicative of substrate inhibition.

Methodology for Product Inhibition:

  • Set up a series of reactions with fixed enzyme and substrate concentrations.

  • Add varying concentrations of the product to these reactions from the start.

  • Measure the initial reaction rate for each concentration of added product.

  • A decrease in the initial reaction rate with increasing product concentration indicates product inhibition.[1]

Protocol 5: Analytical Monitoring of Biocatalytic Reduction by HPLC

Objective: To monitor the progress of the biocatalytic reduction by separating and quantifying the substrate and product.

Example HPLC Method:

  • Column: Chiral column (e.g., Chiralcel OD-H) for enantioselectivity or a standard reverse-phase C18 column for conversion.

  • Mobile Phase: Isocratic or gradient elution with a mixture of hexane and isopropanol for chiral separation, or acetonitrile and water for reverse-phase.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength where the substrate and/or product absorb (e.g., 254 nm for aromatic compounds).[10][11]

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Sample Preparation:

  • Withdraw an aliquot from the reaction mixture.

  • Quench the reaction by adding a water-miscible organic solvent (e.g., acetonitrile) or by adding an acid.

  • Centrifuge the sample to pellet the enzyme and any precipitates.

  • Analyze the supernatant by HPLC.

Protocol 6: Chiral GC Analysis of Volatile Alcohols

Objective: To determine the enantiomeric excess (ee) of a chiral alcohol product.

Example GC Method:

  • Column: Chiral capillary column (e.g., Rt-βDEXsm).[12]

  • Carrier Gas: Helium or Hydrogen.

  • Injector Temperature: 250°C

  • Oven Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp to a higher temperature (e.g., 180°C) at a rate of 5-10°C/min.

  • Detector: Flame Ionization Detector (FID) at 250°C.

Sample Preparation:

  • Extract the reaction mixture with an organic solvent (e.g., ethyl acetate or MTBE).

  • Dry the organic layer over anhydrous sodium sulfate.

  • If necessary, derivatize the alcohol to increase its volatility and improve separation (e.g., acetylation).

  • Inject the sample into the GC.

By systematically working through this troubleshooting guide and utilizing the provided protocols, researchers can effectively diagnose and resolve issues leading to low conversion rates in their biocatalytic reduction experiments, ultimately leading to more efficient and successful outcomes.

References

Validation & Comparative

Navigating Chiral Purity: A Comparative Guide to Enantiomeric Excess Determination of Ethyl (S)-4-cyano-3-hydroxybutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of enantiomeric excess (ee) is a critical step in ensuring the efficacy and safety of chiral drug intermediates. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy for the enantiomeric excess determination of Ethyl (S)-4-cyano-3-hydroxybutyrate, a key chiral building block in the synthesis of various pharmaceuticals.

This comparison is supported by detailed experimental protocols and quantitative data to aid in the selection of the most suitable analytical method for specific research needs.

At a Glance: Method Comparison

The selection of an analytical technique for determining the enantiomeric excess of this compound hinges on factors such as required accuracy, sample throughput, and available instrumentation. Below is a summary of the key performance characteristics of HPLC, GC, and NMR spectroscopy for this application.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential interaction with a chiral stationary phase (CSP) leading to physical separation of enantiomers.Separation of volatile enantiomers based on differential interaction with a chiral stationary phase in a capillary column.Formation of transient diastereomeric complexes with a chiral solvating agent (CSA) leading to distinct NMR signals.
Typical Analytes Broad range of non-volatile and thermally labile compounds.Volatile and thermally stable compounds.Soluble compounds, provides structural information.
Sample Preparation Dissolution in a suitable solvent.Often requires derivatization to increase volatility and thermal stability.Dissolution in a deuterated solvent with the addition of a chiral solvating agent.
Instrumentation Cost Generally higher due to high-pressure pumps and a variety of detectors.Generally lower initial cost compared to HPLC.Highest initial cost for the spectrometer.
Analysis Time Typically 10-30 minutes per sample.Can be faster than HPLC, often in the range of 5-20 minutes.Rapid data acquisition, but sample preparation and data processing can add time.
Resolution Good to excellent, highly dependent on the choice of chiral stationary phase and mobile phase.Typically offers very high resolution due to the efficiency of capillary columns.Resolution of signals is dependent on the chiral solvating agent and magnetic field strength.
Sensitivity Good, with UV detectors being common. Can be enhanced with more sensitive detectors like mass spectrometry (MS).Very high, especially with a Flame Ionization Detector (FID).Generally lower sensitivity compared to chromatographic methods.
Data Interpretation Straightforward, based on the integration of peak areas of separated enantiomers.Straightforward, based on the integration of peak areas of separated enantiomers.Requires identification and integration of distinct signals for each enantiomer in the presence of a chiral solvating agent.

Experimental Protocols

Detailed methodologies are essential for achieving accurate and reproducible determination of enantiomeric excess. The following are representative protocols for chiral HPLC, GC, and NMR analysis of this compound.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers. The choice of the chiral stationary phase (CSP) is critical for achieving separation. Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives, are often effective for a broad range of chiral compounds.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

Chromatographic Conditions:

  • Column: Daicel CHIRALCEL® OD-H (250 mm x 4.6 mm, 5 µm). This column has a cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel stationary phase.

  • Mobile Phase: A typical mobile phase for normal-phase chiral separations is a mixture of n-hexane and isopropanol. The exact ratio should be optimized to achieve the best resolution, for example, n-Hexane/Isopropanol (90:10, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample of this compound in the mobile phase to a concentration of approximately 1 mg/mL.

Data Analysis: The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers ((S)- and (R)-forms) using the following formula: ee (%) = [ (Area_S - Area_R) / (Area_S + Area_R) ] x 100

Chiral Gas Chromatography (GC)

For volatile and thermally stable compounds, chiral GC offers excellent resolution and sensitivity. Derivatization may be necessary for compounds with polar functional groups to improve their volatility and chromatographic behavior. However, for Ethyl 4-cyano-3-hydroxybutyrate, direct analysis is often possible.

Instrumentation:

  • Gas chromatograph equipped with a capillary column, a split/splitless injector, and a Flame Ionization Detector (FID).

Chromatographic Conditions:

  • Column: Macherey-Nagel LIPODEX® A (25 m x 0.25 mm ID, 0.25 µm film thickness). This column utilizes a permethylated α-cyclodextrin chiral stationary phase.

  • Carrier Gas: Helium or Hydrogen at a constant flow or pressure.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 180 °C at 5 °C/min.

  • Injection Mode: Split injection with a split ratio of 50:1.

  • Injection Volume: 1 µL.

  • Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the same manner as for HPLC.

Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy

Chiral NMR spectroscopy provides a powerful alternative for determining enantiomeric excess without the need for physical separation of the enantiomers. This method relies on the use of a chiral solvating agent (CSA) to induce a chemical shift difference between the enantiomers.

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher).

Experimental Protocol:

  • Chiral Solvating Agent (CSA): (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol is a common choice for chiral alcohols and esters.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the this compound sample into an NMR tube.

    • Add 1 to 1.5 equivalents of the chiral solvating agent.

    • Dissolve the mixture in approximately 0.6 mL of a deuterated solvent such as chloroform-d (CDCl₃).

    • Gently shake the NMR tube to ensure thorough mixing and complex formation.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum at a constant temperature (e.g., 25 °C).

    • Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Analysis:

    • Identify a proton signal in the this compound molecule that shows clear separation into two distinct signals (one for each enantiomer) in the presence of the CSA. Protons adjacent to the chiral center are often good candidates.

    • Carefully integrate the two separated signals.

    • Calculate the enantiomeric excess based on the integration values.

Visualizing the Workflow and Method Comparison

To better understand the experimental processes and the logical flow of method selection, the following diagrams are provided.

G cluster_workflow Experimental Workflow for ee Determination start Sample of this compound prep Sample Preparation start->prep analysis Instrumental Analysis prep->analysis data Data Acquisition analysis->data calc Calculation of ee% data->calc report Final Report calc->report

Caption: A generalized workflow for the determination of enantiomeric excess.

G cluster_comparison Method Selection Guide analyte Analyte Properties (Volatility, Polarity) hplc HPLC analyte->hplc Non-volatile gc GC analyte->gc Volatile instrument Available Instrumentation instrument->hplc instrument->gc nmr NMR instrument->nmr requirements Analytical Requirements (Speed, Sensitivity, Accuracy) requirements->hplc High Throughput requirements->gc High Resolution requirements->nmr Structural Confirmation

Caption: A decision-making diagram for selecting the appropriate analytical method.

Conclusion

The determination of the enantiomeric excess of this compound can be reliably achieved using chiral HPLC, chiral GC, and chiral NMR spectroscopy.

  • Chiral HPLC stands out as a versatile and robust method suitable for a wide range of compounds without the need for derivatization.

  • Chiral GC offers superior resolution and sensitivity for volatile compounds and can be a faster alternative.

  • Chiral NMR provides a rapid, non-separative method that also offers valuable structural information, although it is generally less sensitive than chromatographic techniques.

The choice of the most appropriate technique will depend on the specific requirements of the analysis, including the sample matrix, desired level of accuracy, and available resources. For rigorous quality control in pharmaceutical development, cross-validation of results using two of these orthogonal techniques is often recommended to ensure the highest confidence in the data.

A Comparative Guide to Chiral Gas Chromatography (GC) Analysis of Ethyl (S)-4-cyano-3-hydroxybutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of different chiral gas chromatography (GC) columns and methodologies for the enantioselective analysis of Ethyl (S)-4-cyano-3-hydroxybutyrate, a key chiral intermediate in the synthesis of various pharmaceuticals. The selection of an appropriate chiral stationary phase (CSP) is critical for achieving accurate and robust separation of its enantiomers. This document presents a comparative overview of commonly used cyclodextrin-based chiral GC columns, supported by representative experimental data and detailed analytical protocols.

Introduction to Chiral GC Analysis

Chiral gas chromatography is a powerful technique for the separation and quantification of enantiomers. The underlying principle involves the differential interaction of the enantiomeric analytes with a chiral stationary phase, leading to different retention times and, consequently, their separation. Cyclodextrin-based CSPs are widely employed for this purpose due to their ability to form transient diastereomeric complexes with a broad range of chiral molecules. The selection of the appropriate cyclodextrin derivative and analytical conditions is paramount for achieving optimal separation.

Comparative Performance of Chiral GC Columns

The following tables summarize the expected performance of three different chiral GC columns for the analysis of this compound. The data is compiled based on the known selectivity of these stationary phases for polar, chiral compounds and published data on structurally similar analytes.

Table 1: Comparison of Chiral GC Columns for the Analysis of Ethyl 4-cyano-3-hydroxybutyrate Enantiomers

ColumnStationary Phase ChemistrySeparation PrincipleExpected Performance for Ethyl 4-cyano-3-hydroxybutyrate
Astec® CHIRALDEX® G-TA 2,6-di-O-pentyl-3-trifluoroacetyl-γ-cyclodextrinPrimarily surface interaction (hydrogen bonding, dipole-dipole) with the trifluoroacetyl groups.High selectivity for oxygen-containing analytes and chiral intermediates.[1][2][3] Expected to provide good resolution.
Astec® CHIRALDEX® B-DM 2,3-di-O-methyl-6-t-butyl silyl-β-cyclodextrinInclusion complexation within the cyclodextrin cavity and surface interactions.Broadly applicable for a variety of structural types, including polar compounds.[4][5][6][7] A good general-purpose column for this analyte.
Macherey-Nagel LIPODEX® A Per-methylated-α-cyclodextrinInclusion complexation and surface interactions.Documented use for the analysis of (R)-ethyl 4-cyano-3-hydroxybutyrate, indicating its suitability.[8]

Table 2: Representative Chromatographic Data

ParameterAstec® CHIRALDEX® G-TAAstec® CHIRALDEX® B-DMMacherey-Nagel LIPODEX® A
Column Dimensions 30 m x 0.25 mm ID, 0.12 µm film30 m x 0.25 mm ID, 0.12 µm film25 m x 0.25 mm ID, 0.25 µm film
Oven Temperature 120°C (Isothermal)130°C (Isothermal)110°C (Isothermal)
Carrier Gas Helium at 1.0 mL/minHelium at 1.0 mL/minHelium at 1.2 mL/min
Injector Temperature 250°C250°C250°C
Detector Temperature 250°C (FID)250°C (FID)250°C (FID)
Retention Time (S)-enantiomer (min) ~15.2~18.5~20.1
Retention Time (R)-enantiomer (min) ~16.0~19.8~21.5
Resolution (Rs) > 2.0> 2.2> 1.8

Note: The above data are representative and may vary depending on the specific instrument and experimental conditions.

Experimental Protocols

Standard Sample Preparation

A stock solution of racemic Ethyl 4-cyano-3-hydroxybutyrate (1 mg/mL) is prepared in a suitable solvent such as ethyl acetate or dichloromethane. A working standard of 100 µg/mL is prepared by diluting the stock solution. For the analysis of a single enantiomer, a solution of this compound is prepared in the same manner.

GC-FID Analysis Protocol

The following protocol is a general guideline for the chiral GC analysis. Optimization of the oven temperature is crucial for achieving the best resolution.[9]

  • Gas Chromatograph: Agilent 6890 GC or equivalent, equipped with a Flame Ionization Detector (FID).

  • Chiral Column: As specified in Table 2.

  • Injector: Split/splitless injector, operated in split mode with a split ratio of 50:1.

  • Injection Volume: 1 µL.

  • Oven Program: Isothermal analysis at the temperature specified in Table 2. A temperature ramp may be employed for method optimization.

  • Data Acquisition: The chromatograms are recorded and processed using appropriate chromatography data software.

Derivatization Protocol (Optional)

For certain applications, derivatization of the hydroxyl group can improve peak shape and thermal stability.[10][11][12] A common method is silylation.

  • Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Procedure:

    • Evaporate 100 µL of the sample solution to dryness under a gentle stream of nitrogen.

    • Add 100 µL of BSTFA + 1% TMCS and 50 µL of pyridine.

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection into the GC.

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing racemic_std Racemic Standard (1 mg/mL) working_std Working Standard (100 µg/mL) racemic_std->working_std s_enantiomer_std (S)-Enantiomer Standard (1 mg/mL) s_enantiomer_std->working_std injection Inject 1 µL into GC working_std->injection separation Chiral Column Separation (Isothermal) injection->separation detection FID Detection separation->detection chromatogram Obtain Chromatogram detection->chromatogram quantification Peak Integration & Enantiomeric Excess (ee%) Calculation chromatogram->quantification G cluster_params Key Parameters cluster_results Performance Metrics Column Chiral Stationary Phase Selectivity Selectivity (α) Column->Selectivity Temp Oven Temperature Resolution Resolution (Rs) Temp->Resolution Retention Retention Time (tR) Temp->Retention Flow Carrier Gas Flow Rate Flow->Resolution Flow->Retention Selectivity->Resolution

References

A Comparative Guide to the Synthesis of Ethyl (S)-4-cyano-3-hydroxybutyrate: Chemical vs. Enzymatic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl (S)-4-cyano-3-hydroxybutyrate is a critical chiral building block in the synthesis of various pharmaceuticals, most notably the cholesterol-lowering drug Atorvastatin. The stereochemistry at the C3 position is crucial for its biological activity, making enantioselective synthesis a key focus. This guide provides an objective comparison of the two primary approaches for producing the (S)-enantiomer: traditional chemical synthesis and modern enzymatic methods. We present a summary of quantitative data, detailed experimental protocols for key reactions, and visual representations of the synthesis pathways to aid researchers in selecting the most suitable method for their needs.

Data Presentation: At-a-Glance Comparison

The following table summarizes the key performance indicators for representative chemical and enzymatic synthesis routes for this compound.

ParameterChemical Synthesis (Asymmetric Hydrogenation)Enzymatic Synthesis (Two-Step Biocatalysis)
Starting Material Ethyl 4-cyano-3-oxobutanoateEthyl 4-chloro-3-oxobutanoate
Key Reagents/Catalysts Ru-BINAP catalyst, H₂ gasKetoreductase (KRED), Halohydrin dehalogenase (HHDH), NAD(P)H, Isopropanol, Sodium Cyanide
Typical Yield ~96%>95% (Step 1), ~67% (Step 2)
Enantiomeric Excess (e.e.) >99%>99% (Step 1), >99% (Step 2)
Reaction Temperature 30-100 °C25-40 °C
Reaction Pressure 4-100 atm (H₂)Atmospheric
Reaction Time 12-48 hours24 hours (Step 1), 48 hours (Step 2)
Solvent Methanol, EthanolAqueous buffer, Toluene (co-solvent)
Environmental Impact Use of heavy metal catalyst, high pressure, organic solventsGenerally milder conditions, aqueous media, but uses cyanide
Process Complexity Requires specialized high-pressure equipment, catalyst synthesis/procurementRequires enzyme production/procurement and handling, multi-step enzymatic cascade

Experimental Protocols

Chemical Synthesis: Asymmetric Hydrogenation of Ethyl 4-cyano-3-oxobutanoate

This protocol is a representative example based on the Noyori asymmetric hydrogenation of β-keto esters.

Materials:

  • Ethyl 4-cyano-3-oxobutanoate

  • [RuCl₂((S)-BINAP)]₂

  • Methanol (degassed)

  • Hydrogen gas (high purity)

  • High-pressure autoclave equipped with a magnetic stirrer and temperature control

Procedure:

  • In a glovebox, a high-pressure autoclave is charged with Ethyl 4-cyano-3-oxobutanoate (1.0 eq) and a solution of [RuCl₂((S)-BINAP)]₂ (0.005 mol%) in degassed methanol.

  • The autoclave is sealed, removed from the glovebox, and connected to a hydrogen line.

  • The vessel is purged with hydrogen gas three times to remove any residual air.

  • The autoclave is pressurized with hydrogen gas to 50 atm.

  • The reaction mixture is stirred vigorously and heated to 50°C.

  • The reaction is monitored by gas chromatography (GC) or high-performance liquid chromatography (HPLC) for the disappearance of the starting material.

  • Upon completion (typically 24-48 hours), the autoclave is cooled to room temperature and the excess hydrogen is carefully vented.

  • The reaction mixture is concentrated under reduced pressure to remove the methanol.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Enzymatic Synthesis: Two-Step Conversion of Ethyl 4-chloro-3-oxobutanoate

This protocol describes a two-step enzymatic process utilizing a ketoreductase and a halohydrin dehalogenase.

Step 1: Asymmetric Reduction of Ethyl 4-chloro-3-oxobutanoate

Materials:

  • Ethyl 4-chloro-3-oxobutanoate

  • Recombinant E. coli expressing a ketoreductase (KRED)

  • NADPH or NADH

  • Isopropanol

  • Phosphate buffer (pH 7.0-9.0)

  • Toluene

Procedure:

  • In a reaction vessel, a phosphate buffer solution (pH 8.0) is prepared.

  • Recombinant ketoreductase, NADPH, and isopropanol (as a co-substrate for cofactor regeneration) are added to the buffer.

  • A small amount of toluene is added as a dispersant for the substrate.

  • Ethyl 4-chloro-3-oxobutanoate is added to the reaction mixture.

  • The reaction is stirred at 30°C for 24 hours. The conversion to Ethyl (S)-4-chloro-3-hydroxybutanoate is monitored by GC.

  • Upon completion (>99% conversion), the mixture is centrifuged to remove the cells. The supernatant containing the product is used in the next step.

Step 2: Cyanation of Ethyl (S)-4-chloro-3-hydroxybutanoate

Materials:

  • Supernatant from Step 1 containing Ethyl (S)-4-chloro-3-hydroxybutanoate

  • Recombinant halohydrin dehalogenase (HHDH)

  • Sodium cyanide solution

  • Phosphate buffer (pH 6.0-8.0)

Procedure:

  • The pH of the supernatant from Step 1 is adjusted to 7.0 with a suitable acid or base.

  • Recombinant halohydrin dehalogenase is added to the solution.

  • A solution of sodium cyanide (1.5-2.5 equivalents) is slowly added to the reaction mixture, maintaining the pH at 7.0.

  • The reaction is stirred at 40°C and monitored by GC for the formation of this compound.[1]

  • Once the conversion is complete (>98%), the reaction is stopped by adjusting the pH to 2-3 with sulfuric acid.

  • The product is extracted with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the final product.

Mandatory Visualization

Chemical_Synthesis cluster_chemical Chemical Synthesis: Asymmetric Hydrogenation Start Ethyl 4-cyano-3-oxobutanoate Reaction Asymmetric Hydrogenation Start->Reaction Catalyst Ru-(S)-BINAP Catalyst H₂ (50 atm) Catalyst->Reaction Product This compound Reaction->Product

Caption: Chemical synthesis pathway for this compound.

Enzymatic_Synthesis cluster_enzymatic Enzymatic Synthesis: Two-Step Biocatalysis Start Ethyl 4-chloro-3-oxobutanoate Step1 Step 1: Asymmetric Reduction Start->Step1 Intermediate Ethyl (S)-4-chloro-3-hydroxybutanoate Step1->Intermediate Enzyme1 Ketoreductase (KRED) NADPH, Isopropanol Enzyme1->Step1 Step2 Step 2: Cyanation Intermediate->Step2 Product This compound Step2->Product Enzyme2 Halohydrin Dehalogenase (HHDH) NaCN Enzyme2->Step2

Caption: Enzymatic synthesis pathway for this compound.

References

Alternative chiral synthons to Ethyl (S)-4-cyano-3-hydroxybutyrate

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Chiral Synthons: Alternatives to Ethyl (S)-4-cyano-3-hydroxybutyrate

For Researchers, Scientists, and Drug Development Professionals

The quest for efficient and stereoselective synthesis of chiral building blocks is a cornerstone of modern pharmaceutical development. This compound is a valuable chiral synthon, but a range of alternative strategies and compounds offer distinct advantages in terms of starting materials, reaction conditions, and scalability. This guide provides an objective comparison of key alternative chiral synthons and their synthetic routes, supported by experimental data and detailed protocols.

Comparison of Synthetic Strategies for Chiral β-Hydroxy Nitriles

Chiral β-hydroxy nitriles, the class of compounds to which this compound belongs, can be synthesized through various chemical and enzymatic methods. The choice of strategy often depends on factors such as desired stereochemistry, substrate scope, and process sustainability.

Data Presentation: Performance of Alternative Synthetic Routes

The following table summarizes quantitative data for different approaches to synthesizing chiral β-hydroxy nitriles, providing a direct comparison of their efficiencies.

Synthetic ApproachKey Synthon/IntermediateCatalyst/EnzymeYield (%)Enantiomeric Excess (ee%)Key Reaction ConditionsReference
Baseline: Enzymatic Reduction & Cyanation Ethyl (R)-4-cyano-3-hydroxybutyrateKetoreductase (KRED) & Halohydrin dehalogenase (HHDH)96% conversion (first step)>99.5%Two-step enzymatic cascade[1]
Chemical Asymmetric Cyanation O-acylated cyanohydrinsChiral dimeric Ti-salen complexHigh (substrate dependent)Up to 96%Low temperatures (e.g., -20 °C to rt)[2]
Enzymatic Hydrocyanation (R)-mandelonitrileImmobilized Prunus dulcis hydroxynitrile lyase (PdHNL)93%99%5 °C, pH 4.0, 96 hours[2]
Nitrilase-Catalyzed Desymmetrization (R)-4-cyano-3-hydroxybutyric acidNitrilase100% conversion99%3 M substrate, pH 7.5, 27 °C, 16 hours[3]
Radical Fragmentation of β-Hydroxy Azides Highly functionalized chiral nitriles(Diacetoxyiodo)benzene and iodineSubstrate dependentN/A (uses chiral starting materials)Mild, compatible with sensitive groups[4][5]
HHDH-Catalyzed Enantioselective Cyanation (S)-β-hydroxy nitrilesEngineered E. coli (HheC-Md5)41-47% (isolated)>99%Uses cyanohydrins as cyano source[6]

Experimental Protocols

Detailed methodologies are crucial for reproducing and adapting synthetic strategies. Below are representative protocols for key alternative syntheses.

Protocol 1: Enzymatic Synthesis of Ethyl (R)-4-cyano-3-hydroxybutyrate via a Two-Step Cascade

This protocol is based on a highly efficient chemoenzymatic strategy.

Step 1: Asymmetric Reduction of Ethyl 4-chloro-3-oxobutanoate (COBE)

  • Prepare a reaction mixture containing ethyl 4-chloro-3-oxobutanoate (COBE) at a concentration of 160 g/L.

  • Add a ketoreductase (KRED) to a final concentration of 0.9 mg/mL.

  • Incorporate glucose (1.64 M) as a sacrificial co-substrate for NADPH regeneration, along with a glucose dehydrogenase.

  • Maintain the reaction for 8 hours to achieve >96% conversion of COBE to (S)-4-chloro-3-hydroxybutanoate ((S)-CHBE) with an enantiomeric excess of >99.5%[1].

Step 2: Cyanation of (S)-4-chloro-3-hydroxybutanoate

  • To the reaction mixture from Step 1, introduce a halohydrin dehalogenase (HHDH).

  • Add a cyanide source (e.g., NaCN).

  • The HHDH catalyzes the conversion of (S)-CHBE to ethyl (R)-4-cyano-3-hydroxybutyrate[1][7].

Protocol 2: Chemical Asymmetric Synthesis of O-Acylated Cyanohydrins

This protocol utilizes a chiral Lewis acid catalyst.

  • In a suitable reaction vessel, dissolve the aldehyde substrate in a non-polar solvent.

  • Add a chiral dimeric Ti-salen complex as the catalyst.

  • Introduce a tertiary amine co-catalyst.

  • Add the cyanide source, such as ethyl cyanoformate or an acyl cyanide.

  • Maintain the reaction at a controlled low temperature (e.g., -20 °C to room temperature) and monitor for completion.

  • Upon completion, quench the reaction and purify the resulting O-acylated cyanohydrin using standard chromatographic techniques[2].

Protocol 3: Nitrilase-Catalyzed Desymmetrization of 3-Hydroxyglutaronitrile

This method provides an efficient route to (R)-4-cyano-3-hydroxybutyric acid.

  • Prepare a buffered aqueous solution (pH 7.5) containing 3-hydroxyglutaronitrile at a high concentration (e.g., 3 M, 330 g/L).

  • Add the nitrilase enzyme at a loading of 6 wt%.

  • Maintain the reaction temperature at 27 °C for 16 hours.

  • Under these conditions, 100% conversion to (R)-4-cyano-3-hydroxybutyric acid with 99% ee can be achieved[3].

  • The resulting carboxylic acid can be subsequently esterified to obtain the corresponding ethyl ester.

Visualizing Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the described synthetic strategies.

Enzymatic_Cascade_Synthesis COBE Ethyl 4-chloro-3-oxobutanoate CHBE (S)-4-chloro-3-hydroxybutanoate COBE->CHBE Ketoreductase (KRED) Target Ethyl (R)-4-cyano-3-hydroxybutyrate CHBE->Target Halohydrin dehalogenase (HHDH) + Cyanide

Caption: Enzymatic cascade for the synthesis of Ethyl (R)-4-cyano-3-hydroxybutyrate.

Chemical_vs_Enzymatic_Cyanohydrin_Synthesis cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Synthesis Aldehyde_chem Aldehyde Cyanohydrin_chem O-Acylated Cyanohydrin Aldehyde_chem->Cyanohydrin_chem Chiral Ti-salen Catalyst + Acyl Cyanide Aldehyde_enz Aldehyde Cyanohydrin_enz (R)-Mandelonitrile Aldehyde_enz->Cyanohydrin_enz Hydroxynitrile Lyase (HNL) + HCN

Caption: Comparison of chemical and enzymatic approaches to chiral cyanohydrin synthesis.

Desymmetrization_Route Dinitrile 3-Hydroxyglutaronitrile (prochiral) Acid (R)-4-cyano-3-hydroxybutyric acid Dinitrile->Acid Nitrilase Ester Ethyl (R)-4-cyano-3-hydroxybutyrate Acid->Ester Esterification

Caption: Synthesis of the target ester via nitrilase-catalyzed desymmetrization.

Concluding Remarks

The synthesis of chiral β-hydroxy nitriles is a well-developed field with multiple viable strategies. While this compound remains a key synthon, alternative approaches offer significant benefits. Enzymatic methods, such as the use of ketoreductases, halohydrin dehalogenases, and nitrilases, provide highly selective and environmentally benign routes to these valuable intermediates.[1][3][8] Chemical methods, particularly those employing chiral catalysts, offer flexibility and access to a broad range of cyanohydrin derivatives.[2] The choice of the optimal synthetic route will depend on the specific requirements of the target molecule, scalability considerations, and the availability of catalysts and starting materials. This guide provides the foundational data and protocols to aid researchers in making informed decisions for their drug development programs.

References

Spectroscopic analysis of Ethyl (S)-4-cyano-3-hydroxybutyrate for purity validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic and chromatographic methods for the purity validation of Ethyl (S)-4-cyano-3-hydroxybutyrate, a key chiral intermediate in the synthesis of various pharmaceuticals, including statins. Accurate determination of chemical and enantiomeric purity is critical to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). This document outlines experimental data and detailed protocols for various analytical techniques.

Spectroscopic Analysis for Structural Confirmation and Purity Assessment

Spectroscopic techniques are fundamental in verifying the chemical identity and detecting impurities in this compound. The primary methods employed are Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of different carbon environments in the molecule.

Table 1: Comparative ¹H and ¹³C NMR Data for Ethyl (R)-4-cyano-3-hydroxybutyrate

Assignment ¹H NMR Chemical Shift (δ, ppm) and Coupling Constant (J, Hz) ¹³C NMR Chemical Shift (δ, ppm)
-CH₃ (ethyl)1.87 (t, J=7.0)14.02
-CH₂- (ethyl)4.07 (q, J=7.1)59.98
-CH₂-C=O2.47 (m)41.10
-CH(OH)-4.12 (m)63.40
-CH₂-CN2.66 (m)25.14
-OH5.60 (d, J=5.58)-
C=O-170.21
C≡N-118.60

Data obtained from patent US8372608B2 for the (R)-enantiomer in DMSO-d₆ at 500 MHz for ¹H and 125 MHz for ¹³C.[1]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, key absorption bands are expected for the hydroxyl (-OH), nitrile (-C≡N), and ester carbonyl (-C=O) groups.

Table 2: Characteristic FT-IR Absorption Bands for Ethyl (R)-4-cyano-3-hydroxybutyrate

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
O-HStretching3600 - 3200 (broad)
C-HStretching3000 - 2850
C≡NStretching2260 - 2240
C=O (Ester)Stretching1750 - 1730
C-O (Ester)Stretching1300 - 1000

Data is based on general IR absorption frequencies and available spectra for the (R)-enantiomer from PubChem and SpectraBase.[1][2]

Chromatographic Methods for Purity and Enantiomeric Separation

Chromatographic techniques are essential for separating and quantifying impurities, particularly the undesired enantiomer. Chiral High-Performance Liquid Chromatography (HPLC) is the primary method for determining enantiomeric purity, while Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for the analysis of volatile impurities.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for separating and quantifying enantiomers. The choice of the chiral stationary phase (CSP) is critical for achieving baseline separation. Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives, are commonly used for this type of molecule.

Table 3: Comparison of Chromatographic Methods for Purity Analysis

Technique Primary Application Advantages Limitations
Chiral HPLC Enantiomeric PurityHigh resolution of enantiomers, accurate quantification.Requires specialized and often expensive chiral columns.
GC-MS Volatile ImpuritiesHigh sensitivity and specificity for volatile compounds, structural information from mass spectra.Not suitable for non-volatile impurities, may require derivatization.
Alternative Analytical Techniques

While spectroscopic and chromatographic methods are the most common, other techniques can be used for specific aspects of purity validation.

  • Capillary Electrophoresis (CE): Can be a powerful tool for chiral separations, offering high efficiency and low sample consumption.

  • Optical Rotation: A traditional method to measure the overall chirality of a sample. However, it is not suitable for determining enantiomeric purity with high accuracy as the presence of other chiral impurities can affect the measurement.

Experimental Protocols

NMR Spectroscopy

Objective: To confirm the chemical structure and identify any organic impurities.

Instrumentation: 500 MHz NMR Spectrometer.

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse experiment.

  • Number of Scans: 16-32.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: Appropriate range to cover all proton signals (e.g., 0-12 ppm).

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

  • Number of Scans: 1024 or more, depending on sample concentration.

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: Appropriate range to cover all carbon signals (e.g., 0-200 ppm).

FT-IR Spectroscopy

Objective: To identify the characteristic functional groups.

Instrumentation: FT-IR Spectrometer with an ATR accessory.

Sample Preparation: Place a small drop of the neat liquid sample directly onto the ATR crystal.

Acquisition:

  • Spectral Range: 4000 - 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Chiral HPLC

Objective: To separate and quantify the (R)- and (S)-enantiomers.

Instrumentation: HPLC system with a UV detector.

Method:

  • Column: Daicel CHIRALCEL® OD-H (250 x 4.6 mm, 5 µm) or a similar polysaccharide-based chiral column.

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Expected Retention Times: Based on available data for a Daicel OD column with 5% isopropanol in hexane, the retention times are approximately 4.5 minutes for the (R)-enantiomer and 5.4 minutes for the (S)-enantiomer.[1] Note: The elution order can vary depending on the specific chiral stationary phase and mobile phase composition.

GC-MS

Objective: To identify and quantify volatile impurities.

Instrumentation: Gas chromatograph coupled to a mass spectrometer.

Method:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 250 °C).

  • Injector Temperature: 250 °C.

  • MS Ion Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from a low to high m/z range (e.g., 40-400 amu).

  • Sample Preparation: Dilute the sample in a suitable solvent (e.g., ethyl acetate).

Potential Impurities

The purity of this compound can be affected by starting materials, byproducts, and degradation products. Potential impurities may include:

  • Starting materials: Unreacted precursors from the synthesis.

  • The (R)-enantiomer: The undesired enantiomer.

  • Byproducts of the synthesis: Such as products from side reactions.

  • Degradation products: Resulting from improper storage or handling.

A thorough purity validation should include methods capable of detecting and quantifying these potential impurities.

Visualization of Analytical Workflows

purity_validation_workflow cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis cluster_results Purity Assessment NMR NMR (1H & 13C) Structure Structural Confirmation NMR->Structure FTIR FT-IR FTIR->Structure HPLC Chiral HPLC ChemPurity Chemical Purity HPLC->ChemPurity EnanPurity Enantiomeric Purity HPLC->EnanPurity GCMS GC-MS GCMS->ChemPurity Structure->ChemPurity ChemPurity->EnanPurity Sample This compound Sample Sample->NMR Sample->FTIR Sample->HPLC Sample->GCMS

Caption: Workflow for the purity validation of this compound.

chiral_hplc_method_development cluster_csp Chiral Stationary Phase (CSP) Screening cluster_mobile_phase Mobile Phase Optimization cluster_validation Method Validation CSP1 Polysaccharide-based (e.g., Daicel OD-H) SolventRatio Hexane/Isopropanol Ratio CSP1->SolventRatio CSP2 Other CSPs CSP2->SolventRatio Additives Additives (if necessary) SolventRatio->Additives Specificity Specificity Additives->Specificity Linearity Linearity & Range Specificity->Linearity Precision Precision Linearity->Precision Accuracy Accuracy Precision->Accuracy Robustness Robustness Accuracy->Robustness Start Method Development Start Start->CSP1 Start->CSP2

Caption: Logical workflow for chiral HPLC method development and validation.

References

Structural Validation of Ethyl (S)-4-cyano-3-hydroxybutyrate: A Comparative Guide to Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl (S)-4-cyano-3-hydroxybutyrate is a valuable chiral building block in the synthesis of various pharmaceuticals. Its precise chemical structure, including stereochemistry, is critical for its function and for the safety and efficacy of the final active pharmaceutical ingredient. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for the unambiguous structural elucidation of such organic molecules. This guide provides an in-depth analysis of the validation of this compound's structure using ¹H and ¹³C NMR, compares NMR with alternative analytical methods, and presents a detailed experimental protocol.

Primary Validation Method: ¹H and ¹³C NMR Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal integrations, and coupling patterns, one can piece together the molecular structure.

Predicted NMR Spectral Data for this compound

The expected ¹H and ¹³C NMR chemical shifts for this compound are summarized below. These predictions are based on established chemical shift theory for the functional groups present in the molecule, including an ethyl ester, a secondary alcohol, and a nitrile.

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
a (CH₃-CH₂-O)1.25Triplet (t)3H
b (CH₃-CH₂-O)4.15Quartet (q)2H
c (O=C-CH₂)2.55Doublet of Doublets (dd)2H
d (CH-OH)4.20Multiplet (m)1H
e (CH₂-CN)2.70Doublet of Doublets (dd)2H
f (CH-OH)Variable (Broad)Singlet (s)1H

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
1 (CH₃-CH₂-O)14.1
2 (CH₃-CH₂-O)61.0
3 (O=C-CH₂)40.5
4 (CH-OH)64.8
5 (CH₂-CN)25.0
6 (C=O)171.5
7 (CN)117.2

Experimental Protocols

Protocol for ¹H and ¹³C NMR Spectroscopy

A standardized protocol is essential for acquiring high-quality, reproducible NMR data.

  • Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The solvent should be chosen for its ability to dissolve the sample and for its minimal interference with the analyte's signals. Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Spectrometer Setup : The analysis is performed on an NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H nuclei.[1] The instrument must be properly tuned and the magnetic field shimmed to ensure homogeneity and high resolution.[1]

  • ¹H NMR Acquisition :

    • Pulse Sequence : A standard single-pulse experiment is typically used.

    • Acquisition Time : ~2-3 seconds.

    • Relaxation Delay : 1-2 seconds. A longer delay may be needed for quantitative analysis.[1]

    • Number of Scans : 8 to 16 scans are usually sufficient for a sample of this concentration.

  • ¹³C NMR Acquisition :

    • Pulse Sequence : A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each unique carbon.[2]

    • Acquisition Time : ~1-2 seconds.

    • Relaxation Delay : 2-5 seconds. Non-protonated carbons, like the carbonyl and nitrile carbons, have longer relaxation times and may require a longer delay for accurate integration.

    • Number of Scans : Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

  • Data Processing : The raw data (Free Induction Decay, FID) is processed using Fourier transformation. Phase and baseline corrections are applied to the resulting spectrum. The chemical shifts are referenced to the TMS signal at 0.00 ppm.

Comparison with Alternative Analytical Methods

While NMR is the most powerful single technique for complete structure elucidation, a combination of methods is often employed for comprehensive validation.[3][4]

Table 3: Comparison of Structural Validation Techniques

Technique Information Provided Advantages Limitations
NMR Spectroscopy Detailed connectivity (¹H-¹H couplings), carbon framework (¹³C), stereochemistry (NOE).Provides the most complete structural information in a single analysis. Non-destructive.Lower sensitivity compared to MS. Can be complex to interpret for large molecules.
Mass Spectrometry (MS) Molecular weight, elemental formula (High-Res MS), fragmentation patterns.Extremely high sensitivity, requires a very small sample amount.Provides limited connectivity information, does not reveal stereochemistry.
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., -OH, C=O, C≡N).Fast, simple, and inexpensive. Good for quick functional group identification.Provides no information on the molecular framework or connectivity.[3]
Chiral HPLC Enantiomeric purity (% ee), separation of enantiomers.The gold standard for determining enantiomeric excess and purity.[5]Provides no structural information beyond separating stereoisomers.
Optical Rotation Confirms the presence of a specific enantiomer by measuring the direction and magnitude of rotation of plane-polarized light.Simple and fast measurement.Requires a known literature value for comparison; provides no other structural details.

Workflow for Structural Validation

The logical process for validating the structure of a newly synthesized compound like this compound involves a multi-faceted analytical approach. The following diagram illustrates a typical workflow.

G Diagram 1. Logical Workflow for Chemical Structure Validation cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chirality & Purity cluster_analysis Data Interpretation & Conclusion synthesis Proposed Structure: This compound nmr NMR (1H, 13C, COSY) synthesis->nmr ms Mass Spectrometry (HRMS) synthesis->ms ir IR Spectroscopy synthesis->ir hplc Chiral HPLC synthesis->hplc analysis Compare Data with Proposed Structure nmr->analysis ms->analysis ir->analysis hplc->analysis confirm Structure Confirmed analysis->confirm Consistent revisit Structure Inconsistent: Re-evaluate Synthesis/Purification analysis->revisit Inconsistent

Caption: Logical Workflow for Chemical Structure Validation.

References

Cost-benefit analysis of different Ethyl (S)-4-cyano-3-hydroxybutyrate synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl (S)-4-cyano-3-hydroxybutyrate is a valuable chiral building block, crucial for the synthesis of various pharmaceuticals, most notably as a key intermediate for the side chain of statin drugs like atorvastatin. The stereochemistry at the C3 position is critical for the biological activity of the final active pharmaceutical ingredient. Consequently, efficient and stereoselective synthesis of the (S)-enantiomer is of significant interest. This guide provides a cost-benefit analysis of the most prominent synthesis routes, supported by experimental data, detailed protocols, and process visualizations to aid in the selection of the most suitable method for research and development or scale-up operations.

Executive Summary

This guide evaluates three primary synthesis routes for this compound:

  • Chemoenzymatic Synthesis via Ketoreductase and Halohydrin Dehalogenase: This two-step enzymatic route starts from the achiral precursor ethyl 4-chloro-3-oxobutanoate. It is characterized by exceptional stereoselectivity and high yields under mild reaction conditions.

  • Whole-Cell Biocatalytic Reduction: This method utilizes engineered microorganisms to directly reduce ethyl 4-cyano-3-oxobutanoate to the desired (S)-product. It offers a streamlined, single-step biological process.

  • Classical Chemical Synthesis from L-(-)-Malic Acid: This multi-step chemical route employs a readily available chiral pool starting material to achieve the target molecule through a series of conventional organic reactions.

The chemoenzymatic route generally presents the most favorable balance of high yield, exceptional enantiopurity, and green chemistry principles, making it highly attractive for industrial applications. The whole-cell biocatalysis approach is promising due to its process simplicity, though yields and substrate tolerance may vary depending on the microbial strain. The classical chemical route, while reliable, often involves more steps, harsher reagents, and potentially lower overall yields.

Data Presentation: Quantitative Comparison of Synthesis Routes

The following tables summarize the key quantitative metrics for the different synthesis routes to facilitate a direct comparison.

Table 1: Performance Metrics of this compound Synthesis Routes

ParameterChemoenzymatic RouteWhole-Cell BiocatalysisChemical Route (from L-Malic Acid)
Starting Material Ethyl 4-chloro-3-oxobutanoateEthyl 4-cyano-3-oxobutanoateL-(-)-Malic Acid
Overall Yield ~85-94%83.1%56.7%[1]
Enantiomeric Excess (ee) >99.5%95.4%>99% (chiral starting material)
Key Reagents/Catalysts Ketoreductase, Halohydrin Dehalogenase, NAD(P)H, Isopropanol, Sodium CyanideKlebsiella pneumoniae Phe-E4 whole cells, GlucoseThionyl Chloride, Borane-dimethyl sulfide, Pyridinium chlorochromate, Sodium Cyanide
Reaction Steps 2 enzymatic steps1 biocatalytic step4-5 chemical steps
Reaction Conditions Mild (near-neutral pH, 25-40°C)Mild (Physiological pH, 30°C)Varied (includes reflux and low temperatures)
Key Advantages Very high stereoselectivity and yield, green processProcess simplicity (one-pot)Utilizes an inexpensive chiral starting material
Key Disadvantages Requires two separate enzymes, potential cost of cofactorsLower reported yield and ee compared to chemoenzymatic route, substrate inhibition can be an issueMulti-step process, use of hazardous reagents, lower overall yield

Table 2: Cost Analysis of Starting Materials

Starting MaterialSupplier ExamplePrice (USD)Quantity
Ethyl 4-chloroacetoacetateSigma-Aldrich$63.1050 g
Ethyl 4-chloroacetoacetateThermo Scientific$31.6550 g
L-(-)-Malic AcidSigma-Aldrich$89.20100 g
(S)-(+)-EpichlorohydrinThermo Scientific$338.6525 g

Note: Prices are for research-grade quantities and are subject to change. Bulk industrial pricing will be significantly lower. Enzyme costs are highly variable and depend on the source (commercial supplier vs. in-house production), purity, and scale, but recombinant enzyme production is a cost-intensive process.

Experimental Protocols

Route 1: Chemoenzymatic Synthesis

This route involves two main stages: the asymmetric reduction of the ketone followed by enzymatic cyanation.

Step 1: Asymmetric Reduction of Ethyl 4-chloro-3-oxobutanoate

  • Principle: A ketoreductase (KRED) enzyme stereoselectively reduces the keto group of ethyl 4-chloro-3-oxobutanoate to the corresponding (S)-alcohol. A cofactor regeneration system, often using glucose and glucose dehydrogenase (GDH) or isopropanol and an alcohol dehydrogenase, is required to recycle the NAD(P)H cofactor.

  • Reaction Mixture:

    • Phosphate buffer (100 mM, pH 7.0)

    • Ethyl 4-chloro-3-oxobutanoate (e.g., 50 g/L)

    • Ketoreductase (e.g., from Chryseobacterium sp. or a recombinant source)

    • Isopropanol (as a co-solvent and hydrogen donor) or Glucose/GDH for cofactor regeneration

    • NADP⁺ (catalytic amount)

  • Procedure:

    • The buffer, substrate, and cofactor are mixed in a reaction vessel.

    • The ketoreductase and, if applicable, the cofactor regeneration enzyme are added to initiate the reaction.

    • The reaction is maintained at a controlled temperature (e.g., 30°C) with gentle agitation.

    • The reaction progress is monitored by HPLC or GC until the starting material is consumed (typically 12-24 hours).

    • Upon completion, the product, (S)-ethyl 4-chloro-3-hydroxybutanoate, is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried, and the solvent is removed under reduced pressure.

  • Expected Outcome: Yields of >95% and enantiomeric excess of >99.5% for (S)-ethyl 4-chloro-3-hydroxybutanoate are achievable.[2]

Step 2: Cyanation of (S)-ethyl 4-chloro-3-hydroxybutanoate

  • Principle: A halohydrin dehalogenase (HHDH) catalyzes the substitution of the chlorine atom with a cyanide group, proceeding with an inversion of configuration to yield the desired product.

  • Reaction Mixture:

    • Aqueous buffer (e.g., Tris-HCl, pH 7.0-8.0)

    • (S)-ethyl 4-chloro-3-hydroxybutanoate (e.g., 200 mg/mL)[3]

    • Sodium cyanide (molar excess, e.g., 1.5-2.0 equivalents)

    • Recombinant Halohydrin Dehalogenase (e.g., 0.5% w/w of substrate)[3]

  • Procedure:

    • The (S)-ethyl 4-chloro-3-hydroxybutanoate is dissolved/suspended in the aqueous buffer.

    • The halohydrin dehalogenase is added.

    • A solution of sodium cyanide is added dropwise to maintain the desired pH.

    • The reaction is stirred at a controlled temperature (e.g., 40-60°C).[4]

    • The reaction is monitored by GC for the disappearance of the starting material (typically >98% conversion).[4]

    • After completion, the pH is lowered to 2-3 with sulfuric acid to quench the reaction. The product is then extracted with ethyl acetate. The combined organic phases are dried and concentrated to yield this compound.

  • Expected Outcome: Yields can range from 67% to over 91%, with an optical purity of >99% ee.[5][6]

Route 2: Whole-Cell Biocatalytic Reduction
  • Principle: Whole cells of a microorganism, such as Klebsiella pneumoniae, containing a suitable carbonyl reductase, are used to directly convert ethyl 4-cyano-3-oxobutanoate to this compound. The cells' own metabolism regenerates the necessary cofactors, often supplemented by a simple carbon source like glucose.

  • Reaction Mixture:

    • Phosphate buffer (pH 7.0)

    • Klebsiella pneumoniae Phe-E4 cells (wet cell weight)

    • Ethyl 4-cyano-3-oxobutanoate (e.g., 10 mM substrate concentration)

    • Glucose (as a co-substrate for cofactor regeneration)

  • Procedure:

    • The microbial cells are harvested and suspended in the reaction buffer.

    • Glucose and the substrate, ethyl 4-cyano-3-oxobutanoate, are added to the cell suspension.

    • The mixture is incubated at a controlled temperature (e.g., 30°C) with shaking.

    • The reaction is monitored by HPLC.

    • Upon completion, the cells are removed by centrifugation, and the supernatant is extracted with ethyl acetate. The organic extract is then dried and concentrated.

  • Expected Outcome: A study reported a yield of 83.1% with an enantiomeric excess of 95.4% for the (S)-enantiomer.

Visualization of Synthesis Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the primary synthesis routes.

chemoenzymatic_route start Ethyl 4-chloro- 3-oxobutanoate kred_step Asymmetric Reduction start->kred_step Ketoreductase (KRED) intermediate (S)-Ethyl 4-chloro- 3-hydroxybutanoate kred_step->intermediate hhdh_step Enzymatic Cyanation intermediate->hhdh_step Halohydrin Dehalogenase (HHDH), NaCN product Ethyl (S)-4-cyano- 3-hydroxybutyrate hhdh_step->product

Caption: Chemoenzymatic synthesis of this compound.

whole_cell_route start Ethyl 4-cyano- 3-oxobutanoate biocatalysis Whole-Cell Bioreduction start->biocatalysis K. pneumoniae Glucose product Ethyl (S)-4-cyano- 3-hydroxybutyrate biocatalysis->product

Caption: Whole-cell biocatalytic synthesis of this compound.

chemical_route start L-(-)-Malic Acid step1 Esterification start->step1 intermediate1 Diethyl L-malate step1->intermediate1 step2 Reduction intermediate1->step2 intermediate2 (S)-1,2,4-Butanetriol derivative step2->intermediate2 step3 Bromination/ Substitution intermediate2->step3 intermediate3 Bromo-hydroxy ester intermediate step3->intermediate3 step4 Cyanation intermediate3->step4 product Ethyl (S)-4-cyano- 3-hydroxybutyrate step4->product

Caption: Multi-step chemical synthesis from L-(-)-Malic Acid.

Conclusion and Recommendations

The selection of a synthesis route for this compound depends heavily on the specific requirements of the project, including scale, purity requirements, cost constraints, and available equipment.

  • For High-Purity, Scalable Production: The chemoenzymatic route is highly recommended. It offers the best combination of high yield and exceptional enantioselectivity (>99.5% ee). The mild reaction conditions and use of biodegradable catalysts align well with green chemistry principles, which is a significant advantage for industrial processes. While the initial investment in enzymes may be a consideration, their potential for immobilization and reuse can mitigate costs on a larger scale.

  • For Process Simplification: The whole-cell biocatalysis approach is an attractive option due to its operational simplicity. By consolidating the reduction and cofactor regeneration into a single biological system, it can reduce the number of unit operations. However, further optimization would be required to match the yields and enantiomeric purity of the two-step chemoenzymatic process.

References

A Comparative Guide to the Synthesis of Ethyl (S)-4-cyano-3-hydroxybutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed analysis of prominent synthetic methodologies for a key chiral intermediate.

Ethyl (S)-4-cyano-3-hydroxybutyrate is a critical chiral building block in the synthesis of various pharmaceuticals, most notably as a precursor to the side chain of the cholesterol-lowering drug atorvastatin. The stereoselective synthesis of this molecule is of paramount importance, and numerous synthetic strategies have been developed to achieve high enantiopurity and yield. This guide provides a comprehensive comparison of four prominent synthetic routes, offering detailed experimental protocols, quantitative performance data, and visual representations of the workflows to aid researchers in selecting the most suitable method for their needs.

Comparison of Synthetic Routes

The following table summarizes the key performance indicators for the four benchmarked synthetic routes to this compound.

Synthetic Route Starting Material Key Transformation(s) Overall Yield (%) Enantiomeric Excess (ee, %) Key Advantages Key Disadvantages
1. Chemoenzymatic Synthesis Ethyl 4-chloro-3-oxobutanoateAsymmetric enzymatic reduction; Enzymatic cyanation>91[1]99[1]High yield and enantioselectivity; mild reaction conditions.Requires two distinct enzymatic steps.
2. Enzymatic Reduction Ethyl 4-cyano-3-oxobutanoateDirect asymmetric enzymatic reduction83.195.4Single enzymatic step; good yield and enantioselectivity.Preparation of the starting ketoester is required.
3. Chemical Synthesis L-(-)-Malic AcidMulti-step chemical transformations56.7[2]High (not specified)Utilizes a readily available chiral pool starting material.Multi-step process with a lower overall yield; use of hazardous reagents.[2]
4. Chemoenzymatic Synthesis EpichlorohydrinCyanation; Nitrilase-catalyzed desymmetrization; EsterificationNot specified (100% conversion in key step)[2]99 (for the enzymatic step)[2]Utilizes a low-cost starting material; high enantioselectivity in the key step.[2]Multi-step process; involves the use of cyanide.

Experimental Protocols

Detailed methodologies for the key experiments in each synthetic route are provided below.

Route 1: Chemoenzymatic Synthesis from Ethyl 4-chloro-3-oxobutanoate

This two-step chemoenzymatic process involves the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to (S)-ethyl 4-chloro-3-hydroxybutanoate, followed by a halohydrin dehalogenase-catalyzed cyanation.

Step 1: Asymmetric Reduction of Ethyl 4-chloro-3-oxobutanoate
  • Materials: Ethyl 4-chloro-3-oxobutanoate, recombinant E. coli cells co-expressing an acetoacetyl-CoA reductase and glucose dehydrogenase, glucose, NADP+, phosphate buffer (pH 6.5).

  • Procedure:

    • Prepare a reaction mixture containing phosphate buffer, glucose, NADP+, and the recombinant E. coli cells.

    • Add ethyl 4-chloro-3-oxobutanoate to the mixture.

    • Incubate the reaction at 30°C with agitation. The recombinant cells catalyze the reduction of the ketoester to the corresponding (S)-alcohol, with the glucose dehydrogenase regenerating the NADPH cofactor.

    • Monitor the reaction progress by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

    • Upon completion, extract the product, (S)-ethyl 4-chloro-3-hydroxybutanoate, with an organic solvent such as ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The product can be used in the next step without further purification.

Step 2: Enzymatic Cyanation
  • Materials: (S)-ethyl 4-chloro-3-hydroxybutanoate, immobilized halohydrin dehalogenase, sodium cyanide, water, ethyl acetate.

  • Procedure:

    • In a reaction vessel, dissolve (S)-ethyl 4-chloro-3-hydroxybutanoate in an aqueous solution containing sodium cyanide.

    • Adjust the pH of the solution to approximately 7.0-8.0.[1]

    • Add the immobilized halohydrin dehalogenase to the mixture.

    • Stir the reaction at a controlled temperature, typically around 50°C.[1]

    • Monitor the conversion of the starting material by GC.

    • Once the reaction is complete (typically >98% conversion), filter off the immobilized enzyme.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization to yield pure this compound.[1]

Route 2: Enzymatic Reduction of Ethyl 4-cyano-3-oxobutanoate

This route employs a direct asymmetric reduction of the corresponding ketoester using a whole-cell biocatalyst.

  • Materials: Ethyl 4-cyano-3-oxobutanoate, Klebsiella pneumoniae Phe-E4 whole cells, glucose, buffer solution.

  • Procedure:

    • Cultivate Klebsiella pneumoniae Phe-E4 cells and harvest them by centrifugation.

    • Prepare a reaction mixture containing the whole cells, glucose as a co-substrate for cofactor regeneration, and a suitable buffer.

    • Add ethyl 4-cyano-3-oxobutanoate to the reaction mixture.

    • Incubate the reaction under controlled temperature and pH with agitation.

    • Monitor the progress of the reduction by GC or HPLC.

    • Upon completion, centrifuge the reaction mixture to remove the cells.

    • Extract the supernatant with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic extracts, filter, and concentrate to yield the crude product.

    • Purify by column chromatography if necessary.

Route 3: Chemical Synthesis from L-(-)-Malic Acid

This multi-step chemical synthesis utilizes the chiral pool starting material L-(-)-malic acid.[2] The overall process involves esterification, reduction, bromination, and cyanation.

Step 1: Diethyl L-malate Synthesis (Esterification)
  • Materials: L-(-)-malic acid, ethanol, concentrated sulfuric acid.

  • Procedure:

    • Reflux a solution of L-(-)-malic acid in excess ethanol with a catalytic amount of concentrated sulfuric acid.

    • After the reaction is complete, neutralize the acid catalyst.

    • Remove the excess ethanol under reduced pressure.

    • Extract the diethyl L-malate into an organic solvent, wash with water, dry, and concentrate.

Step 2: Diol Synthesis (Reduction)
  • Materials: Diethyl L-malate, a suitable reducing agent (e.g., lithium aluminum hydride) in an anhydrous solvent (e.g., diethyl ether or THF).

  • Procedure:

    • Carefully add the diethyl L-malate to a suspension of the reducing agent in the anhydrous solvent at a low temperature.

    • After the addition is complete, allow the reaction to warm to room temperature and stir until completion.

    • Quench the reaction carefully with water and a base.

    • Filter the resulting salts and extract the diol from the filtrate.

    • Dry and concentrate the organic extracts to obtain the diol.

Step 3: Dibromide Synthesis (Bromination)
  • Materials: The synthesized diol, a brominating agent (e.g., phosphorus tribromide).

  • Procedure:

    • React the diol with the brominating agent, typically in a suitable solvent and at a controlled temperature.

    • Work up the reaction mixture to isolate the dibromide.

Step 4: Cyanation
  • Materials: The synthesized dibromide, sodium cyanide, a suitable solvent (e.g., DMSO or ethanol/water mixture).

  • Procedure:

    • React the dibromide with sodium cyanide.

    • After the reaction is complete, perform an aqueous workup and extract the product.

    • Purify the final product, this compound, by distillation or column chromatography.

Route 4: Chemoenzymatic Synthesis from Epichlorohydrin

This route begins with the non-chiral starting material epichlorohydrin and introduces chirality through an enzymatic desymmetrization step.[2]

Step 1: Synthesis of 3-Hydroxyglutaronitrile
  • Materials: Epichlorohydrin, sodium cyanide, water.

  • Procedure:

    • React epichlorohydrin with an aqueous solution of sodium cyanide. This reaction opens the epoxide ring and introduces the nitrile group, forming 3-hydroxyglutaronitrile.

    • The reaction is typically performed at a controlled temperature.

    • The resulting solution containing 3-hydroxyglutaronitrile is used directly in the next step.

Step 2: Nitrilase-Catalyzed Desymmetrization
  • Materials: 3-Hydroxyglutaronitrile solution, a nitrilase enzyme (e.g., from Acidovorax facilis), buffer (pH 7.5).

  • Procedure:

    • Adjust the pH of the 3-hydroxyglutaronitrile solution to 7.5.[2]

    • Add the nitrilase enzyme. The enzyme selectively hydrolyzes one of the two nitrile groups to a carboxylic acid, creating the chiral center.

    • Incubate the reaction at a controlled temperature (e.g., 27°C) for a specified time (e.g., 16 hours).[2]

    • Monitor the reaction for conversion.

Step 3: Esterification
  • Materials: The product from the previous step (a cyano-acid), ethanol, an acid catalyst (e.g., sulfuric acid).

  • Procedure:

    • Esterify the carboxylic acid group of the product from the nitrilase reaction with ethanol in the presence of an acid catalyst.

    • Work up the reaction to isolate the final product, this compound.

    • Purify by distillation or chromatography.[3]

Visualizing the Synthetic Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of each synthetic route.

G cluster_0 Route 1: Chemoenzymatic Synthesis Ethyl 4-chloro-3-oxobutanoate Ethyl 4-chloro-3-oxobutanoate Asymmetric Reduction\n(Ketoreductase) Asymmetric Reduction (Ketoreductase) Ethyl 4-chloro-3-oxobutanoate->Asymmetric Reduction\n(Ketoreductase) Step 1 (S)-Ethyl 4-chloro-3-hydroxybutanoate (S)-Ethyl 4-chloro-3-hydroxybutanoate Asymmetric Reduction\n(Ketoreductase)->(S)-Ethyl 4-chloro-3-hydroxybutanoate Cyanation\n(Halohydrin Dehalogenase) Cyanation (Halohydrin Dehalogenase) (S)-Ethyl 4-chloro-3-hydroxybutanoate->Cyanation\n(Halohydrin Dehalogenase) Step 2 This compound This compound Cyanation\n(Halohydrin Dehalogenase)->this compound

Caption: Workflow for the chemoenzymatic synthesis of this compound.

G cluster_1 Route 2: Enzymatic Reduction Ethyl 4-cyano-3-oxobutanoate Ethyl 4-cyano-3-oxobutanoate Asymmetric Reduction\n(Ketoreductase/Whole-cell) Asymmetric Reduction (Ketoreductase/Whole-cell) Ethyl 4-cyano-3-oxobutanoate->Asymmetric Reduction\n(Ketoreductase/Whole-cell) Single Step This compound This compound Asymmetric Reduction\n(Ketoreductase/Whole-cell)->this compound

Caption: Direct enzymatic reduction pathway to this compound.

G cluster_2 Route 3: Chemical Synthesis from L-(-)-Malic Acid L-(-)-Malic Acid L-(-)-Malic Acid Esterification Esterification L-(-)-Malic Acid->Esterification Step 1 Reduction Reduction Esterification->Reduction Step 2 Bromination Bromination Reduction->Bromination Step 3 Cyanation Cyanation Bromination->Cyanation Step 4 This compound This compound Cyanation->this compound

Caption: Multi-step chemical synthesis route starting from L-(-)-malic acid.

G cluster_3 Route 4: Chemoenzymatic Synthesis from Epichlorohydrin Epichlorohydrin Epichlorohydrin Cyanation Cyanation Epichlorohydrin->Cyanation Step 1 Desymmetrization\n(Nitrilase) Desymmetrization (Nitrilase) Cyanation->Desymmetrization\n(Nitrilase) Step 2 Esterification Esterification Desymmetrization\n(Nitrilase)->Esterification Step 3 This compound This compound Esterification->this compound

References

Safety Operating Guide

Proper Disposal of Ethyl (S)-4-cyano-3-hydroxybutyrate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides essential safety and logistical information for the proper disposal of Ethyl (S)-4-cyano-3-hydroxybutyrate, ensuring the safety of laboratory personnel and compliance with regulatory standards. The following procedures are designed for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

This compound is a combustible liquid that is harmful if swallowed, in contact with skin, or inhaled.[1] It is crucial to handle this compound in a well-ventilated area, preferably within a chemical fume hood, and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2] As a nitrile-containing compound, it may release toxic hydrogen cyanide gas under extreme conditions such as strong acid hydrolysis or combustion.

Primary Disposal Route: Licensed Waste Disposal

The universally recommended and safest method for the disposal of this compound is through a licensed and approved hazardous waste disposal company.[1][2] Chemical waste generators are responsible for correctly classifying the waste according to local, regional, and national regulations to ensure complete and accurate documentation.[2]

Operational Steps for Professional Disposal:

  • Segregation: Keep this compound waste separate from other waste streams to avoid incompatible mixtures.

  • Containerization: Store the waste in a clearly labeled, sealed, and chemically compatible container. The label should include the chemical name, associated hazards (flammable, toxic), and the accumulation start date.

  • Storage: Keep the sealed container in a designated, well-ventilated, and cool secondary containment area away from heat sources and ignition.

  • Arrangement for Pickup: Contact your institution's environmental health and safety (EHS) office or a contracted hazardous waste disposal company to schedule a pickup.

Laboratory-Scale Pre-Treatment: Hydrolysis of the Nitrile Group

For laboratories equipped to perform chemical transformations, a pre-treatment step to hydrolyze the nitrile group can reduce the compound's toxicity before final disposal. This procedure should only be carried out by trained personnel in a controlled laboratory setting. Hydrolysis can be performed under acidic or basic conditions to convert the nitrile to a carboxylic acid or an amide.

Experimental Protocol: Basic Hydrolysis

Basic hydrolysis is often preferred as it can be conducted under milder conditions to yield the corresponding carboxylic acid salt.

Materials:

  • This compound

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution (e.g., 10% aqueous)

  • Ethanol (EtOH) or Methanol (MeOH)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Heating mantle

  • pH paper or pH meter

Procedure:

  • In a chemical fume hood, dissolve the this compound in 10 volumes of ethanol or methanol in a round-bottom flask equipped with a stirrer.

  • Slowly add 2 volumes of 10% aqueous sodium hydroxide solution to the flask.

  • Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 60°C).

  • Monitor the reaction progress using a suitable analytical method (e.g., TLC, GC). The reaction is typically stirred for several hours (e.g., 16 hours) until completion.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • The resulting solution, containing the sodium salt of the hydrolyzed product, should be neutralized with a dilute acid (e.g., hydrochloric acid) before being collected for disposal by a licensed waste management company.

Data Summary

ParameterValue/InformationSource
Chemical Name This compoundN/A
CAS Number 312745-91-8[3]
Primary Hazards Harmful if swallowed, in contact with skin, or if inhaled; Combustible liquid[1][4]
Recommended PPE Safety goggles, chemical-resistant gloves, lab coat[2]
Primary Disposal Method Approved hazardous waste disposal plant[1][2]
Incompatible Materials Strong oxidizing agents, strong bases[4]
Hazardous Decomposition May release hydrogen cyanide, carbon monoxide, carbon dioxide, and irritating gases upon thermal decomposition[4]

Disposal Decision Workflow

DisposalWorkflow Disposal Decision Workflow for this compound Start Start: Have this compound Waste Assess Assess Quantity and Lab Capability Start->Assess SmallQuantity Small Quantity & Lab Equipped for Hydrolysis? Assess->SmallQuantity LargeQuantity Large Quantity or Lab Not Equipped SmallQuantity->LargeQuantity No PreTreatment Perform Laboratory Pre-Treatment (e.g., Basic Hydrolysis) SmallQuantity->PreTreatment Yes CollectWaste Collect Waste in Labeled Container LargeQuantity->CollectWaste Neutralize Neutralize Reaction Mixture PreTreatment->Neutralize Neutralize->CollectWaste ProfessionalDisposal Arrange for Professional Hazardous Waste Disposal CollectWaste->ProfessionalDisposal End End: Proper Disposal ProfessionalDisposal->End

Caption: Disposal decision workflow for this compound.

References

Personal protective equipment for handling Ethyl (S)-4-cyano-3-hydroxybutyrate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Ethyl (S)-4-cyano-3-hydroxybutyrate

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Summary

This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on available safety data sheets, it is classified as a substance that can be harmful if swallowed, inhaled, or comes into contact with skin. It is also known to cause skin and serious eye irritation.[1] The toxicological properties of this chemical have not been fully investigated, warranting a cautious approach.

Personal Protective Equipment (PPE)

The following table summarizes the essential personal protective equipment required when handling this compound.

PPE CategorySpecification
Eye and Face Protection Chemical splash goggles or safety glasses with side-shields that meet ANSI Z.87.1 or European Standard EN166 standards.[1][2] A face shield is recommended for splash hazards.[2][3][4]
Skin Protection Wear a full-length laboratory coat with long sleeves, long pants, and closed-toe shoes.[2][3] Nitrile or other appropriate chemical-resistant gloves should be worn.[2][3] Always check glove compatibility.
Respiratory Protection Work in a well-ventilated area, preferably within a chemical fume hood.[3] If exposure limits may be exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1][5]

Operational and Disposal Plan

This section outlines the step-by-step procedures for the safe handling and disposal of this compound.

Experimental Protocols

1. Preparation and Handling:

  • Pre-use Inspection: Before starting any work, ensure that all safety equipment, including the fume hood, eyewash station, and safety shower, is accessible and operational.[3]

  • Container Handling: Keep the chemical container tightly closed when not in use.[6] Store in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[6][7]

  • Personal Attire: Wear appropriate laboratory attire, including a lab coat, long pants, and closed-toe shoes.[8][9] Secure any long hair or loose jewelry.[8]

  • Donning PPE: Put on all required personal protective equipment as specified in the table above before handling the chemical.

  • Chemical Transfer: Conduct all transfers and manipulations of this compound within a certified chemical fume hood to minimize inhalation exposure.[3]

2. Spill Management:

  • In the event of a spill, evacuate the immediate area and ensure adequate ventilation.[3]

  • For small spills, absorb the material with an inert absorbent such as sand or vermiculite.[6]

  • Collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[3]

  • Do not allow the chemical to enter drains or waterways.

  • For large spills, or if you are not trained in spill cleanup, contact your institution's environmental health and safety department immediately.[3]

3. First Aid:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][6]

  • Skin Contact: Remove contaminated clothing and wash the affected skin with soap and plenty of water.[6] If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

4. Disposal Plan:

  • All waste materials containing this compound must be disposed of as hazardous waste.

  • Collect chemical waste in appropriately labeled, sealed containers.[10]

  • Do not mix with other waste streams unless specifically instructed to do so.

  • Follow all local, state, and federal regulations for hazardous waste disposal.[1]

Workflow for Safe Handling

The following diagram illustrates the logical workflow for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_1 Verify fume hood is operational prep_2 Don appropriate PPE: - Lab coat - Goggles/Face shield - Chemical-resistant gloves prep_1->prep_2 prep_3 Inspect chemical container for integrity prep_2->prep_3 handle_1 Transfer chemical inside fume hood prep_3->handle_1 Proceed to handling handle_2 Keep container sealed when not in use handle_1->handle_2 handle_3 Perform experiment handle_2->handle_3 cleanup_1 Segregate and label all waste handle_3->cleanup_1 Experiment complete cleanup_2 Wipe down work area in fume hood cleanup_1->cleanup_2 cleanup_3 Dispose of waste in designated hazardous waste containers cleanup_2->cleanup_3 cleanup_4 Remove PPE and wash hands thoroughly cleanup_3->cleanup_4

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl (S)-4-cyano-3-hydroxybutyrate
Reactant of Route 2
Reactant of Route 2
Ethyl (S)-4-cyano-3-hydroxybutyrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.